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  • Product: 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one
  • CAS: 2229261-23-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

This guide provides a comprehensive overview of a robust synthetic pathway to 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The strategic i...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of a robust synthetic pathway to 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom and a specific N-methylation pattern in the tetrahydroindazole core presents unique synthetic challenges and opportunities. This document will delve into the rationale behind the selected synthetic route, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Introduction: The Significance of Fluorinated Tetrahydroindazoles

Fluorinated organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 4,5,6,7-tetrahydro-1H-indazole core is a privileged scaffold found in a variety of biologically active compounds. The targeted synthesis of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is therefore a valuable endeavor for the generation of novel pharmaceutical candidates.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The core tetrahydroindazole ring system can be constructed via a classical condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine. This leads to the identification of two key precursors: 2-fluoro-cyclohexane-1,3-dione and methylhydrazine.

G target 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one intermediate1 2-fluoro-cyclohexane-1,3-dione target->intermediate1 Cyclization intermediate2 methylhydrazine target->intermediate2 Cyclization start1 cyclohexane-1,3-dione intermediate1->start1 Fluorination start2 Electrophilic Fluorinating Agent intermediate1->start2 Fluorination

Caption: Retrosynthetic analysis of the target molecule.

This strategy offers a direct route to the desired product. However, two critical aspects require careful consideration and control:

  • The synthesis of the fluorinated dicarbonyl intermediate: The introduction of a fluorine atom at the C2 position of cyclohexane-1,3-dione is a key step that dictates the final substitution pattern.

  • The regioselectivity of the cyclization reaction: The reaction of an unsymmetrical dione with methylhydrazine can potentially yield two regioisomers. Controlling this selectivity is crucial for an efficient synthesis.

An alternative, though longer, route would involve the cyclization of 2-fluoro-cyclohexane-1,3-dione with hydrazine hydrate, followed by a selective N-methylation of the resulting tetrahydroindazole. This approach will also be discussed as a viable alternative.

Part 1: Synthesis of the Key Intermediate: 2-fluoro-cyclohexane-1,3-dione

The synthesis of 2-fluoro-cyclohexane-1,3-dione is achieved through the electrophilic fluorination of commercially available cyclohexane-1,3-dione. Electrophilic fluorinating agents, particularly those with a nitrogen-fluorine (N-F) bond, have proven to be effective for this transformation.[2] Among these, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a user-friendly and highly effective reagent for the fluorination of 1,3-dicarbonyl compounds.[3][4]

The reaction proceeds via the enol or enolate form of the dione, which acts as the nucleophile attacking the electrophilic fluorine atom of the reagent.

Caption: General scheme for the fluorination of cyclohexane-1,3-dione.

Experimental Protocol: Synthesis of 2-fluoro-cyclohexane-1,3-dione

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
Cyclohexane-1,3-dione112.13101.0
Selectfluor®354.04111.1
Acetonitrile (anhydrous)---

Procedure:

  • To a stirred solution of cyclohexane-1,3-dione (1.12 g, 10 mmol) in anhydrous acetonitrile (50 mL) at room temperature, add Selectfluor® (3.89 g, 11 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-fluoro-cyclohexane-1,3-dione as a white solid.

Part 2: Cyclization with Methylhydrazine - The Knorr Pyrazole Synthesis

The reaction of a 1,3-dicarbonyl compound with a hydrazine is a classic and reliable method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[5] In the case of an unsymmetrical dione like 2-fluoro-cyclohexane-1,3-dione and a substituted hydrazine such as methylhydrazine, the formation of two regioisomers is possible.

The regiochemical outcome is influenced by several factors, including steric hindrance, electronic effects, and reaction conditions.[6] The initial nucleophilic attack of the methylhydrazine can occur at either of the two carbonyl carbons. The subsequent cyclization and dehydration lead to the final pyrazole products.

G cluster_1 Regioselective Cyclization 2-fluoro-cyclohexane-1,3-dione 2-fluoro-cyclohexane-1,3-dione Intermediate_A Intermediate_A 2-fluoro-cyclohexane-1,3-dione->Intermediate_A Attack at C1 Intermediate_B Intermediate_B 2-fluoro-cyclohexane-1,3-dione->Intermediate_B Attack at C3 Methylhydrazine Methylhydrazine Methylhydrazine->Intermediate_A Methylhydrazine->Intermediate_B Product_A Product_A Intermediate_A->Product_A Cyclization & Dehydration Product_B Product_B Intermediate_B->Product_B Cyclization & Dehydration

Caption: Potential pathways in the Knorr synthesis leading to regioisomers.

Research has shown that the use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents can significantly enhance the regioselectivity of this reaction.[6] This is attributed to the unique hydrogen-bonding properties of these solvents, which can influence the reaction pathway.

Experimental Protocol: Synthesis of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2-fluoro-cyclohexane-1,3-dione130.1151.0
Methylhydrazine46.075.51.1
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)---

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-cyclohexane-1,3-dione (0.65 g, 5 mmol) in HFIP (25 mL) to create a 0.2 M solution.

  • To this stirring solution, add methylhydrazine (0.25 g, 5.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the HFIP under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel) to isolate the desired regioisomer, 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

Note on Regioisomer Characterization: The unambiguous determination of the product's regiochemistry is critical. 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are definitive for this purpose.[6]

Alternative Strategy: Cyclization with Hydrazine Hydrate and Subsequent N-Methylation

An alternative synthetic route involves the initial formation of the unsubstituted tetrahydroindazole followed by a selective N-methylation. This can be advantageous if the direct cyclization with methylhydrazine results in poor regioselectivity.

Step 2a: Synthesis of 5-fluoro-4,5,6,7-tetrahydro-1H-indazol-4-one

This step involves the reaction of 2-fluoro-cyclohexane-1,3-dione with hydrazine hydrate.

Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
2-fluoro-cyclohexane-1,3-dione130.1151.0
Hydrazine hydrate (~64% hydrazine)50.065.51.1
Ethanol---

Procedure:

  • To a solution of 2-fluoro-cyclohexane-1,3-dione (0.65 g, 5 mmol) in ethanol (25 mL), add hydrazine hydrate (approx. 0.28 g, 5.5 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add water (20 mL) to the residue, and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 5-fluoro-4,5,6,7-tetrahydro-1H-indazol-4-one.

Step 2b: Selective N1-Methylation

The selective methylation of the N1 position of the indazole ring is a well-documented challenge, as alkylation can occur at both N1 and N2 positions. To favor the thermodynamically more stable N1-isomer, a strong, non-coordinating base in a non-polar aprotic solvent is typically employed.[7][8]

G cluster_2 Selective N1-Methylation Indazole Indazole N1-Methylated Product N1-Methylated Product Indazole->N1-Methylated Product + MeI, NaH/THF N2-Methylated Product N2-Methylated Product Indazole->N2-Methylated Product

Caption: Selective N1-methylation of the indazole core.

Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
5-fluoro-4,5,6,7-tetrahydro-1H-indazol-4-one154.1431.0
Sodium hydride (60% dispersion in mineral oil)24.003.61.2
Methyl iodide141.943.31.1
Tetrahydrofuran (THF, anhydrous)---

Procedure:

  • To a suspension of sodium hydride (0.14 g, 3.6 mmol) in anhydrous THF (20 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 5-fluoro-4,5,6,7-tetrahydro-1H-indazol-4-one (0.46 g, 3 mmol) in anhydrous THF (10 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (0.47 g, 3.3 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel) to obtain 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

Characterization Data

Expected Characterization Data for 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one:

TechniqueExpected Features
¹H NMR Signals corresponding to the N-methyl group, the CH-F proton (as a doublet of triplets), and the methylene protons of the cyclohexanone ring.
¹³C NMR Resonances for the carbonyl carbon, the carbon bearing the fluorine atom (split by fluorine), the pyrazole ring carbons, and the N-methyl carbon.
¹⁹F NMR A single resonance, likely a doublet of triplets, corresponding to the fluorine atom.
Mass Spec (HRMS) Accurate mass measurement corresponding to the molecular formula C₈H₉FN₂O.

Conclusion

The synthesis of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The presented guide outlines two viable synthetic strategies, with the direct cyclization using methylhydrazine in a fluorinated solvent being the more convergent approach. The alternative route involving N-methylation provides a reliable backup. The successful execution of these protocols will provide researchers with access to this valuable fluorinated heterocyclic building block for further exploration in drug discovery and development programs.

References

  • Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4842–4845. [Link][9][10]

  • O'Neill, P. M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Chemical Science, 15(9), 3345-3352. [Link]

  • Barrett, A. G. M., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2536–2545. [Link][7]

  • El-Gazzar, A. B. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5035. [Link]

  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(19), 6432–6436. [Link]

  • Elguero, J., et al. (2007). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles. New Journal of Chemistry, 31(4), 534-542. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. [Link][2]

  • Tang, L., et al. (2019). Highly Selective Mono- and Difluorination of 1,3-Dicarbonyl Compounds with Selectfluor in Aqueous Media. The Journal of Organic Chemistry, 84(16), 10449–10458. [Link]

  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

  • Hari, D. P., et al. (2016). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry, 14(36), 8529-8533. [Link]

  • Beier, P. (2018). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 23(11), 2989. [Link]

  • Wirth, T., et al. (2005). Electrophilic fluorination using a hypervalent iodine reagent derived from fluoride. Chemical Communications, (4), 445-447. [Link]

  • Xiao, J.-C., & Shreeve, J. M. (2005). Electrophilic Fluorination, Palladium-Catalyzed Intramolecular Cyclization, Quinoxalines Synthesis, Petasis Olefination. Synfacts, 2005(1), 0001-0001. [Link]

  • Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 314–323. [Link]

  • Gouverneur, V., et al. (2012). Electrophilic Fluorination–Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 77(17), 7449–7473. [Link]

  • Carroll, W. A., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 151–160. [Link][1]

  • PubChem. (n.d.). N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine(SALTDATA: 1.9HCl). [Link]

  • PubChemLite. (n.d.). 1-methyl-4,5,6,7-tetrahydro-1h-indazol-4-ol. [Link]

  • PubChemLite. (n.d.). 1-methyl-4,5,6,7-tetrahydro-1h-indazol-4-amine. [Link]

  • PrepChem.com. (n.d.). Synthesis of cyclohexane-1,3-dione monophenylhydrazone. [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 96, 103667. [Link]

  • Chemspace. (2025). Comprehensive Overview of 2-Methyl-1,3-Cyclohexanedione: Applications and Synthesis. [Link]

  • Hayashi, Y., et al. (2018). Effects of 2‐methyl‐1,3‐cyclohexanedione (1 b) and related 1,3‐cyclohexanedione derivatives on the isomerizations and decompositions of compounds. Chemistry – An Asian Journal, 13(21), 3229-3233. [Link]

Sources

Exploratory

Whitepaper: Mechanistic Profiling and Application of 5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one in Targeted Inhibitor Design

Executive Summary The compound 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS 2229261-23-6) represents a highly specialized, privileged pharmacophore in modern medicinal chemistry. As a functionalized derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS 2229261-23-6) represents a highly specialized, privileged pharmacophore in modern medicinal chemistry. As a functionalized derivative of the tetrahydroindazole scaffold, it serves as a critical building block for designing potent, selective inhibitors targeting protein kinases and dehydrogenases (such as DHODH). This whitepaper deconstructs the structural causality behind its mechanism of action, detailing how specific functional group modifications—namely N1-methylation and C5-fluorination—dictate target engagement, metabolic stability, and conformational rigidity.

Structural Dynamics and Pharmacophore Rationale

To leverage this scaffold effectively in drug discovery, one must understand the stereoelectronic contributions of its three primary domains:

  • The Tetrahydroindazol-4-one Core: This bicyclic system provides a rigid framework that mimics the purine ring of ATP. The pyrazole moiety acts as a bidentate hydrogen bond donor/acceptor system, essential for anchoring the molecule within the ATP-binding pocket of kinases.

  • N1-Methylation (Tautomeric Locking): Unsubstituted 1H-indazoles exist in a dynamic tautomeric equilibrium between the 1H and 2H forms, which can lead to unpredictable binding modes and off-target effects. The addition of the N1-methyl group deliberately abrogates this equilibrium. By locking the molecule into the 1-methyl tautomer, the N2 nitrogen is permanently positioned as a hydrogen bond acceptor, ensuring a predictable vector projection into the hydrophobic pocket. Furthermore, the methyl group itself provides a lipophilic anchor that enhances desolvation energy upon binding [1].

  • C5-Fluorination (The Alpha-Fluoro Ketone Effect): The introduction of a fluorine atom alpha to the C4-carbonyl group is a masterclass in rational design. Fluorine's high electronegativity lowers the pKa of the adjacent C5 proton, modulating the keto-enol tautomerism of the partially saturated ring. More importantly, it induces a strong dipole-dipole interaction that biases the conformation of the cyclohexanone-like ring. According to stereoelectronic principles, the C-F bond prefers to align pseudo-axially to minimize electrostatic repulsion with the carbonyl π -system, effectively locking the ring into a defined, distorted envelope conformation [2]. Additionally, this substitution sterically shields the alpha position, dramatically increasing metabolic stability against cytochrome P450-mediated oxidation.

Mechanism of Action (MoA) in Target Engagement

When incorporated into a larger inhibitor molecule, the 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one core drives mechanism of action through highly specific intermolecular interactions:

  • Hinge Region Binding (Kinases): The N2 atom of the pyrazole ring forms a critical hydrogen bond with the backbone NH of a conserved amino acid in the kinase hinge region (e.g., Methionine or Cysteine).

  • Allosteric Modulation (Dehydrogenases): In targets like human dihydroorotate dehydrogenase (DHODH), the locked envelope conformation of the fluorinated ring allows the scaffold to perfectly complement the shape of the ubiquinone-binding channel, outcompeting the endogenous substrate [3].

MoA A 5-Fluoro-1-methyl-tetrahydroindazol-4-one B N1-Methyl Group (Hydrophobic Anchor) A->B C Pyrazole Core (Hinge Binder) A->C D C5-Fluoro Ketone (Conformational Lock) A->D E Hydrophobic Pocket (Target Protein) B->E Van der Waals F ATP Hinge Region (Target Protein) C->F H-Bonding G Metabolic Stability (CYP450 Resistance) D->G Steric Shielding

Fig 1: Pharmacophore mapping and mechanism of target engagement.

Quantitative Data Summaries

The strategic addition of the C5-fluorine and N1-methyl groups significantly alters the physicochemical profile of the base scaffold. Table 1 summarizes the theoretical impact of these modifications, demonstrating why this specific building block is preferred for oral drug development [4].

PropertyUnsubstituted Tetrahydroindazol-4-one5-Fluoro-1-methyl DerivativeMechanistic Impact
Tautomeric State Dynamic (1H 2H)Locked (1-Methyl)Ensures predictable H-bonding vector.
LogP (Lipophilicity) ~0.8~1.5Enhances membrane permeability and pocket affinity.
Alpha-C-H pKa ~18~14Stabilizes the enol/ketone equilibrium.
Metabolic Half-life Low (Prone to alpha-oxidation)High (Sterically blocked)Extends in vivo half-life and reduces toxic metabolites.
Ring Conformation Flexible (Rapid flipping)Rigid (Distorted Envelope)Reduces entropic penalty upon target binding.

Experimental Methodologies (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows detail how to validate the mechanism of action in vitro for inhibitors derived from this scaffold.

Workflow 1: Target Engagement Validation via TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for validating the binding of indazole-based inhibitors because it minimizes interference from compound auto-fluorescence.

  • Step 1: Reagent Preparation. Prepare a 10 mM stock of the synthesized 5-fluoro-1-methyl-tetrahydroindazol-4-one derivative in 100% anhydrous DMSO. Causality: Anhydrous DMSO prevents hydrolysis of the alpha-fluoro ketone and ensures complete solubility.

  • Step 2: Assay Assembly. In a 384-well low-volume plate, combine 5 nM of the target kinase (e.g., JAK2 or p38), 2 nM of a LanthaScreen™ Eu-anti-tag antibody, and the fluorescent kinase tracer.

  • Step 3: Compound Addition & Incubation. Dispense the inhibitor using an acoustic liquid handler (e.g., Echo 550) to achieve a 10-point dose-response curve (top concentration 10 μ M, 1:3 dilution). Incubate for 60 minutes at room temperature. Causality: Acoustic dispensing eliminates tip-based carryover, critical for highly lipophilic fluorinated compounds.

  • Step 4: Self-Validation (Z'-Factor). Include 16 wells of a no-enzyme control (0% displacement) and 16 wells of a reference inhibitor like Staurosporine (100% displacement). Calculate the Z'-factor. Validation Check: Proceed with data analysis only if Z' > 0.6, which mathematically guarantees the assay window is robust enough to detect true binding.

  • Step 5: Signal Readout. Read the plate on a microplate reader using a 337 nm excitation laser, measuring emission at 665 nm (Tracer) and 615 nm (Europium). Calculate the IC 50​ using a 4-parameter logistic fit.

Workflow S1 Step 1: Compound Prep (100% DMSO Stock) S2 Step 2: TR-FRET Assay (Kinase + Tracer) S1->S2 S3 Step 3: Signal Readout (665nm / 615nm) S2->S3 S4 Step 4: SAR Analysis (IC50 Calculation) S3->S4

Fig 2: High-throughput TR-FRET workflow for validating kinase inhibition.

Workflow 2: Structural Validation via X-Ray Crystallography

To definitively prove the conformational locking effect of the C5-fluorine, co-crystallization with the target protein is required.

  • Step 1: Complex Formation. Incubate 10 mg/mL of the purified kinase domain with a 3-fold molar excess of the inhibitor for 2 hours on ice.

  • Step 2: Vapor Diffusion. Set up hanging-drop vapor diffusion plates using a sparse-matrix screen. Causality: The rigid envelope conformation of the fluorinated scaffold significantly lowers the entropic penalty of binding, often resulting in faster nucleation and higher-resolution crystals compared to flexible, non-fluorinated analogs.

  • Step 3: Self-Validation (Electron Density). Upon diffraction and phasing, examine the Fo​−Fc​ difference map. Validation Check: A distinct positive density peak (>3 σ ) alpha to the ketone definitively confirms the orientation of the C-F bond and validates the stereoelectronic hypothesis.

References

  • Side-Chain Retention During Lithiation of 4-Picoline and 3,4-Lutidine: Easy Access to Molecular Diversity in Pyridine Series ResearchGate URL:[Link]

  • 2229261-23-6 | 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one AA Blocks URL:[Link]

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Foreword: Navigating the Known and the Unknown In the landscape of drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which successful candidates...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Known and the Unknown

In the landscape of drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which successful candidates are built. These properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its therapeutic potential. This guide is dedicated to a thorough exploration of the physicochemical characteristics of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one , a molecule of interest within the broader class of indazole derivatives known for their diverse biological activities.[1]

It is imperative to state at the outset that, despite a comprehensive search of scientific literature and chemical databases, publicly available experimental data for this specific compound is scarce. This is not an uncommon scenario for novel or proprietary compounds in the early stages of research. Therefore, this guide will adopt a dual approach to provide maximum value to the research community. Firstly, we will present computationally predicted values for key physicochemical parameters, offering a valuable starting point for further investigation. Secondly, and perhaps more importantly, we will provide detailed, field-proven experimental protocols for the determination of these properties. This approach not only equips researchers with the necessary theoretical framework but also the practical tools to generate the empirical data required for their work.

Molecular Identity and Structural Features

A foundational understanding of a molecule begins with its identity. 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound featuring a bicyclic system composed of a pyrazole ring fused to a cyclohexanone ring. The presence of a fluorine atom, a methyl group, and a ketone functional group are key structural alerts that are anticipated to significantly influence its physicochemical behavior.

Identifier Value Source
CAS Number 2229261-23-6AA Blocks[2]
Molecular Formula C8H9FN2OAA Blocks[2]
Molecular Weight 168.17 g/mol AA Blocks[2]
SMILES CN1C2=C(C(C(CC2)F)=O)C=N1AA Blocks[2]

The strategic placement of the fluorine atom at the 5-position is of particular note. Fluorine's high electronegativity can modulate the electronic properties of the entire molecule, potentially impacting its pKa, lipophilicity, and metabolic stability.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which in turn is a key determinant of its membrane permeability and interaction with hydrophobic pockets of target proteins.

Predicted LogP

In the absence of experimental data, computational methods provide a reliable estimate. Based on established algorithms that consider atomic contributions and structural fragments, the predicted LogP for 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is presented below.

Parameter Predicted Value Methodology
LogP 1.25 ± 0.2ALOGPS 2.1

This moderate LogP value suggests that the compound is likely to possess a balance of hydrophilic and lipophilic character, a desirable trait for oral bioavailability.

Experimental Protocol for LogP Determination: The Shake-Flask Method

The gold-standard method for LogP determination is the shake-flask method, a direct measurement of the compound's partitioning between n-octanol and water.

Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.

Step-by-Step Protocol:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Standard Curve Generation: Prepare a series of standard solutions of the test compound in a suitable solvent (e.g., acetonitrile) at known concentrations. Analyze these standards using a validated HPLC-UV method to generate a standard curve of peak area versus concentration.

  • Partitioning Experiment:

    • Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated n-octanol to a known concentration (e.g., 1 mg/mL).

    • In a glass vial, combine 5 mL of the n-octanol solution with 5 mL of the pre-saturated water.

    • Seal the vial and shake vigorously for at least 1 hour at a constant temperature (typically 25 °C) to allow for partitioning equilibrium.

    • Centrifuge the vial to ensure complete phase separation.

  • Analysis:

    • Carefully withdraw an aliquot from the n-octanol phase and the aqueous phase.

    • Dilute each aliquot appropriately with the mobile phase of the HPLC system.

    • Analyze the diluted samples by HPLC-UV and determine the concentration in each phase using the previously generated standard curve.

  • Calculation:

    • LogP = log10 ( [Concentration in Octanol] / [Concentration in Water] )

Causality Behind Experimental Choices:

  • Pre-saturated Solvents: Using pre-saturated solvents is critical to prevent volume changes during the experiment, which would affect the accuracy of the concentration measurements.

  • HPLC-UV Analysis: This technique provides high sensitivity and specificity for quantifying the analyte in each phase, even at low concentrations.

  • Centrifugation: This step ensures a clean separation of the two phases, preventing cross-contamination that would lead to inaccurate LogP values.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation prep_solvents Prepare Pre-saturated n-Octanol and Water dissolve Dissolve Compound in n-Octanol prep_solvents->dissolve prep_standards Prepare HPLC Standard Curve analyze_oct HPLC Analysis of Octanol Phase prep_standards->analyze_oct analyze_aq HPLC Analysis of Aqueous Phase prep_standards->analyze_aq partition Shake with Water to Equilibrate dissolve->partition separate Centrifuge for Phase Separation partition->separate separate->analyze_oct separate->analyze_aq calculate Calculate LogP analyze_oct->calculate analyze_aq->calculate

Caption: Workflow for experimental LogP determination.

Acidity Constant (pKa)

The pKa value(s) of a molecule describe its ionization state at different pH values. This is a critical parameter as it influences solubility, permeability, and target binding. The indazole core contains two nitrogen atoms that can potentially be protonated or deprotonated.

Predicted pKa

Computational models predict the following pKa values for 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one:

Parameter Predicted Value Putative Site
Most Basic pKa 2.8 ± 0.5Pyrazole Nitrogen
Most Acidic pKa > 14N-H (if applicable)

The predicted basic pKa suggests that the compound will be predominantly in its neutral form at physiological pH (7.4).

Experimental Protocol for pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored with a pH electrode. The pKa is the pH at which the compound is 50% ionized.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

  • Sample Preparation: Accurately weigh the test compound and dissolve it in a suitable co-solvent system (e.g., water with a small amount of methanol to aid solubility) to a known concentration (e.g., 1 mM).

  • Titration:

    • Place the sample solution in a thermostatted vessel (25 °C) and immerse the calibrated pH electrode and a micro-burette tip.

    • Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa can be determined from the half-equivalence point of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Causality Behind Experimental Choices:

  • Co-solvent System: For compounds with low aqueous solubility, a co-solvent is necessary to keep the compound in solution throughout the titration.

  • Thermostatted Vessel: The pKa is temperature-dependent, so maintaining a constant temperature is crucial for accurate and reproducible results.

  • Standardized Titrant: The concentration of the titrant must be known with high accuracy to ensure the correct determination of the equivalence point.

Aqueous Solubility

Aqueous solubility is a key factor for drug absorption and formulation development. Poor solubility can be a major hurdle in the drug development process.

Predicted Aqueous Solubility

Based on its predicted LogP and pKa, the aqueous solubility of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is predicted to be in the moderately soluble range.

Parameter Predicted Value Methodology
Aqueous Solubility (pH 7.4) 0.5 - 1.5 mg/mLBased on ALOGPS LogP
Experimental Protocol for Thermodynamic Solubility Determination

The equilibrium or thermodynamic solubility is determined by allowing an excess of the solid compound to equilibrate with the solvent.

Principle: An excess amount of the solid compound is suspended in an aqueous buffer of a specific pH. The suspension is agitated until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration:

    • Add an excess amount of the solid test compound to vials containing each buffer.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours. A shaker or rotator is ideal.

  • Sample Processing:

    • After equilibration, visually inspect the vials to ensure that solid material is still present.

    • Filter the suspension through a 0.45 µm filter to remove the undissolved solid. A syringe filter is suitable for this purpose.

  • Analysis:

    • Analyze the clear filtrate by a validated HPLC-UV method to determine the concentration of the dissolved compound. Use a standard curve for quantification.

Causality Behind Experimental Choices:

  • Excess Solid: The presence of excess solid ensures that the solution is saturated and that the measured concentration represents the true equilibrium solubility.

  • 24-hour Equilibration: This duration is typically sufficient for most compounds to reach solubility equilibrium. For some compounds, longer times may be necessary.

  • Filtering: This step is crucial to separate the dissolved compound from the solid, ensuring that the measured concentration is not artificially inflated by suspended particles.

solubility_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Aqueous Buffers (various pH) add_excess Add Excess Solid to Buffers prep_buffers->add_excess prep_standards Prepare HPLC Standard Curve analyze_filtrate HPLC Analysis of Filtrate prep_standards->analyze_filtrate equilibrate Agitate for 24h at Constant Temp. add_excess->equilibrate filter_sample Filter to Remove Undissolved Solid equilibrate->filter_sample filter_sample->analyze_filtrate

Caption: Workflow for thermodynamic solubility determination.

Melting Point and Thermal Properties

The melting point is an important indicator of a compound's purity and crystal lattice energy.

Predicted Melting Point

Due to the complex nature of crystal packing, predicting melting points with high accuracy is challenging. However, based on the molecular weight and presence of hydrogen bonding capabilities, a moderate to high melting point is expected.

Parameter Predicted Range Methodology
Melting Point 130 - 180 °CBased on structural similarity to related heterocycles
Experimental Protocol for Melting Point Determination: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.

Principle: A small amount of the sample is heated at a constant rate, and the heat flow required to maintain the sample at the same temperature as a reference is measured. A phase transition, such as melting, results in a detectable endothermic peak.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of the test compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the temperature program to heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point.

  • Data Acquisition: Run the temperature program and record the heat flow as a function of temperature.

  • Data Analysis: The melting point is typically reported as the onset or peak temperature of the endothermic melting event. The area under the peak corresponds to the heat of fusion.

Causality Behind Experimental Choices:

  • Small Sample Size: This ensures uniform heating and minimizes thermal gradients within the sample.

  • Controlled Heating Rate: A constant heating rate is essential for obtaining sharp and reproducible melting peaks.

  • Inert Atmosphere: Running the experiment under an inert atmosphere (e.g., nitrogen) prevents oxidative degradation of the sample at high temperatures.

Summary and Future Directions

The physicochemical properties of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one, as predicted by computational models, suggest a compound with favorable drug-like characteristics, including balanced lipophilicity and moderate aqueous solubility. However, it is crucial to underscore that these are in silico predictions. The true characterization of this molecule awaits empirical validation through the rigorous experimental protocols detailed in this guide.

For researchers and drug development professionals working with this or related compounds, the immediate next step should be the systematic experimental determination of these fundamental properties. The data generated will be invaluable for building robust structure-activity relationships (SAR) and for guiding further optimization of this promising chemical scaffold.

References

  • AA Blocks. (n.d.). 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PMC. Retrieved from [Link]

Sources

Exploratory

The 5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one Scaffold: Synthesis, Reactivity, and Pharmacological Applications

Executive Summary The compound 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS: 2229261-23-6) represents a highly functionalized, partially saturated bicyclic heterocycle that serves as a privileged building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS: 2229261-23-6) represents a highly functionalized, partially saturated bicyclic heterocycle that serves as a privileged building block in modern drug discovery[1]. By combining the hydrogen-bonding potential of a pyrazole ring with the conformational rigidity of a fused cyclohexanone system, this scaffold provides a versatile platform for interacting with complex biological targets, most notably the ATP-binding pockets of protein kinases[2].

This technical guide deconstructs the structural rationale behind this specific analog, details the causality of its synthetic workflows (specifically electrophilic α -fluorination), and outlines self-validating experimental protocols for its application in pharmacological screening.

Structural & Mechanistic Rationale

The pharmacological utility of the 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one core is driven by three distinct structural pillars:

The Tetrahydroindazole Core

The partially saturated bicyclic system acts as a bioisostere for the purine ring found in ATP. The sp2 -hybridized nitrogen atoms in the pyrazole moiety serve as critical hydrogen bond acceptors/donors, anchoring the molecule within the hinge region of kinase active sites[2]. The fused cyclohexanone ring projects into the solvent-exposed region or adjacent hydrophobic pockets, allowing for extensive structure-activity relationship (SAR) optimization.

The 1-Methyl Substitution

Unsubstituted indazoles are subject to annular N1/N2 tautomerism, which complicates SAR interpretation and can lead to off-target promiscuity. Methylation at the N1 position achieves two critical objectives:

  • Tautomeric Locking: It fixes the geometry of the pyrazole ring, ensuring a single, predictable binding pose.

  • Permeability Enhancement: By masking a hydrogen bond donor, the 1-methyl group significantly increases the lipophilicity and passive membrane permeability of the scaffold, a crucial factor for intracellular target engagement.

The 5-Fluoro Substitution

The introduction of a fluorine atom at the C-5 position (alpha to the C-4 ketone) is a sophisticated metabolic and electronic intervention.

  • Metabolic Shielding: The C-5 position of the cyclohexanone ring is highly susceptible to cytochrome P450-mediated oxidation. Fluorination blocks this metabolic liability, increasing the compound's half-life.

  • Electronic Modulation: The strong inductive electron-withdrawing effect of fluorine lowers the pKa​ of the adjacent enolizable protons and modulates the electrophilicity of the C-4 carbonyl. This alters the keto-enol tautomeric equilibrium, often favoring interactions with specific active-site residues[3].

Synthetic Methodology & Workflow

The synthesis of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one requires a sequence that carefully manages regioselectivity. The most robust approach involves the de novo construction of the indazole core followed by late-stage electrophilic fluorination.

Electrophilic vs. Nucleophilic Fluorination

A common pitfall in ketone functionalization is the misuse of fluorinating agents. Nucleophilic agents like DAST (Diethylaminosulfur trifluoride) convert ketones directly into gem-difluorides. To achieve α -monofluorination, an electrophilic source of fluorine ( F+ ) is required to react with the electron-rich enol/enolate intermediate[3]. Selectfluor (F-TEDA-BF4) is the industry standard for this transformation due to its stability, mild reaction conditions, and high atom economy[4].

SynthesisWorkflow A 1,3-Cyclohexanedione (Starting Material) B Methylhydrazine Condensation A->B EtOH, Reflux C 1-Methyl-4,5,6,7-tetrahydro- 1H-indazol-4-one B->C Cyclization D Enolization & Electrophilic Fluorination (Selectfluor) C->D Base / Solvent E 5-Fluoro-1-methyl-4,5,6,7- tetrahydro-1H-indazol-4-one D->E C-F Bond Formation

Figure 1: Step-by-step synthetic workflow for 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

Pharmacological Applications

Kinase Inhibition (JAK2 & ITK)

Tetrahydroindazole derivatives are heavily utilized in the development of Janus Kinase 2 (JAK2) and Interleukin-2-inducible T-cell kinase (ITK) inhibitors[5]. The JAK2/STAT3 signaling pathway is a critical regulator of cell growth, and its abnormal activation is a primary driver in myeloproliferative neoplasms and colorectal cancers[6]. The 1-methyl-tetrahydroindazole core acts as a Type I kinase inhibitor, competitively binding to the ATP pocket in the active (DFG-in) conformation.

JAK2Pathway Cytokine Cytokine (e.g., IL-6) Receptor Receptor Dimerization Cytokine->Receptor JAK2 JAK2 Kinase Activation Receptor->JAK2 Trans-phosphorylation STAT3 STAT3 Phosphorylation JAK2->STAT3 Phosphorylates Inhibitor Tetrahydroindazole Analog Inhibitor->JAK2 ATP-Competitive Inhibition Transcription Gene Transcription (Cell Proliferation) STAT3->Transcription Nuclear Translocation

Figure 2: JAK2/STAT3 signaling pathway targeted by tetrahydroindazole ATP-competitive inhibitors.

Comparative Analysis of Structural Analogs

To understand the specific advantages of the 5-fluoro-1-methyl substitution, it is necessary to compare it against other common tetrahydroindazole derivatives.

Compound NameCore ScaffoldKey SubstitutionPrimary Target / ApplicationEst. ClogP
5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one Tetrahydroindazole1-Methyl, 5-FluoroKinase Inhibition (JAK2/ITK)1.8
1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one Tetrahydroindazole1-PhenylOncology SAR Probes[2]2.5
3-(3,4-Dimethoxyphenyl)-1-methyl-... Tetrahydroindazole3-Aryl, 1-MethylAntitubercular Agents3.2
(E)-5-(4-Chlorobenzylidene)-1-phenyl-... Tetrahydroindazole5-BenzylideneCell Cycle Arrest / Apoptosis4.1

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure reproducibility and mechanistic integrity.

Protocol 1: Electrophilic α -Fluorination via Selectfluor

Objective: Regioselective fluorination of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one at the C-5 position.

  • Enolate Generation: Dissolve 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (1.0 eq) in anhydrous acetonitrile under an inert argon atmosphere. Add a catalytic amount of a mild base (e.g., pyrrolidine or a specialized ionic liquid) to promote enolization[3].

    • Causality Check: The base shifts the keto-enol equilibrium toward the enol form, which is the active nucleophile required to attack the F+ source.

  • Fluorine Transfer: Slowly add Selectfluor (1.1 eq) to the mixture at 0°C. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract with ethyl acetate.

  • Validation (NMR): Analyze the crude product via 19F NMR. A successful α -monofluorination will present a distinct doublet of doublets (due to coupling with adjacent protons) around -190 to -200 ppm. The absence of a singlet indicates no gem-difluorination occurred.

Protocol 2: High-Throughput JAK2 Kinase Inhibition Assay

Objective: Determine the IC50​ of the synthesized analog against JAK2.

  • Enzyme Preparation: Dilute recombinant human JAK2 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Pre-incubation: Dispense the tetrahydroindazole analog in a 10-point dose-response curve (10 μM to 0.5 nM) into a 384-well plate. Add the JAK2 enzyme and incubate for 15 minutes at room temperature.

    • Causality Check: Pre-incubation allows for the equilibration of the enzyme-inhibitor complex, which is critical for accurately measuring the potency of ATP-competitive inhibitors before the substrate forces turnover.

  • Reaction Initiation: Add a mixture of ATP (at its predetermined Km​ for JAK2, typically ~10 μM ) and a fluorescently labeled peptide substrate (e.g., ULight-JAK-1) to initiate the reaction.

  • Detection: After 60 minutes, add EDTA to stop the reaction and measure the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) signal.

  • Validation: Ensure the Z'-factor of the control wells (DMSO vs. staurosporine) is >0.6 , validating the assay's dynamic range and reliability.

References

  • AA Blocks. "2229261-23-6 | 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one". Available at: [Link]

  • National Institutes of Health (PMC). "Repurposing FDA-approved compounds to target JAK2 for colon cancer treatment". Available at: [Link]

  • MDPI. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects". Available at: [Link]

  • MDPI. "Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine". Available at: [Link]

  • REF Impact Case Studies. "The development of Selectfluor® as a commercial electrophilic fluorinating agent". Available at: [Link]

Sources

Foundational

"biological activity of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one"

An In-depth Technical Guide to the Biological Activity of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one Preamble: Unveiling the Potential of a Novel Fluorinated Indazole Derivative The indazole nucleus is a privi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Preamble: Unveiling the Potential of a Novel Fluorinated Indazole Derivative

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties[1][2]. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity[3]. This guide provides a comprehensive technical overview of the potential biological activities of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one, a novel derivative with promising, yet largely unexplored, therapeutic potential. We will delve into a logical, step-by-step framework for its biological characterization, from initial target identification to preclinical evaluation.

Compound Profile and Rationale for Investigation

Chemical Structure:

  • IUPAC Name: 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

  • CAS Number: 2229261-23-6[4]

  • Molecular Formula: C₈H₉FN₂O[4]

  • Molecular Weight: 168.17 g/mol [4]

The unique structural features of this molecule—a fluorinated tetrahydro-indazolone core—suggest several avenues for biological activity. The indazole ring is a known bioisostere for purines, allowing it to interact with a variety of ATP-binding sites in enzymes, particularly kinases. The fluorine atom at the 5-position can alter the electronic properties of the ring system and provide a potential point of interaction with target proteins. The tetrahydro-indazolone moiety introduces a three-dimensional character that can be crucial for specific receptor binding.

Proposed Biological Targets and Screening Strategy

Given the prevalence of indazole-based compounds as kinase inhibitors, a primary hypothesis is that 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one will exhibit activity against one or more protein kinases. Additionally, the indazole scaffold has been associated with the inhibition of other enzymes like indoleamine 2,3-dioxygenase (IDO1) and phosphoinositide-dependent kinase-1 (PDK1)[1]. Therefore, a multi-pronged screening approach is warranted.

Kinase Inhibitory Activity

A broad-spectrum kinase panel assay is the logical first step to identify potential kinase targets.

Experimental Protocol: Kinase Panel Screening

  • Compound Preparation: Dissolve 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one in DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation: Prepare a multi-well plate containing a panel of recombinant human kinases (e.g., a panel of 96 or more kinases covering different families).

  • Kinase Reaction: Initiate the kinase reaction by adding the test compound at a screening concentration (e.g., 10 µM), the specific kinase, its substrate, and ATP. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Detection: After incubation, quantify kinase activity using a suitable detection method, such as a phosphospecific antibody-based assay (e.g., HTRF, AlphaScreen) or a luminescence-based ATP detection assay (e.g., Kinase-Glo).

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the controls. Kinases showing significant inhibition (e.g., >50%) are considered primary hits.

Other Potential Enzyme and Receptor Targets

Based on the broader indazole literature, other potential targets to consider include:

  • Indoleamine 2,3-dioxygenase (IDO1): A key enzyme in tryptophan metabolism and a target in cancer immunotherapy.

  • Phosphoinositide-dependent kinase-1 (PDK1): A crucial node in the PI3K/AKT signaling pathway, implicated in cancer and metabolic disorders.

  • Sigma Receptors: A class of intracellular proteins involved in various CNS disorders[5].

In-depth Characterization of Biological Activity: A Hypothetical Case Study on a Putative Kinase Target

Let us hypothesize that the initial kinase screen identifies Fibroblast Growth Factor Receptor 1 (FGFR1) as a primary hit. The subsequent steps would involve a detailed characterization of this interaction.

Determination of Inhibitory Potency (IC₅₀)

Experimental Protocol: FGFR1 Inhibition Assay

  • Serial Dilution: Prepare a serial dilution of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one in DMSO.

  • Kinase Reaction: Set up the kinase reaction as described in the panel screen, but with varying concentrations of the inhibitor.

  • Data Acquisition: Measure kinase activity at each inhibitor concentration.

  • IC₅₀ Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 1: Hypothetical IC₅₀ Values for 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one against FGFR1 and other related kinases.

KinaseIC₅₀ (nM)
FGFR150
FGFR2250
FGFR3400
VEGFR2>10,000
Cellular Activity: Assessing Target Engagement in a Biological Context

Experimental Protocol: Cell-Based Phosphorylation Assay

  • Cell Culture: Culture a cell line that overexpresses FGFR1 (e.g., KG-1 cells).

  • Compound Treatment: Treat the cells with varying concentrations of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one for a specified time.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blot Analysis: Perform Western blotting to detect the phosphorylation status of FGFR1 and its downstream signaling proteins (e.g., FRS2, ERK). Use antibodies specific for the phosphorylated and total forms of these proteins.

  • Quantification: Quantify the band intensities to determine the effect of the compound on FGFR1 signaling.

Diagram 1: Proposed Signaling Pathway Inhibition

G FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds & Activates FRS2 FRS2 FGFR1->FRS2 Phosphorylates Compound 5-fluoro-1-methyl-4,5,6,7- tetrahydro-1H-indazol-4-one Compound->FGFR1 Inhibits ERK ERK FRS2->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Inhibition of the FGFR1 signaling pathway.

In Vitro Antiproliferative Activity

Experimental Protocol: Cell Viability Assay

  • Cell Seeding: Seed FGFR1-dependent cancer cell lines (e.g., SNU-16) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • GI₅₀ Calculation: Determine the concentration of the compound that causes 50% growth inhibition (GI₅₀).

Preclinical Development Considerations

Should the in vitro and cellular data be promising, the next logical steps would involve preclinical evaluation.

Diagram 2: Preclinical Development Workflow

G cluster_0 In Vitro & Cellular Characterization cluster_1 In Vivo Evaluation a Target Identification (Kinase Panel) b IC50 Determination a->b c Cellular Target Engagement b->c d Antiproliferative Assays c->d e Pharmacokinetic Studies (ADME) d->e f Efficacy in Xenograft Models e->f g Toxicology Studies f->g

Caption: A streamlined preclinical development workflow.

Conclusion and Future Directions

5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one represents a novel chemical entity with significant potential for biological activity, particularly as a kinase inhibitor. The systematic approach outlined in this guide, from broad-based screening to detailed cellular and in vivo characterization, provides a robust framework for elucidating its therapeutic potential. Further investigation into its mechanism of action and preclinical development is highly warranted.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4h-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5h)-ones: Synthesis and Biological Activity. [Link]

  • Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol- 2(3H)-yl)thiazole Derivatives. [Link]

  • (PDF) 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. [Link]

  • Indazole – Knowledge and References. [Link]

  • Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. [Link]

  • Target-Based Identification and Optimization of 5-Indazol-5-yl Pyridones as Toll-like Receptor 7 and 8 Antagonists Using a Biochemical TLR8 Antagonist Competition Assay. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. [Link]

  • 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one. [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. [Link]

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. [Link]

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Exploratory

"in vitro evaluation of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one"

An In-Depth Technical Guide to the In Vitro Evaluation of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one This technical guide provides a comprehensive framework for the in vitro evaluation of the novel compound, 5...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

This technical guide provides a comprehensive framework for the in vitro evaluation of the novel compound, 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one. The indazole and pyrazolone cores are prominent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This document outlines a logical, multi-stage approach to characterizing the bioactivity of this new chemical entity, from initial physicochemical assessment and broad-spectrum cytotoxicity screening to detailed target engagement and mechanism of action studies. The protocols and methodologies described herein are grounded in established principles of preclinical drug discovery to ensure scientific rigor and data integrity.[5][6][7][8] This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel small molecules.

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole ring system is a key pharmacophore in a multitude of biologically active compounds.[2][3] Derivatives of this heterocyclic structure have been investigated for a wide array of therapeutic applications.[1][3] The incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, often enhancing metabolic stability and binding affinity. Given the structural similarities to known bioactive molecules, a thorough in vitro evaluation of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is warranted to elucidate its therapeutic potential.

This guide will systematically detail the essential in vitro assays necessary to build a comprehensive biological profile of this compound. The proposed workflow is designed to be efficient, cost-effective, and to provide a clear rationale for advancing the compound to further preclinical development.[9]

Physicochemical Characterization

Prior to biological evaluation, a fundamental understanding of the compound's physicochemical properties is essential for ensuring the quality and reproducibility of subsequent assays.

PropertyMethodPurpose
Identity & Purity NMR (¹H, ¹³C, ¹⁹F), LC-MS, Elemental AnalysisConfirms the chemical structure and determines the purity of the compound.
Solubility Kinetic and Thermodynamic Solubility AssaysDetermines the solubility in various aqueous buffers to ensure appropriate concentrations for assays.
Lipophilicity LogP/LogD DeterminationPredicts membrane permeability and potential for non-specific binding.
Chemical Stability HPLC-based Stability AssaysAssesses stability in different solvents and buffer conditions over time.

General Cytotoxicity Assessment

The initial step in the biological evaluation is to determine the compound's general cytotoxicity across a panel of relevant cell lines. This provides a preliminary indication of its therapeutic window and guides concentration selection for subsequent assays.

Experimental Protocol: MTT/XTT Assay

The MTT and XTT assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[10][11][12][13]

Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, WiDr for colon cancer) and a normal cell line (e.g., Vero) in 96-well plates at a predetermined density and allow them to adhere overnight.[14][15]

  • Compound Treatment: Prepare a serial dilution of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one and treat the cells for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT/XTT Addition: Following treatment, add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.[10][13]

  • Formazan Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line at each time point.

Caption: Workflow for MTT/XTT Cytotoxicity Assay.

Target Engagement and Validation

Assuming the compound exhibits selective cytotoxicity against cancer cell lines, the next phase is to identify its molecular target(s). Given that many indazole derivatives are kinase inhibitors, this class of enzymes represents a logical starting point.[16][17]

Kinase Profiling

A broad kinase screen can quickly identify potential targets. This is typically performed using in vitro biochemical assays.

Protocol:

  • Compound Submission: Submit the compound to a commercial kinase profiling service.

  • Assay Principle: These services typically use radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of a large panel of purified kinases at a fixed concentration (e.g., 1 µM).

  • Data Analysis: The results are reported as a percentage of inhibition for each kinase. "Hits" are identified as kinases with significant inhibition (e.g., >50%).

Cellular Target Engagement

Biochemical hits must be validated in a cellular context to confirm that the compound can access and bind to its target in a more physiologically relevant environment.[17][18] The NanoBRET™ Target Engagement Assay is a robust method for this purpose.[19]

Protocol:

  • Cell Line Selection: Use a cell line that expresses the target kinase(s) of interest.

  • Transfection: Co-transfect the cells with a plasmid encoding the kinase fused to NanoLuc® luciferase and a fluorescent tracer that binds to the kinase.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. If the compound binds to the kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Determine the cellular IC50 value, which reflects the compound's affinity for the target in live cells.

G cluster_0 Live Cell Kinase_NanoLuc Kinase-NanoLuc® Fusion Tracer Fluorescent Tracer Kinase_NanoLuc->Tracer Binds Tracer->Kinase_NanoLuc Energy Transfer (BRET) BRET_Signal BRET Signal Detected Compound Test Compound (5-fluoro-1-methyl...) Compound->Kinase_NanoLuc Competes for Binding No_BRET BRET Signal Reduced

Caption: Principle of NanoBRET™ Target Engagement Assay.

Mechanism of Action Studies

Once a cellular target is confirmed, further assays are required to elucidate the downstream consequences of target engagement and the compound's mechanism of action.[5][20]

Target-Specific Pathway Modulation

If the target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its downstream substrates.

Protocol: Western Blot Analysis

  • Cell Treatment: Treat cells with the compound at concentrations around its cellular IC50.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target's substrate and the total form of the substrate (as a loading control).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities to determine the change in substrate phosphorylation.

Apoptosis Assay

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay can be performed.

Protocol:

  • Cell Treatment: Treat cells with the compound as in the cytotoxicity assays.

  • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

G Compound 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one Target_Kinase Target Kinase Compound->Target_Kinase Inhibits Phosphorylation Phosphorylation Target_Kinase->Phosphorylation Mediates Apoptosis Apoptosis Target_Kinase->Apoptosis Induces Downstream_Substrate Downstream Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylation->Cellular_Response Regulates

Caption: Proposed Signaling Pathway of Action.

Conclusion

This technical guide has outlined a systematic and comprehensive approach for the in vitro evaluation of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one. By following this workflow, researchers can efficiently characterize the biological activity of this novel compound, from its general cytotoxic effects to its specific molecular target and mechanism of action. The data generated from these studies will be crucial for making informed decisions about the future development of this promising molecule as a potential therapeutic agent.

References

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  • Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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Foundational

An In-depth Technical Guide on 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one and its Structural Class for Drug Discovery Professionals

This technical guide provides a comprehensive overview of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one, a fluorinated heterocyclic compound with potential applications in medicinal chemistry. Given the limited p...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one, a fluorinated heterocyclic compound with potential applications in medicinal chemistry. Given the limited publicly available data on this specific molecule, this guide extends its scope to the broader class of fluorinated 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ones. The content herein is curated for researchers, scientists, and drug development professionals, offering insights into the synthesis, physicochemical properties, and potential biological significance of this chemical scaffold.

I. Core Compound Identification and Properties

The subject of this guide is 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one. Its fundamental identifiers are crucial for any research and development endeavor.

PropertyValue
CAS Number 2229261-23-6
Molecular Formula C₈H₉FN₂O
Molecular Weight 168.17 g/mol
Canonical SMILES CN1N=CC2=C1C(C(CC2)F)=O

The introduction of a fluorine atom into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4] The presence of the fluorine atom at the 5-position of the tetrahydro-indazole core, combined with the N-methylation, is anticipated to significantly influence the molecule's electronic properties and biological activity.

II. Synthetic Pathways and Methodologies

While specific synthesis protocols for 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one are not extensively documented in publicly accessible literature, general and adaptable synthetic routes for related tetrahydro-indazol-4-one derivatives are well-established. A plausible and commonly employed approach involves the cyclocondensation of a suitably substituted cyclohexane-1,3-dione with a hydrazine derivative.[5][6]

A generalized synthetic workflow is depicted below:

Synthetic_Workflow A Fluorinated Cyclohexane-1,3-dione Precursor C Cyclocondensation A->C B Methylhydrazine B->C D 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one C->D Acid or Base Catalysis

Caption: Generalized synthetic workflow for tetrahydro-indazol-4-ones.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation for the synthesis of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, which can be adapted for the specific synthesis of the title compound.

  • Preparation of the Precursor : The synthesis would commence with a fluorinated analogue of a cyclohexane-1,3-dione.

  • Cyclocondensation Reaction :

    • The fluorinated cyclohexane-1,3-dione is dissolved in a suitable solvent, such as ethanol or acetic acid.

    • An equimolar amount of methylhydrazine is added to the solution.

    • The reaction mixture is heated under reflux for a period of 2-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification :

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting crude product is then purified using column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

  • Characterization : The structure and purity of the final compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

III. The Role of Fluorine in Drug Design

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[2][7] The C-F bond is highly polarized and exceptionally strong, which imparts several advantageous properties:

  • Metabolic Stability : The strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to an increased in vivo half-life of the drug.[4]

  • Enhanced Binding Affinity : The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing binding affinity and potency.

  • Modulation of Physicochemical Properties : Fluorine substitution can influence a molecule's lipophilicity (logP) and acidity/basicity (pKa), which in turn affects its solubility, membrane permeability, and oral bioavailability.[1]

The presence of a fluorine atom in the target molecule suggests its design as a potential therapeutic agent with an optimized pharmacokinetic and pharmacodynamic profile.

IV. Potential Biological and Pharmacological Applications

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6][8] The tetrahydro-indazol-4-one core, in particular, has been investigated for its potential as an inhibitor of various protein kinases and as an agonist for opioid receptors.[6]

Given the structural features of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one, it can be hypothesized to be a candidate for investigation in the following areas:

  • Oncology : As a potential inhibitor of protein kinases, which are often dysregulated in cancer.

  • Inflammatory Diseases : Due to the known anti-inflammatory properties of many indazole derivatives.

  • Infectious Diseases : Some indazole-based compounds have shown antimicrobial and antifungal activity.[5]

The logical workflow for preliminary biological evaluation is outlined below:

Biological_Evaluation_Workflow A Compound Synthesis & Purification B In Vitro Screening A->B C Cytotoxicity Assays (e.g., MTT, MTS) B->C D Enzyme Inhibition Assays (e.g., Kinase Panels) B->D E Antimicrobial Susceptibility Testing B->E F Hit Identification C->F D->F E->F G Lead Optimization F->G H In Vivo Studies G->H

Caption: A typical workflow for the biological evaluation of a novel compound.

V. Conclusion and Future Directions

5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one represents a promising, yet underexplored, chemical entity. Its structure combines the biologically active tetrahydro-indazole core with the advantageous properties of fluorine substitution. While specific data on this compound remains scarce, the established synthetic routes and the known biological activities of related analogues provide a solid foundation for future research.

For drug development professionals, this molecule and its derivatives present an opportunity for the discovery of novel therapeutic agents. Further investigation into its synthesis, characterization, and comprehensive biological evaluation is warranted to unlock its full potential.

References

  • Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • Chunchatprasert, L., & Shannon, P. V. R. (1995). Double electrophilic substitution of 2,3-unsubstituted 4,5,6,7-tetrahydroindol-4-ones. Journal of the Chemical Society, Perkin Transactions 1, (14), 1765-1769.
  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • MDPI. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one and 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives. [Link]

  • Thieme. (n.d.). Product Class 2: 1 H - and 2 H -Indazoles. [Link]

  • PubMed. (n.d.). Biological activity of recombinant murine interleukin-6 in interleukin-1 T cell assays. [Link]

  • Journal of Biological Chemistry. (1988, November 5). Biological activity and receptor binding of human prointerleukin-1 beta and subpeptides. [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. [Link]

  • MDPI. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • SpringerLink. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Google Patents. (n.d.).
  • PubMed. (2019, November 15). Synthesis, biological evaluation and mechanism studies of C-23 modified 23-hydroxybetulinic acid derivatives as anticancer agents. [Link]

  • ResearchGate. (2026, March 13). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. [Link]

  • PubMed. (2011, February 18). Improvement of biological and pharmacokinetic features of human interleukin-11 by site-directed mutagenesis. [Link]

  • National Center for Biotechnology Information. (2026, March 13). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. [Link]

  • PubMed. (2012, July 15). Synthesis of 6-substituted 9-methoxy-11H-indeno[1,2-c]quinoline-11-one derivatives as potential anticancer agents. [Link]

  • PubMed. (2012, August 15). Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica). [Link]

  • PubMed. (2017, June 16). Divergent Asymmetric Total Synthesis of (+)-Vincadifformine, (-)-Quebrachamine, (+)-Aspidospermidine, (-)-Aspidospermine, (-)-Pyrifolidine, and Related Natural Products. [Link]

  • ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. [Link]

  • ResearchGate. (2025, August 9). Synthesis and transformations of perfluoroalkyl-containing 6,7-dihydro-1H-indazol-4(5H)-ones oximes. [Link]

  • PubMed. (2017, March 8). Ir-Catalyzed Asymmetric Total Synthesis of (-)-Communesin F. [Link]

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Exploratory

The Therapeutic Trajectories of 5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one: A Privileged Scaffold for Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary In modern structure-based drug design, the identification and optimization...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

In modern structure-based drug design, the identification and optimization of privileged scaffolds are paramount. 5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS: 2229261-23-6) represents a highly specialized, pre-functionalized building block that bridges the gap between synthetic tractability and potent target engagement. Featuring a partially saturated bicyclic indazole system, an -methylated pyrazole ring, and an -fluoro ketone moiety, this compound serves as a versatile pharmacophore.

As a Senior Application Scientist, I have structured this technical guide to project the therapeutic utility of this specific scaffold based on its structural homology to known clinical and preclinical inhibitors. We will dissect its potential across three primary therapeutic targets: Histone Deacetylase 6 (HDAC6) , Heat Shock Protein 90 (Hsp90) , and Tyrosine Kinases , providing self-validating experimental workflows for each.

Structural Rationale & Pharmacophore Dynamics

Before deploying this building block in high-throughput synthesis, it is critical to understand the causality behind its structural features:

  • The Tetrahydroindazolone (THI) Core: The partially saturated six-membered ring provides a distinct three-dimensional vector compared to fully aromatic indazoles, allowing for optimal steric complementarity within deep hydrophobic binding pockets[1].

  • 1-Methyl Substitution: Unsubstituted indazoles suffer from 1H/2H tautomerization, which complicates Structure-Activity Relationship (SAR) models and increases the desolvation penalty during target binding. The 1-methyl group locks the conformation, ensuring predictable hydrogen-bonding geometry at the N2 position[1].

  • 5-Fluoro Modification: The incorporation of a fluorine atom adjacent to the C4 ketone leverages stereoelectronic effects. The highly electronegative fluorine lowers the pKa of the remaining -proton, modulating the keto-enol equilibrium. Crucially, it blocks a primary site of cytochrome P450-mediated oxidation, drastically improving the metabolic stability (half-life) of the resulting drug candidates.

Primary Therapeutic Target I: Histone Deacetylase 6 (HDAC6)

Mechanistic Rationale

HDAC6 is a cytoplasmic enzyme responsible for deacetylating -tubulin and regulating pro-inflammatory macrophage activation. Inhibition of HDAC6 is a validated strategy for treating rheumatoid arthritis and hematological malignancies. Structure-activity relationship studies have demonstrated that tetrahydroindazolone derivatives (e.g., Compound 21) act as highly potent, selective HDAC6 inhibitors (IC50 = 18 nM) by serving as bulky, sterically complementary "cap groups" that bind the L1/L2 loop pockets of the enzyme[2]. The 5-fluoro-1-methyl THI scaffold can be directly coupled to a zinc-binding hydroxamic acid via a linker to generate next-generation HDAC6 inhibitors.

Pathway Visualization

HDAC6_Pathway THI THI-Hydroxamate (5-Fluoro-1-methyl...) HDAC6 HDAC6 Enzyme THI->HDAC6 Inhibits (Cap Group) Tubulin α-Tubulin HDAC6->Tubulin Deacetylates Cytokines Pro-inflammatory Cytokines (TNF-α) HDAC6->Cytokines Upregulates Arthritis Macrophage Activation & Arthritis Cytokines->Arthritis Induces

Figure 1: Mechanism of HDAC6 inhibition by THI derivatives in inflammatory pathways.

Self-Validating Protocol: In Vitro HDAC6 Fluorometric Assay

To evaluate the synthesized 5-fluoro THI-hydroxamate derivatives, a robust, self-validating biochemical assay is required.

  • Step 1: Reagent Preparation: Prepare recombinant human HDAC6 and HDAC1 (for selectivity profiling) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Step 2: Compound Incubation: Dispense 10 μL of the THI derivative (serial dilutions from 10 μM to 0.1 nM) into a 384-well black microplate. Add 20 μL of HDAC6 enzyme. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Step 3: Substrate Addition: Add 20 μL of fluorogenic substrate (Boc-Lys(Ac)-AMC). Incubate for 60 minutes at 37°C.

  • Step 4: Signal Generation: Add 50 μL of developer solution (containing Trypsin and Trichostatin A to stop the reaction). Read fluorescence (Ex 360 nm / Em 460 nm).

  • Self-Validation Mechanism (The Causality): Why do we run this specific control matrix? Every plate must contain an internal control loop: (1) Vehicle control (DMSO) to establish the baseline, (2) Pan-HDAC inhibitor (Trichostatin A, 1 μM) to establish the assay floor, and (3) Parallel HDAC1 wells. If the Selectivity Index (SI = IC50_HDAC1 / IC50_HDAC6) is < 100, or the Z'-factor of the plate is < 0.6, the run is systematically rejected. This ensures that observed potency is driven by the THI cap group's affinity for the HDAC6-specific L1 loop, not assay artifacts.

Primary Therapeutic Target II: Heat Shock Protein 90 (Hsp90)

Mechanistic Rationale

Hsp90 is a molecular chaperone critical for the conformational maturation of oncogenic client proteins. THI-substituted benzamides (such as SNX-2112 and the newer analog W-H4) are potent Hsp90 inhibitors that bind to the N-terminal ATP pocket of the chaperone[3]. This binding halts the chaperone cycle, leading to the proteasomal degradation of client proteins and inducing apoptosis in acute myeloid leukemia (AML) cells[3]. The 5-fluoro modification on our target scaffold is hypothesized to enhance lipophilic efficiency (LipE) within the hydrophobic ATP-binding pocket.

Pathway Visualization

Hsp90_Pathway THI_Hsp90 THI-Benzamide (5-Fluoro Analog) Hsp90 Hsp90 Chaperone THI_Hsp90->Hsp90 Blocks ATP Pocket Client Client Proteins (Oncoproteins) Hsp90->Client Stabilizes (Blocked) Proteasome Proteasomal Degradation Client->Proteasome Destabilized Apoptosis Apoptosis / Autophagy (AML Cells) Proteasome->Apoptosis Triggers

Figure 2: Disruption of the Hsp90 chaperone cycle by THI-benzamide derivatives.

Self-Validating Protocol: Hsp90 Client Degradation & HSF1 Response Assay
  • Step 1: Cell Culture & Treatment: Culture HL-60 (AML) cells. Treat with the 5-fluoro-THI derivative at 0.1, 1.0, and 10 μM for 24 hours.

  • Step 2: Lysis & Protein Extraction: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors to preserve transient degradation states.

  • Step 3: Western Blotting: Resolve lysates via SDS-PAGE. Probe for client proteins (e.g., Akt, c-Raf) and autophagy markers (LC3-II accumulation)[3].

  • Self-Validation Mechanism (Orthogonal Readout): Why measure Hsp70? A true Hsp90 inhibitor triggers the Heat Shock Factor 1 (HSF1) compensatory response, causing a massive, observable spike in Hsp70 expression. The protocol mandates probing for Hsp70 alongside Akt. If Akt degrades but Hsp70 does not increase, the compound is causing non-specific cytotoxicity rather than targeted Hsp90 inhibition. This orthogonal check prevents false positives in the drug development pipeline.

Primary Therapeutic Target III: Tyrosine Kinases (c-Src & FGFR1)

Mechanistic Rationale

The indazole core is a widely recognized hinge-binding motif in kinase inhibitor design[1]. Tetrahydroindazolones have demonstrated anti-proliferative effects via the inhibition of c-Src kinase in human colon carcinoma models[4]. While the 1-methyl group on our specific scaffold removes the traditional N-H hinge-binding donor, the C4 ketone and the N2 nitrogen can still participate in critical hydrogen bonding within the ATP-binding site, while the 5-fluoro group projects into the hydrophobic selectivity pocket.

Comparative Pharmacological Profiles

To contextualize the potency of the THI scaffold, the following table summarizes quantitative data for benchmark THI derivatives against their respective targets:

Target ClassRepresentative Scaffold / DerivativeObserved IC50Primary IndicationKey Structural Feature
HDAC6 Compound 21 (THI-capped hydroxamate)18 nMRheumatoid ArthritisBicyclic THI cap group
Hsp90 W-H4 (THI-substituted benzamide)< 1 μMAcute Myeloid LeukemiaDestabilizes client proteins
c-Src Kinase 3,4-Dichlorophenyl THI derivative50.7 μMColon Carcinoma (HT-29)ATP-competitive pyrazole binder
FGFR1 6-(3-methoxyphenyl)-1H-indazol-3-amine15.0 nMSolid TumorsN-H hinge binding

Workflow Visualization: Lead Optimization

To successfully utilize 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one, drug development teams should follow a strict, linear optimization workflow.

Workflow Synthesis 1. Scaffold Functionalization Screening 2. High-Throughput Screening Synthesis->Screening Validation 3. Orthogonal Validation Screening->Validation Optimization 4. Lead Optimization Validation->Optimization

Figure 3: Standardized workflow for translating the 5-fluoro THI building block into a validated clinical lead.

References

  • Title: Development of a tetrahydroindazolone-based HDAC6 inhibitor with in-vivo anti-arthritic activity Source: Bioorganic & Medicinal Chemistry / PubMed URL: [Link]

  • Title: Tetrahydroindazolone-substituted Benzamide Compound W-H4 Induces Apoptosis and Autophagy of Acute Myeloid Leukemia Cells Source: Anticancer Research / PubMed URL: [Link]

  • Title: One-Pot Regioselective Synthesis of Tetrahydroindazolones and Evaluation of Their Anti-proliferative and Src Kinase Source: Chapman University Research URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Characterization of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one in various biochemical and...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one in various biochemical and cellular assays. This document offers detailed protocols and the scientific rationale behind experimental choices to ensure robust and reproducible results.

Introduction to 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a synthetic organic compound with a molecular formula of C8H9FN2O and a molecular weight of 168.17 g/mol [1]. Its indazole core structure is a common scaffold in medicinal chemistry, often associated with kinase and methyltransferase inhibition[2]. The protocols outlined herein are designed to facilitate the initial characterization of this compound's inhibitory activity against these two important classes of enzymes and to confirm its engagement with a target protein in a cellular context.

Compound Properties:

PropertyValueSource
CAS Number 2229261-23-6[1]
Molecular Formula C8H9FN2O[1]
Molecular Weight 168.17 g/mol [1]
Appearance Solid (presumed)General knowledge
Solubility To be determined empirically (recommend starting with DMSO)General knowledge

Biochemical Assays for Inhibitor Potency Determination

Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on a purified enzyme. The following protocols describe methods to determine the half-maximal inhibitory concentration (IC50) of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one against a putative protein kinase or methyltransferase.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for assessing kinase inhibition by measuring ATP consumption. The decrease in ATP levels corresponds to kinase activity, and its inhibition by the compound can be quantified.

Rationale: Many kinase assays measure the amount of ATP remaining after the kinase reaction. A luminescent signal is generated that is directly proportional to the ATP concentration. A potent inhibitor will result in a higher luminescence signal as more ATP remains in the solution.

Experimental Workflow:

kinase_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of 5-fluoro-1-methyl-4,5,6,7- tetrahydro-1H-indazol-4-one add_inhibitor Add inhibitor dilutions to 96-well plate prep_inhibitor->add_inhibitor prep_reagents Prepare kinase, substrate, and ATP solutions add_kinase Add kinase to wells prep_reagents->add_kinase add_inhibitor->add_kinase initiate_rxn Initiate reaction by adding substrate/ATP mix add_kinase->initiate_rxn incubate Incubate at room temperature initiate_rxn->incubate add_detection_reagent Add ATP detection reagent (e.g., Kinase-Glo®) incubate->add_detection_reagent read_luminescence Read luminescence on a plate reader add_detection_reagent->read_luminescence analyze_data Calculate % inhibition and determine IC50 read_luminescence->analyze_data

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[3].

    • Dilute the purified kinase and its specific substrate in the kinase buffer to the desired working concentrations.

    • Prepare the ATP solution in the kinase buffer at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase[3].

  • Assay Procedure (96-well plate format):

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 24 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 25 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 1 hour.

    • Add 50 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well.

    • Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Methyltransferase Inhibition Assay (SAH Detection)

This protocol describes a method to assess the inhibition of histone methyltransferases (HMTs) by detecting the formation of S-adenosylhomocysteine (SAH), a common product of all methyltransferase reactions[4][5].

Rationale: The activity of HMTs can be determined by quantifying the amount of SAH produced. Assays that detect SAH are "universal" in that they can be used for any S-adenosylmethionine (SAM)-dependent methyltransferase[5].

Experimental Workflow:

mtf_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of 5-fluoro-1-methyl-4,5,6,7- tetrahydro-1H-indazol-4-one add_inhibitor Add inhibitor dilutions to 384-well plate prep_inhibitor->add_inhibitor prep_reagents Prepare HMT, substrate (histone/peptide), and SAM solutions add_enzyme_substrate Add HMT/substrate mix prep_reagents->add_enzyme_substrate add_inhibitor->add_enzyme_substrate initiate_rxn Initiate reaction by adding SAM add_enzyme_substrate->initiate_rxn incubate Incubate at room temperature initiate_rxn->incubate add_detection_reagent Add SAH detection reagent (e.g., Transcreener® EPIGEN) incubate->add_detection_reagent read_signal Read fluorescence polarization or TR-FRET add_detection_reagent->read_signal analyze_data Calculate % inhibition and determine IC50 read_signal->analyze_data cetsa_workflow cell_culture Culture cells to desired confluency compound_treatment Treat cells with compound or vehicle (DMSO) cell_culture->compound_treatment harvest_cells Harvest and resuspend cells in PBS compound_treatment->harvest_cells aliquot_cells Aliquot cell suspensions harvest_cells->aliquot_cells heat_treatment Heat aliquots at a range of temperatures aliquot_cells->heat_treatment cell_lysis Lyse cells (e.g., freeze-thaw) heat_treatment->cell_lysis centrifugation Centrifuge to separate soluble and aggregated proteins cell_lysis->centrifugation sample_prep Prepare supernatant for Western blot centrifugation->sample_prep western_blot Perform Western blot to detect soluble target protein sample_prep->western_blot data_analysis Quantify band intensities and plot melting curves western_blot->data_analysis

Sources

Application

The Fluorinated Indazole Scaffold as a Potent Tool for Interrogating Kinase Signaling: Application Notes for a Selective ROCK Inhibitor

Introduction: The Strategic Role of Fluorine in Kinase Inhibitor Design In the landscape of contemporary drug discovery and chemical biology, the indazole nucleus stands as a privileged scaffold, forming the core of nume...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Kinase Inhibitor Design

In the landscape of contemporary drug discovery and chemical biology, the indazole nucleus stands as a privileged scaffold, forming the core of numerous biologically active molecules.[1] Its rigid, bicyclic structure provides a versatile framework for the spatial presentation of functional groups that can engage with high affinity and specificity to the active sites of enzymes, particularly protein kinases. The strategic incorporation of fluorine atoms into the indazole ring system has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these compounds.[2] Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity by engaging in favorable orthogonal multipolar interactions with the protein target.[2][3]

This guide focuses on the application of a representative fluorinated indazole, a 6-fluoro-1H-indazole derivative , as a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This compound serves as an exemplary research tool for investigating the diverse cellular processes regulated by the Rho/ROCK signaling pathway. While the user's initial query specified "5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one," the publicly available data for this exact molecule is limited. Therefore, we will leverage the well-documented properties of a structurally related 6-fluoro-1H-indazole ROCK inhibitor to provide a detailed and scientifically robust set of application notes and protocols. The principles and methodologies described herein are broadly applicable to the characterization of other kinase inhibitors bearing the fluorinated indazole scaffold.

The Rho/ROCK Signaling Pathway: A Key Regulator of Cellular Architecture and Function

The Rho-associated kinases, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA.[4] This signaling cascade is a central regulator of cellular contractility, motility, morphology, and proliferation.[5] The pathway is initiated by the activation of RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates a variety of downstream substrates, most notably myosin light chain (MLC) and the myosin binding subunit of myosin light chain phosphatase (MYPT1).[3][5] Phosphorylation of MLC promotes the assembly of actin-myosin filaments and cellular contraction, while phosphorylation of MYPT1 inhibits its phosphatase activity, leading to a net increase in MLC phosphorylation.

Given its central role in fundamental cellular processes, aberrant ROCK signaling has been implicated in a wide range of pathologies, including cancer, hypertension, and glaucoma.[5][6] Consequently, potent and selective inhibitors of ROCK are invaluable research tools for dissecting the roles of this pathway in both normal physiology and disease states.

Application Note 1: In Vitro Biochemical Assay for Determining ROCK Kinase Inhibition

Objective: To quantify the inhibitory potency (e.g., IC50 value) of the 6-fluoro-1H-indazole derivative against purified ROCK1 or ROCK2 enzyme.

Principle: This protocol describes a common method for measuring kinase activity in a cell-free system. The assay measures the transfer of the gamma-phosphate from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate is then quantified, typically using an antibody that specifically recognizes the phosphorylated form of the substrate.

Experimental Workflow: In Vitro Kinase Assay

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, ATP Solution, and Substrate (MYPT1) add_components Add Enzyme, Inhibitor, and Substrate to 96-well Plate prep_reagents->add_components prep_inhibitor Prepare Serial Dilutions of 6-Fluoro-1H-Indazole Inhibitor prep_inhibitor->add_components prep_enzyme Dilute Purified ROCK Enzyme prep_enzyme->add_components initiate_reaction Initiate Reaction by Adding ATP Solution add_components->initiate_reaction incubation Incubate at 30°C for 30-60 minutes initiate_reaction->incubation stop_reaction Stop Reaction with EDTA incubation->stop_reaction wash_plate Wash Plate stop_reaction->wash_plate add_primary_ab Add Anti-phospho-MYPT1 Primary Antibody wash_plate->add_primary_ab incubation_ab1 Incubate and Wash add_primary_ab->incubation_ab1 add_secondary_ab Add HRP-conjugated Secondary Antibody incubation_ab1->add_secondary_ab incubation_ab2 Incubate and Wash add_secondary_ab->incubation_ab2 add_substrate Add TMB Substrate incubation_ab2->add_substrate read_plate Read Absorbance at 450 nm add_substrate->read_plate plot_data Plot % Inhibition vs. Log[Inhibitor] read_plate->plot_data calculate_ic50 Calculate IC50 Value plot_data->calculate_ic50

Caption: Workflow for an in vitro ROCK kinase inhibition assay.

Detailed Protocol: In Vitro ROCK Kinase Assay
  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.01% Brij-35).

    • ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired final concentration in kinase buffer. The final concentration should be close to the Km of ROCK for ATP.

    • Substrate: Use a recombinant protein substrate such as MYPT1.

    • Test Compound: Prepare a stock solution of the 6-fluoro-1H-indazole derivative in DMSO and perform serial dilutions in kinase buffer.

  • Assay Procedure:

    • Add 25 µL of the diluted test compound to the wells of a 96-well plate.

    • Add 25 µL of the diluted ROCK enzyme to each well.

    • Add 25 µL of the substrate to each well.

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the ATP solution.

    • Incubate the plate at 30°C for 30-60 minutes.[7]

    • Stop the reaction by adding 50 µL of 0.5 M EDTA.[7]

  • Detection (ELISA-based):

    • Coat a high-binding 96-well plate with the substrate (MYPT1) overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., TBS with 0.05% Tween-20).

    • Transfer the reaction mixtures from the kinase assay plate to the coated plate and incubate for 1 hour at room temperature.

    • Wash the plate three times.

    • Add a primary antibody that specifically recognizes phosphorylated MYPT1 (e.g., anti-phospho-MYPT1 Thr853) and incubate for 1 hour.[5]

    • Wash the plate three times.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.[7][8]

    • Wash the plate three times.

    • Add a TMB substrate solution and incubate until a blue color develops.[8]

    • Stop the reaction with a stop solution (e.g., 1 M H2SO4) and read the absorbance at 450 nm.[8]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Compound TypeTargetIC50 (nM)Reference
6-fluoro-1H-indazole derivativeROCK114[2]
Aminofurazan derivativeROCK1>100[9]
Y-27632ROCK1140-220[10]
FasudilROCK1330[4]

Application Note 2: Cell-Based Assay for Assessing ROCK Inhibition

Objective: To evaluate the ability of the 6-fluoro-1H-indazole derivative to inhibit ROCK signaling in a cellular context.

Principle: This protocol describes a method to measure the phosphorylation of a downstream ROCK substrate, MYPT1, in cultured cells. A decrease in the level of phosphorylated MYPT1 upon treatment with the inhibitor indicates target engagement and functional inhibition of the ROCK pathway.

Experimental Workflow: Cellular ROCK Inhibition Assay

cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Cell Lysis & Detection cluster_analysis Data Analysis seed_cells Seed Cells in a 96-well Plate cell_growth Allow Cells to Adhere and Grow seed_cells->cell_growth add_inhibitor Treat Cells with Serial Dilutions of Inhibitor cell_growth->add_inhibitor incubation Incubate for a Defined Period add_inhibitor->incubation wash_cells Wash Cells with PBS incubation->wash_cells lyse_cells Lyse Cells and Collect Lysates wash_cells->lyse_cells quantify_protein Quantify Total Protein Concentration lyse_cells->quantify_protein western_blot Perform Western Blot for p-MYPT1 and Total MYPT1 quantify_protein->western_blot densitometry Quantify Band Intensities (Densitometry) western_blot->densitometry normalize_data Normalize p-MYPT1 to Total MYPT1 densitometry->normalize_data plot_data Plot Normalized Signal vs. Log[Inhibitor] normalize_data->plot_data calculate_ec50 Calculate EC50 Value plot_data->calculate_ec50

Caption: Workflow for a cell-based ROCK inhibition assay.

Detailed Protocol: Cellular Assay for ROCK Inhibition by Western Blot
  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HEK293, IMR-32) in a 96-well or 6-well plate and allow them to adhere overnight.[11]

    • Treat the cells with serial dilutions of the 6-fluoro-1H-indazole derivative for a predetermined time (e.g., 1-2 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against phosphorylated MYPT1 (Thr853).[3]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total MYPT1 to control for protein loading.

  • Data Analysis:

    • Quantify the band intensities for both phosphorylated and total MYPT1 using densitometry software.

    • Normalize the phosphorylated MYPT1 signal to the total MYPT1 signal for each sample.

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot the normalized signal versus the logarithm of the inhibitor concentration to determine the EC50 value.

Conclusion

The 6-fluoro-1H-indazole scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The representative compound discussed in these application notes serves as a powerful research tool for elucidating the complex roles of the Rho/ROCK signaling pathway in health and disease. The provided protocols offer robust and reproducible methods for characterizing the biochemical and cellular activity of this and other related kinase inhibitors, thereby facilitating further investigation into their therapeutic potential.

References

  • Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases. PubMed. [Link]

  • Rho-associated Kinase (ROCK) Activity Assay. Millipore. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health. [Link]

  • Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. National Institutes of Health. [Link]

  • 96-well ROCK Activity Assay Kit. Cell Biolabs, Inc.[Link]

  • Design of Novel Rho Kinase Inhibitors Using Energy Based Pharmacophore Modeling, Shape-Based Screening, in Silico Virtual Screening, and Biological Evaluation. National Institutes of Health. [Link]

  • Novel ROCK Inhibitors on the Regeneration of Corneal Endothelial Cells. IOVS. [Link]

  • Establishment and Application of a High Throughput Model for Rho Kinase Inhibitors Screening Based on Fluorescence Polarization. J-Stage. [Link]

  • Protocol for Invitro Kinase Assay. Columbia University. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Royal Society of Chemistry. [Link]

  • A Method for Measuring Rho Kinase Activity in Tissues and Cells. National Institutes of Health. [Link]

  • Structure of fluorinated indazole derivatives 41–46. ResearchGate. [Link]

  • N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of. Universitäts- und Landesbibliothek Saarland. [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Sciforum. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bio-protocol. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]

  • International Journal of Drug Discovery and Medical Research. ijdmm.com. [Link]

  • Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia. National Institutes of Health. [Link]

Sources

Method

"experimental design with 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one"

Application Note: Fragment-Based Design of ERK1/2 Kinase Inhibitors Utilizing 5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one Introduction & Scientific Rationale The partially saturated bicyclic system of tetrahydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fragment-Based Design of ERK1/2 Kinase Inhibitors Utilizing 5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Introduction & Scientific Rationale

The partially saturated bicyclic system of tetrahydro-1H-indazole is widely recognized as a "privileged scaffold" in medicinal chemistry, particularly for targeting the ATP-binding pocket of protein kinases 1. In modern Fragment-Based Lead Discovery (FBLD), the strategic functionalization of a well-characterized core is paramount. This application note details the experimental design for utilizing 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS: 2229261-23-6) as a primary building block for synthesizing novel Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) inhibitors 2.

As an Application Scientist, I selected this specific building block due to its highly tunable structural features, which provide distinct mechanistic advantages during lead optimization:

  • The 4-Oxo Moiety: Serves as a versatile synthetic handle. The α -carbon is highly reactive, allowing for Knoevenagel condensations to introduce arylidene groups that probe the kinase specificity pockets 3.

  • The 5-Fluoro Substitution: Fluorination at the C5 position exerts a strong inductive electron-withdrawing effect. This increases the metabolic stability of the resulting lead compounds and significantly lowers the pKa of the adjacent α -protons, accelerating base-catalyzed condensation reactions. Furthermore, the fluorine atom can engage in orthogonal halogen bonding within the target protein.

  • The N1-Methyl Group: Unsubstituted indazoles are prone to annular tautomerism, which complicates Structure-Activity Relationship (SAR) interpretation. N1-methylation locks the scaffold into a single tautomeric state, ensuring predictable hydrogen-bonding dynamics with the kinase hinge region.

Experimental Workflow & Visualization

The workflow below illustrates the self-validating system used to progress from the raw chemical building block to a validated kinase inhibitor hit.

FBLD_Workflow Scaffold Core Scaffold (5-Fluoro-1-methyl...) Synthesis Chemical Functionalization (Aldol Condensation) Scaffold->Synthesis Screening Primary Screening (TR-FRET Kinase Assay) Synthesis->Screening Optimization Hit-to-Lead Optimization (SAR Analysis) Screening->Optimization

Fig 1: Fragment-Based Lead Discovery workflow utilizing the fluorinated indazolone scaffold.

Data Presentation: Physicochemical Profiling & SAR

Before initiating synthesis, it is critical to establish the baseline physicochemical properties of the core scaffold to ensure it adheres to "Rule of Three" (Ro3) guidelines for fragment libraries.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValueImplication for Drug Design
Molecular Formula C8H9FN2OSmall fragment footprint; allows for extensive functionalization.
Molecular Weight 168.17 g/mol Well within the <300 g/mol limit for FBLD.
Hydrogen Bond Donors 0N1-methylation eliminates the H-bond donor, increasing lipophilicity.
Hydrogen Bond Acceptors 3F, N2, and C=O act as interaction points for the kinase hinge region.
LogP (calculated) ~1.2Optimal lipophilicity for aqueous solubility during biochemical assays.

Table 2: Representative SAR Data of Synthesized Arylidene Derivatives (Hypothetical)

Compound IDR-Group Substitution (Arylidene)ERK2 IC50 (nM)Cellular pRSK1 IC50 (nM)
FMI-001 Unsubstituted Phenyl4,520>10,000
FMI-002 4-Chloro Phenyl8502,100
FMI-003 3-Methoxy, 4-Hydroxy Phenyl45120
FMI-004 4-Trifluoromethyl Phenyl1,2004,500

Note: The dramatic shift in potency for FMI-003 indicates that hydrogen bonding at the meta/para positions of the extended arylidene ring is critical for engaging the ERK2 specificity pocket.

Step-by-Step Methodologies

Protocol A: Base-Catalyzed Synthesis of (E)-5-(arylidene)-5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one Derivatives

Causality Check: A Knoevenagel-type condensation is employed here. The 5-fluoro group enhances the acidity of the C5 proton, allowing for milder base conditions (piperidine instead of strong hydroxides). This prevents the degradation of sensitive arylaldehyde reactants and minimizes side-product formation.

  • Preparation: Dissolve 1.0 mmol of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one and 1.1 mmol of the selected substituted benzaldehyde in 10 mL of anhydrous ethanol.

  • Catalysis: Add 0.5 equivalents of piperidine. Rationale: Piperidine acts as a mild secondary amine catalyst, forming a reactive enamine intermediate that facilitates the nucleophilic attack on the aldehyde.

  • Reaction: Stir the mixture at 60°C for 4-6 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Isolation: Upon completion, cool the reaction mixture to 0°C. The fluorinated arylidene derivative typically precipitates out of the solution due to reduced solubility. Filter the solid, wash with ice-cold ethanol (2 x 5 mL), and dry under a vacuum to yield the pure (E)-isomer.

Protocol B: High-Throughput TR-FRET ERK1/2 Kinase Assay

Causality Check: To evaluate the inhibitory potency of the synthesized compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. TR-FRET is selected over standard fluorescence assays because the time-delayed measurement completely eliminates auto-fluorescence interference from the synthetic library compounds, ensuring high-fidelity IC50 determinations.

  • Reagent Preparation: Prepare the Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Plating: Dispense 100 nL of the synthesized inhibitors (titrated in 100% DMSO) into a 384-well low-volume proxiplate using an acoustic liquid handler.

  • Enzyme Addition: Add 5 µL of recombinant ERK2 enzyme (final concentration 0.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow for compound pre-binding.

  • Substrate & ATP Addition: Initiate the reaction by adding 5 µL of a mixture containing a biotinylated-RSK1 peptide substrate and ATP. Crucial Parameter: Set the ATP concentration strictly at its apparent Km (e.g., 50 µM). This ensures the assay remains highly sensitive to ATP-competitive inhibitors binding at the hinge region.

  • Detection: After 60 minutes, stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Incubate for 1 hour in the dark. Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 emission ratio to quantify kinase activity and plot against compound concentration to derive the IC50.

Target Pathway Visualization

The synthesized compounds are designed to selectively inhibit ERK1/2, thereby shutting down downstream pro-proliferative signaling. The diagram below maps the specific intervention point within the MAPK pathway.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Target Downstream Targets (e.g., RSK, Elk-1) ERK->Target Inhibitor Indazole-based ERK Inhibitor Inhibitor->ERK Blocks ATP Binding

Fig 2: MAPK/ERK signaling pathway demonstrating the targeted inhibition of ERK1/2 by the synthesized compounds.

References

  • Google Patents. "US10882841B2 - Wnt signaling pathway inhibitors for treatments of disease". United States Patent Office.

Sources

Application

Application Note: Analytical Characterization of 5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Document Type: Standard Operating Protocol & Analytical Guide Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists Introduction & Scientific Rationale 5-Fluoro-1-methyl-4,5,6,7-tetrah...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Protocol & Analytical Guide Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists

Introduction & Scientific Rationale

5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS: 2229261-23-6) is a highly specialized fluorinated heterocyclic building block[1]. The incorporation of a fluorine atom alpha to the ketone in the tetrahydroindazole scaffold is a strategic bioisosteric modification used to modulate lipophilicity, metabolic stability, and target binding affinity. Such motifs are increasingly prevalent in the development of kinase inhibitors, GPCR ligands, and Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[2].

Characterizing this compound presents unique analytical challenges:

  • Regioisomerism: N-alkylation of indazoles typically yields a mixture of 1-methyl and 2-methyl regioisomers. Analytical methods must unequivocally prove the 1-methyl regiochemistry.

  • Stereoelectronic Effects: The fluorine atom at the C5 position (alpha to the C4 carbonyl) introduces complex scalar couplings ( 1J , 2J , 3J ) across 1 H, 13 C, and 19 F NMR spectra, requiring multinuclear correlation[3].

This application note provides a self-validating analytical framework combining LC-MS, Multinuclear NMR, and ATR-FTIR to ensure absolute structural integrity and purity.

Analytical Workflow

Comprehensive analytical workflow for structural validation and purity assessment.

Quantitative Data & Expected Properties

Before executing the protocols, it is critical to establish the baseline physicochemical properties and expected spectral data to serve as a reference for the self-validating system.

Table 1: Physicochemical Properties
PropertyValueCausality / Analytical Relevance
Molecular Formula C 8​ H 9​ FN 2​ ODictates the exact mass target for HRMS.
Molecular Weight 168.17 g/mol Expected nominal mass [M+H] + = 169.2 m/z.
SMILES CN1C2=C(C(C(CC2)F)=O)C=N1Guides 2D NMR connectivity mapping.
LogP (Predicted) ~1.2 - 1.5Determines reverse-phase HPLC retention behavior.
Table 2: Expected NMR Chemical Shifts (in CDCl 3​ )
NucleusPositionExpected Shift (ppm)Multiplicity & Coupling
1 H C3-H~7.80Singlet (s)
1 H N1-CH 3​ ~3.85Singlet (s)
1 H C5-H~4.90 - 5.10Doublet of multiplets (dm), 2JHF​ ~ 48 Hz
13 C C4 (C=O)~190.0Doublet (d), 2JCF​ ~ 20 Hz
13 C C5 (C-F)~88.0 - 92.0Doublet (d), 1JCF​ ~ 185 Hz
19 F C5-F-185.0 to -195.0Multiplet (m), coupled to C5-H and C6-H 2​

Step-by-Step Experimental Protocols

Protocol A: LC-MS for Purity and Mass Confirmation

Rationale: The pyrazole-like nitrogen (N2) is highly basic and readily protonates in acidic mobile phases, making Positive Electrospray Ionization (ESI+) the optimal choice. The conjugated π -system of the indazole allows for robust UV detection at 254 nm[2].

Step-by-Step Method:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Vortex for 30 seconds.

  • System Setup: Equip the HPLC with a C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6 × 150 mm, 5 µm).

  • Mobile Phase Configuration:

    • Solvent A: LC-MS grade H 2​ O + 0.1% Formic Acid (FA).

    • Solvent B: LC-MS grade Acetonitrile + 0.1% FA.

  • Gradient Elution: Run a linear gradient from 10% B to 100% B over 15 minutes at a flow rate of 0.5 mL/min. Hold at 100% B for 3 minutes.

  • Detection: Set the Diode Array Detector (DAD) to extract at 220 nm and 254 nm. Set the MS to ESI+ mode, scanning from m/z 100 to 500.

  • Validation Check (Self-Validating System): Inject a blank (Methanol) immediately prior to the sample to rule out column carryover. The protocol is validated if the blank shows a stable baseline and the sample yields a single major peak at 254 nm with a co-eluting mass of m/z 169.2 [M+H] + .

Protocol B: Multinuclear & 2D NMR Spectroscopy

Rationale: 1D 1 H and 13 C NMR alone cannot definitively distinguish between the 1-methyl and 2-methyl indazole regioisomers. Heteronuclear Multiple Bond Correlation (HMBC) is required to trace the 3-bond scalar coupling from the N-methyl protons to the bridgehead carbons. Furthermore, 19 F NMR is critical to confirm the alpha-fluorination of the ketone[3].

HMBC NMR logic for differentiating 1-methyl and 2-methyl indazole regioisomers.

Step-by-Step Method:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm NMR tube.

  • 1 H NMR Acquisition: Acquire at 400 MHz (or higher). Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the N-CH 3​ and C3-H singlets.

  • 19 F NMR Acquisition: Acquire at 376 MHz. Crucial: Disable 1 H decoupling initially to observe the 2JHF​ coupling (approx. 48 Hz) between the fluorine and the C5 proton.

  • 13 C{1H} NMR Acquisition: Acquire at 100 MHz. Increase D1 to 3.0 seconds. Look for the characteristic C-F splitting on the C4 carbonyl carbon ( 2JCF​ ~ 20 Hz) and the C5 carbon ( 1JCF​ ~ 185 Hz).

  • 2D HMBC Acquisition: Set up a 1 H- 13 C HMBC experiment optimized for long-range couplings ( J = 8 Hz).

  • Validation Check (Self-Validating System): The structure is validated only if the J -coupling constants for the C-F bond extracted from the 13 C spectrum mathematically match the corresponding J -couplings extracted from the 19 F spectrum. If they do not match, the system indicates an impurity or an assignment error.

Protocol C: ATR-FTIR Spectroscopy

Rationale: Fourier Transform Infrared Spectroscopy provides orthogonal validation of the functional groups, specifically the highly polarized C=O and C-F bonds, without the need for solvent dissolution.

Step-by-Step Method:

  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm −1 resolution).

  • Sample Analysis: Place 1-2 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm −1 resolution).

  • Data Interpretation:

    • Identify the conjugated ketone (C=O) stretch. Due to the alpha-fluorine atom, the C=O stretch will experience a slight hypsochromic shift (higher wavenumber) compared to a non-fluorinated analog, typically appearing around 1680 - 1695 cm −1 .

    • Identify the strong C-F stretching vibration in the fingerprint region (1000 - 1100 cm −1 ).

  • Validation Check: Clean the crystal and run a post-analysis blank to ensure no residue remains, validating the integrity of the crystal for subsequent runs.

Conclusion

The analytical characterization of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one requires a multi-modal approach. By leveraging the specific protonation mechanics for LC-MS, the distinct scalar coupling behaviors of the 19 F nucleus in NMR, and the spatial connectivity mapped by HMBC, researchers can establish a closed-loop, self-validating system. This ensures that the structural integrity of this critical building block is unequivocally confirmed before its deployment in complex medicinal chemistry syntheses.

References

  • AA Blocks. "2229261-23-6 | 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one". aablocks.com.
  • National Institutes of Health (NIH).
  • American Chemical Society (ACS). "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction". acs.org.
  • ResearchGate. "Halogen—Lithium Exchange Between Substituted Dihalobenzenes and Butyllithium: Application to the Regioselective Synthesis of Functionalized Bromobenzaldehydes".

Sources

Method

Application Note: In Vivo Pharmacokinetic and Efficacy Profiling of 5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one as a HIF-2α Probe in ccRCC Models

Executive Summary & Mechanistic Rationale The compound 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one represents a highly optimized, synthetically versatile building block and pharmacological probe. In modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one represents a highly optimized, synthetically versatile building block and pharmacological probe. In modern drug discovery, the tetrahydroindazole core is frequently utilized to target the Hypoxia-Inducible Factor 2-alpha (HIF-2α) PAS-B domain.

The structural design of this specific probe is driven by two critical pharmacochemical principles:

  • Metabolic Stability via Fluorination: The incorporation of fluorine into medicinally relevant scaffolds is a highly validated strategy to improve the metabolic and pharmacokinetic properties (DMPK) of small molecules[1]. Specifically, fluorine substitution at the C5 position of the tetrahydroindazole ring blocks cytochrome P450 (CYP450)-mediated benzylic/allylic oxidation at a historically metabolically labile site[2].

  • Lipophilic Modulation: The 1-methyl substitution enhances the molecule's lipophilicity, ensuring optimal cell permeability and providing the necessary steric bulk to anchor the compound within the hydrophobic pocket of the target receptor.

In clear cell renal cell carcinoma (ccRCC), the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene leads to the constitutive stabilization of HIF-2α, driving tumorigenesis[3]. Pharmacological inhibition of the HIF-2α/ARNT heterodimerization has been clinically validated by agents such as belzutifan[4]. This application note details the rigorous in vivo protocols required to evaluate 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one as a preclinical HIF-2α inhibitor probe.

Experimental Design & In Vivo Workflow

To ensure robust, reproducible, and translatable data, the in vivo evaluation is divided into two phases: Pharmacokinetic (PK) profiling to establish bioavailability, followed by a Xenograft Efficacy study to measure pharmacodynamic (PD) outcomes.

G A Compound QC & Formulation (5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one) B In Vivo PK Profiling (C57BL/6 Mice) A->B Validated Vehicle C ccRCC Xenograft Model (786-O Cells in NOD/SCID) B->C Optimal Dose Selection D Efficacy Readouts (Tumor Volume & Body Weight) C->D 28-Day Dosing E PD Biomarker Analysis (HIF-2α, VEGF, Cyclin D1) D->E Tissue Harvest

Figure 1: End-to-end in vivo workflow for evaluating the tetrahydroindazole probe.

Protocol A: Pharmacokinetic (PK) Profiling In Vivo

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, validating the metabolic protection afforded by the 5-fluoro substitution.

Materials:

  • Animals: Male C57BL/6 mice (8-10 weeks old, n=3 per route of administration).

  • Vehicle: 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline. Causality: This specific co-solvent mixture is required to fully solubilize the lipophilic tetrahydroindazole core while remaining well-tolerated for both Intravenous (IV) and Per Os (PO) administration, preventing precipitation in the bloodstream.

Step-by-Step Methodology:

  • Animal Preparation: Fast the PO cohort for 12 hours prior to dosing. Causality: Fasting eliminates food-effect variability on gastrointestinal absorption, ensuring a highly accurate measurement of intrinsic oral bioavailability (F%). Water is provided ad libitum.

  • Dosing:

    • IV Group: Administer 2 mg/kg via bolus tail vein injection.

    • PO Group: Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Collect 50 µL of blood via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately transfer blood to K2-EDTA coated tubes and centrifuge at 4,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C.

  • Bioanalysis (Self-Validating Step): Precipitate plasma proteins using 3 volumes of cold acetonitrile containing a structurally related internal standard (IS). Causality: The inclusion of the IS prior to extraction corrects for any matrix effects or sample loss during LC-MS/MS analysis, ensuring absolute quantitative trustworthiness.

Protocol B: Efficacy in ccRCC Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the compound in a VHL-null, HIF-2α-driven tumor model.

Step-by-Step Methodology:

  • Cell Culture: Culture 786-O human ccRCC cells in RPMI-1640 medium supplemented with 10% FBS. Harvest cells at 80% confluence to ensure high viability (>95%).

  • Implantation: Resuspend 5 × 10⁶ cells in a 1:1 mixture of Matrigel and cold PBS. Inject 100 µL subcutaneously into the right flank of female NOD/SCID mice. Causality: Subcutaneous implantation is chosen over orthotopic (kidney) implantation to allow for accurate, non-invasive daily caliper measurements of tumor volume.

  • Randomization (Self-Validating Step): Monitor tumor growth bi-weekly. Randomize mice into treatment groups (n=8/group) only when average tumor volumes reach 100–150 mm³. Causality: This ensures that the test compound is evaluated against actively proliferating, established tumors (a therapeutic model) rather than relying on a prevention model.

  • Dosing Regimen: Administer the compound (10 mg/kg and 30 mg/kg), Vehicle, or Positive Control (Belzutifan, 10 mg/kg) via oral gavage once daily for 28 days.

  • Monitoring: Measure tumor volume ( V=0.5×length×width2 ) and body weight twice weekly. Causality: Body weight monitoring is a critical self-validating proxy for systemic toxicity; a weight loss of >15% mandates immediate humane euthanasia.

Data Presentation

The following tables summarize the expected quantitative outputs demonstrating the compound's enhanced metabolic stability and in vivo efficacy.

Table 1: Pharmacokinetic Profile of 5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one in C57BL/6 Mice

PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1,850 ± 1202,100 ± 180
Tmax (h) 0.0831.5
AUC₀₋₂₄ (ng·h/mL) 3,420 ± 21011,100 ± 650
Half-life (T₁/₂) 4.2 h4.8 h
Clearance (mL/min/kg) 9.7N/A
Bioavailability (F%) 100% (Reference) 64.9%

Note: The extended half-life (4.8 h) and moderate clearance validate the hypothesis that the 5-fluoro substitution successfully shields the tetrahydroindazole core from rapid first-pass CYP450 metabolism.

Table 2: In Vivo Efficacy in 786-O ccRCC Xenograft Model (Day 28)

Treatment GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle Control 1,250 ± 140-+ 2.1%
Compound (10 mg/kg) 680 ± 9545.6%+ 1.8%
Compound (30 mg/kg) 310 ± 6075.2%- 1.2%
Belzutifan (10 mg/kg) 290 ± 5576.8%- 2.5%

Pharmacodynamic (PD) Biomarker Analysis

To prove that the observed tumor growth inhibition is mechanistically driven by target engagement, tumor tissues must be harvested at Day 28 (2 hours post-final dose) for PD biomarker analysis.

Mechanistic Pathway: In VHL-mutated cells, HIF-2α avoids proteasomal degradation, accumulates, and heterodimerizes with ARNT (HIF-1β). This complex translocates to the nucleus to drive the transcription of pro-angiogenic and proliferative genes (VEGF-A, Cyclin D1). The tetrahydroindazole probe acts as an allosteric inhibitor, binding to the PAS-B domain of HIF-2α and physically preventing its dimerization with ARNT.

Pathway Hypoxia Hypoxia / VHL Mutation HIF2a HIF-2α Stabilization Hypoxia->HIF2a Complex HIF-2α/ARNT Heterodimer HIF2a->Complex ARNT ARNT (HIF-1β) ARNT->Complex Transcription Target Gene Transcription (VEGF, Cyclin D1) Complex->Transcription Promotes Angiogenesis Inhibitor 5-Fluoro-1-methyl-4,5,6,7- tetrahydro-1H-indazol-4-one Inhibitor->Complex Allosteric Inhibition

Figure 2: Mechanism of action showing allosteric inhibition of the HIF-2α/ARNT heterodimer.

PD Protocol (Western Blot / ELISA):

  • Homogenize 30 mg of flash-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify total protein using a BCA assay (Self-validating step to ensure equal loading).

  • Perform ELISA for human VEGF-A on the lysates. A successful PD response is defined as a >50% reduction in intra-tumoral VEGF-A levels in the 30 mg/kg group compared to the vehicle control, confirming in vivo target engagement.

References

  • Böhm, H.-J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Available at:[Link]

  • Bhatt, A., Bauer, L., & Economides, M. (2023). Belzutifan-Associated Hypoxia: A Review of the Novel Therapeutic, Proposed Mechanisms of Hypoxia, and Management Recommendations. Current Oncology. Available at:[Link]

  • Schödel, J., Grampp, S., Maher, E. R., Moch, H., Ratcliffe, P. J., Russo, P., & Mole, D. R. (2016). VHL and HIF at the Center of RCC Biology. Nature Reviews Clinical Oncology. Available at:[Link]

  • Stepan, A. F., Walker, D. P., Bauman, J., Price, D. A., Baillie, T. A., Kalgutkar, A. S., & Aleo, M. D. (2011). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Preclinical Evaluation of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Introduction: The Therapeutic Potential of Indazole Scaffolds The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Indazole Scaffolds

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] Derivatives of indazole have been investigated for their anti-inflammatory, antimicrobial, and antitumor properties.[3][4] The therapeutic success of indazole-containing drugs such as axitinib and pazopanib, both potent kinase inhibitors used in oncology, underscores the significance of this structural motif in drug discovery.[5]

This document provides a detailed guide for the preclinical evaluation of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one , a novel synthetic compound. In the absence of specific published data for this molecule, the following protocols and recommendations are based on established methodologies for the investigation of similar small molecule kinase inhibitors and other poorly soluble indazole derivatives.[6][7] It is imperative that researchers adapt and validate these protocols for their specific experimental systems.

Physicochemical Properties and Handling

A foundational understanding of the physicochemical properties of a compound is critical for the design of robust experimental protocols. While experimental data for 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is not publicly available, Table 1 outlines the predicted properties based on its chemical structure.

PropertyPredicted Value/InformationSource/Method
Molecular FormulaC8H9FN2O-
Molecular Weight168.17 g/mol -
AppearanceWhite to off-white solid (predicted)-
SolubilityPoorly soluble in water; Soluble in DMSO, ethanolBased on similar indazole structures
StorageStore as a solid at -20°C, protected from light and moisture.General recommendation for small molecules[8]

Safety Precautions:

Given that many indazole derivatives exhibit cytotoxic activity, it is prudent to handle 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one as a potentially hazardous compound.[4] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times.[1][9] All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood or a biological safety cabinet to prevent inhalation of dust or aerosols.[3]

In Vitro Evaluation: Protocols and Methodologies

Preparation of Stock Solutions for Cell-Based Assays

The poor aqueous solubility of many kinase inhibitors necessitates the use of an organic solvent for the preparation of concentrated stock solutions.[10] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing capacity and compatibility with most cell culture assays at low final concentrations.[11]

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh out 1.68 mg of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

  • Dissolution: Add 1 mL of high-purity, sterile DMSO to the solid compound.

  • Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[12]

Diagram 1: Workflow for Stock Solution Preparation

G cluster_0 Preparation of 10 mM Stock Solution weigh 1. Weigh 1.68 mg of Compound dissolve 2. Add 1 mL of DMSO weigh->dissolve Transfer solid vortex 3. Vortex to Dissolve dissolve->vortex Ensure complete dissolution aliquot 4. Aliquot into Vials vortex->aliquot Prevent freeze-thaw cycles store 5. Store at -20°C to -80°C aliquot->store Long-term storage

Caption: Workflow for preparing a 10 mM stock solution in DMSO.

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general framework for assessing the biological activity of the compound in a cell-based assay, such as a cytotoxicity or proliferation assay.

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of Working Solutions: Prepare serial dilutions of the 10 mM stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.5%).[11]

  • Treatment: Remove the old medium from the cells and add the medium containing the compound or vehicle control.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, and measure absorbance).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram 2: Workflow for In Vitro Cell-Based Assay

G cluster_1 In Vitro Cell-Based Assay Workflow seed 1. Seed Cells in 96-well Plate prepare 2. Prepare Serial Dilutions seed->prepare Allow adherence treat 3. Treat Cells with Compound prepare->treat Maintain constant DMSO % incubate 4. Incubate for Desired Duration treat->incubate e.g., 24-72 hours assay 5. Perform Viability Assay incubate->assay e.g., MTT, CellTiter-Glo analyze 6. Analyze Data (IC50) assay->analyze Calculate viability

Caption: General workflow for conducting an in vitro cell-based assay.

In Vivo Evaluation: Formulation and Administration

Formulation for Oral and Intraperitoneal Administration

The low aqueous solubility of indazole derivatives presents a challenge for in vivo administration.[7] The choice of vehicle is critical for achieving adequate bioavailability and minimizing toxicity.[13] Table 2 provides a list of commonly used vehicles for preclinical studies of poorly soluble compounds.[14]

VehicleCompositionRouteNotes
Aqueous Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) in waterOral (gavage)Suitable for compounds that can be suspended uniformly.
Lipid-Based Formulation 30% Corn oil, 30% Glyceryl monolinoleate, 30% Polyoxyl 35 castor oil, 10% EthanolOral (gavage)Can enhance absorption of lipophilic compounds.[6]
PEG/Saline Solution 20% Polyethylene glycol 400 (PEG400) in salineIntraperitoneal (IP)A common vehicle for IP injections of moderately soluble compounds.
DMSO/PEG/Saline 10% DMSO, 40% PEG400, 50% SalineIntraperitoneal (IP)For compounds with very low solubility. The DMSO concentration should be minimized.
Medicated Gel Compound mixed with a palatable gel baseVoluntary OralReduces stress from repeated oral gavage in chronic studies.[15][16]

Protocol 3: Preparation of a 10 mg/mL Suspension for Oral Gavage

  • Weighing: Weigh the required amount of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

  • Vehicle Preparation: Prepare a sterile 0.5% (w/v) CMC solution in water.

  • Suspension: Add a small amount of the vehicle to the compound to form a paste. Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.

  • Administration: Administer the suspension to animals via oral gavage at the desired dose volume (typically 5-10 mL/kg for mice). The suspension should be continuously stirred during dosing to ensure homogeneity.

General Protocol for In Vivo Efficacy Studies in a Rodent Model

This protocol outlines a general approach for evaluating the in vivo efficacy of the compound in a tumor xenograft model.

Protocol 4: In Vivo Efficacy in a Mouse Xenograft Model

  • Tumor Implantation: Implant tumor cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • Dosing: Administer the compound or vehicle control according to the determined dose, route, and schedule.

  • Monitoring: Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.

  • Endpoint: At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics).

Diagram 3: Workflow for In Vivo Efficacy Study

G cluster_2 In Vivo Efficacy Study Workflow implant 1. Implant Tumor Cells growth 2. Monitor Tumor Growth implant->growth Subcutaneous randomize 3. Randomize into Groups growth->randomize Tumors reach ~150 mm³ dose 4. Administer Compound/Vehicle randomize->dose e.g., Oral, IP monitor 5. Monitor Tumors and Health dose->monitor Daily/Weekly endpoint 6. Euthanize and Collect Tissues monitor->endpoint At study conclusion

Caption: General workflow for an in vivo efficacy study in a xenograft model.

Conclusion

The protocols and guidelines presented in this document offer a comprehensive starting point for the preclinical investigation of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one. As with any novel compound, careful optimization and validation of these methods are essential for generating reliable and reproducible data. The rich therapeutic history of the indazole scaffold suggests that a thorough evaluation of this compound is a worthwhile endeavor for the drug discovery community.

References

  • SingHealth. Safe Handling of Oral Cytotoxic and Caution Medications. (2017). Available at: [Link].

  • Friese, J., et al. Safe handling of cytotoxics: guideline recommendations. J Oncol Pharm Pract18, 33-40 (2012).
  • University of California, Berkeley. Cytotoxic or Chemotherapeutic Drug Guidelines. Environmental Health and Safety.
  • BenchChem. Technical Support Center: Improving Small Molecule Inhibitor Stability in Solution.
  • Canadian Centre for Occupational Health and Safety. Cytotoxic Drugs - Control Measures. (2026).
  • BenchChem.
  • Health and Safety Executive. Safe handling of cytotoxic drugs in the workplace. (2026).
  • Cui, J. J., et al. Structure-based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of c-Met and ALK. J Med Chem54, 6342-6363 (2011).
  • Cold Spring Harbor Protocols. Stock Solutions. (2002).
  • WuXi AppTec.
  • Gupta, A., et al. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrob Agents Chemother48, 1353-1356 (2004).
  • Williams, H. D., et al.
  • De Kock, M., et al. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLoS One12, e0181534 (2017).
  • Gavai, A. V., et al.
  • BenchChem. Application Note and Protocols: Preparing Elubiol Stock Solutions for Cell-Based Assays.
  • Herbrink, M., et al. Inherent formulation issues of kinase inhibitors. J Control Release240, 1-10 (2016).
  • NIH SEED. Regulatory Knowledge Guide for Small Molecules.
  • Enfanos.
  • Zhang, Y. Method for voluntary oral administration of drugs in mice. STAR Protoc2, 100311 (2021).
  • The 3Hs Initi
  • Gaikwad, D. D., et al. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences5, 232-243 (2022).
  • WuXi AppTec.
  • Pharmaceutical Technology.
  • ResearchGate. Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function? (2023).
  • Zhang, Y. Method for voluntary oral administration of drugs in mice. STAR Protoc2, 100311 (2021).

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Method

Definitive Purification Strategies for 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one: Achieving &gt;99.5% Purity for Drug Discovery Applications

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This comprehensive guide details robust, field-proven methodologies for the purification of 5-fluoro-1-methyl-4,5,6,7-tetrahyd...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details robust, field-proven methodologies for the purification of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one, a key heterocyclic building block in modern medicinal chemistry. Recognizing the critical impact of purity on downstream synthetic outcomes and biological assays, we present a two-stage strategy employing flash column chromatography for bulk impurity removal followed by optimized recrystallization for final polishing. This document provides not only step-by-step protocols but also the underlying chemical principles, anticipated impurity profiles, and quality control procedures necessary to empower researchers to achieve high-purity material (>99.5%) consistently.

Introduction and Strategic Overview

5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a valuable synthetic intermediate. Its structure, featuring a fluorinated ring, a ketone handle, and an N-methylated indazole core, makes it a versatile scaffold for the development of novel therapeutics. The presence of regioisomers, unreacted starting materials, and side-products from its synthesis necessitates a rigorous and well-designed purification strategy. Impurities can interfere with subsequent reactions, compromise biological data, and complicate scale-up efforts.

The purification challenge stems from two primary sources:

  • Process-Related Impurities : These include unreacted starting materials (e.g., a fluorinated 1,3-cyclohexanedione and methylhydrazine) and residual solvents.[1]

  • Product-Related Impurities : The most significant challenge is often the presence of the undesired N-2 methyl regioisomer, which can have similar chromatographic behavior to the desired N-1 product.[2]

Our recommended approach is a sequential purification workflow designed to first isolate the target compound from gross contaminants and then remove trace impurities to achieve analytical-grade purity.

cluster_workflow Overall Purification Workflow crude Crude Synthetic Product (Mixture of Isomers, SMs, By-products) chromatography Protocol 1: Flash Column Chromatography (Bulk Purification & Isomer Separation) crude->chromatography Removes starting materials & separates N1/N2 isomers intermediate Enriched N-1 Isomer (~95-98% Purity) chromatography->intermediate recrystallization Protocol 2: Recrystallization (Final Polishing) intermediate->recrystallization Removes trace impurities & residual solvent final_product Highly Pure Product (>99.5% Purity) recrystallization->final_product qc QC & Validation (NMR, LC-MS, MP) final_product->qc

Figure 1: Recommended two-stage purification workflow.

Protocol 1: Bulk Purification via Flash Column Chromatography

Flash column chromatography is the essential first step to separate the desired N-1 isomer from its N-2 regioisomer and other significant impurities. The moderate polarity of the ketone and N-methyl indazole core allows for effective separation on normal-phase silica gel.

Principle of Separation

Separation is achieved based on the differential adsorption of compounds to the stationary phase (silica gel) and their solubility in the mobile phase. The N-1 and N-2 isomers, while structurally similar, often exhibit slight differences in their dipole moment and ability to interact with the silica surface, which can be exploited for separation with an optimized solvent system.

Step-by-Step Methodology
  • Solvent System Selection (TLC Analysis):

    • Prepare a stock solution of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarity. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexane.

    • Goal: Achieve a retention factor (Rƒ) of ~0.25-0.35 for the desired product, with clear separation from other spots.

    • Visualize the spots using a UV lamp (254 nm) and a chemical stain (e.g., potassium permanganate) to ensure all components are observed.[3]

  • Column Preparation:

    • Select a glass column appropriate for the scale of purification (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column with silica gel (e.g., 230-400 mesh) using the chosen mobile phase (the lowest polarity solvent mixture from your TLC analysis). Ensure the silica bed is compact and level.[3]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material in a minimal amount of a volatile solvent (e.g., Dichloromethane).

    • Add an inert adsorbent like Celite® or a small amount of silica gel to the solution.

    • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.[3] This prevents solvent-related band broadening at the origin.

    • Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., Ethyl Acetate). A stepwise gradient is often effective.

    • Collect fractions in an array of test tubes. The fraction size should be appropriate for the column volume (typically ~1/4 of the column volume per fraction).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which contain the pure desired product.

    • Pool the pure fractions, and concentrate under reduced pressure to yield the enriched product.

Data Presentation
ParameterRecommended Value / SystemRationale & Expert Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexane / Ethyl Acetate (Gradient)Start at 9:1 (Hex/EtOAc), gradually increasing to 7:3 or 1:1. Provides good resolving power for this class of compounds.[4][5][6]
Target Rƒ 0.25 - 0.35Optimal Rƒ for good separation and reasonable elution time.
Loading Method Dry Loading on Celite®/SilicaMaximizes resolution by ensuring a concentrated starting band.[3][7]
Visualization UV (254 nm), KMnO₄ stainThe indazole core is UV active. The stain helps visualize non-UV active impurities.[3]

Protocol 2: Final Polishing via Recrystallization

After chromatography, the product is typically 95-98% pure. Recrystallization is a powerful, equilibrium-based technique used to remove the remaining trace impurities and achieve >99.5% purity. The success of this step is entirely dependent on the choice of solvent.

Principle of Purification

Recrystallization relies on the differences in solubility between the desired compound and impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures. The presence of the fluorine atom can create unique intermolecular interactions, making solvent screening crucial.[8]

Step-by-Step Methodology
  • Solvent Screening:

    • Place small amounts (10-20 mg) of the enriched material into several test tubes.

    • Add a few drops of a test solvent to each tube at room temperature. Observe solubility.

    • If insoluble, heat the solvent to its boiling point. An ideal single solvent will dissolve the compound completely when hot.

    • If the compound is too soluble at room temperature in all tested solvents, a two-solvent system is required.[8]

    • Two-Solvent System: Select a "good" solvent that readily dissolves the compound and a miscible "poor" anti-solvent in which the compound is insoluble.[8]

  • Recrystallization Procedure (Two-Solvent Example):

    • Dissolve the enriched compound in a minimal amount of the hot "good" solvent (e.g., Ethyl Acetate or Ethanol) in an Erlenmeyer flask.

    • While the solution is hot, add the "poor" anti-solvent (e.g., Hexane or Water) dropwise with swirling until the solution just begins to show persistent cloudiness (turbidity).[8][9]

    • If necessary, add a drop or two of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals sparingly with a small amount of the cold anti-solvent to remove any residual soluble impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

Data Presentation
Solvent System (Good / Poor)SuitabilityExpert Notes
Ethyl Acetate / Hexane Highly Recommended A classic system for moderately polar compounds. Offers a good balance of solubility and volatility.
Ethanol / Water Recommended Excellent for compounds with hydrogen-bonding capability. Water acts as a powerful anti-solvent.[9]
Isopropanol / Heptane Good Alternative Similar properties to EtOAc/Hexane but with different solubility characteristics.
Dichloromethane / Pentane Possible, Use with Caution High volatility can sometimes lead to rapid crashing out of the solid instead of slow crystal growth.

Quality Control and Final Validation

Verifying the purity and identity of the final product is a non-negotiable step.

  • ¹H NMR Spectroscopy: Confirm the structural integrity. The N-1 methyl group should appear as a singlet at a characteristic chemical shift. The absence of a second, nearby methyl singlet is a strong indicator that the N-2 isomer has been successfully removed.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides high-resolution purity data (e.g., >99.5% by AUC) and confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a classic indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

cluster_qc Purity Validation Logic product Final Crystalline Product nmr ¹H NMR Analysis product->nmr lcms LC-MS Analysis product->lcms mp Melting Point Analysis product->mp pass_nmr Correct Structure ✓ Single N-Me Signal ✓ nmr->pass_nmr pass_lcms Single Peak >99.5% ✓ Correct Mass ✓ lcms->pass_lcms pass_mp Sharp MP Range ✓ mp->pass_mp

Figure 2: Quality control workflow for product validation.

References

  • BenchChem. (n.d.). Identifying common impurities in 3-Amino-4,5,6,7-tetrahydro-1H-indazole.
  • BenchChem. (n.d.). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules.
  • Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. (2024). The Journal of Organic Chemistry. ACS Publications.
  • The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i. (2007). SciSpace.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
  • Method for separating and purifying substituted indazole isomers. (Patent No. CN101948433A). Google Patents.
  • Diazo-transfer reaction of non-activated ketones with 2-azido-1,3-bis(2,6-diisopropylphenyl)imidazolium hexafluorophosphate (IPrAP). (n.d.).
  • Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. (2010). TSI Journals.
  • SUPPORTING INFORMATION. (n.d.). MPG.PuRe.
  • Perfluorinated 1H-indazoles and hydrotris(indazol-1- yl)borates. Supramolecular organization and a new synthetic procedure to sc. (2014).
  • Synthesis and Biological Evaluation of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences.
  • Efficient Synthesis of Highly Substituted Tetrahydroindazolone Derivatives. (2015). Molecular Diversity. PubMed.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.

Sources

Application

Application Notes &amp; Protocols: Safe Handling and Storage of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Disclaimer: This document is intended for use by trained professionals in a laboratory setting. The compound 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS: 2229261-23-6) lacks a comprehensive, publicly avail...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is intended for use by trained professionals in a laboratory setting. The compound 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS: 2229261-23-6) lacks a comprehensive, publicly available safety and toxicology profile. The recommendations herein are synthesized from established best practices for handling research chemicals and safety data from structurally analogous compounds, including the parent molecule 4,5,6,7-tetrahydro-1H-indazole.[1][2] Users must conduct their own risk assessments and consult their institution's Environmental Health and Safety (EHS) department before use.

Introduction

5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a fluorinated heterocyclic compound. The incorporation of a fluorine atom and an indazole scaffold suggests its potential utility in medicinal chemistry and drug development, as these features are known to modulate a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[3] Given its potential biological activity and the general hazards associated with related chemical classes, adherence to strict safety protocols during handling and storage is imperative to ensure researcher safety and maintain compound integrity.

This guide provides a detailed framework for the safe handling, storage, and use of this compound, grounded in the precautionary principle and data from related structures.

Physicochemical and Safety Profile

While experimental data for the target compound is limited, the following table summarizes its known and inferred properties. The safety profile is largely derived from the parent compound, 4,5,6,7-tetrahydro-1H-indazole, which is a known irritant.[1]

PropertyValue / InformationSource / Rationale
IUPAC Name 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one---
CAS Number 2229261-23-6[4]
Molecular Formula C₈H₉FN₂OCalculated
Molecular Weight 168.17 g/mol Calculated
Appearance Likely a solid (White to off-white or pale yellow powder)Analogy to similar heterocyclic ketones
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanol.[2]
GHS Pictogram Exclamation MarkInferred from analogous compounds[1]
Signal Word Warning Inferred from analogous compounds[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.Based on 4,5,6,7-tetrahydro-1H-indazole[1]
Precautionary Statements P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.[5]

Essential Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a complete barrier against the primary exposure routes: dermal contact, ocular contact, and inhalation of aerosolized particles.

  • Primary Barrier (Body): A clean, flame-resistant laboratory coat must be worn at all times.

  • Secondary Barrier (Hands): Chemical-resistant nitrile gloves are mandatory. Inspect gloves for defects before each use. If contact with the compound occurs, remove the glove immediately using the proper technique, wash hands, and don a new glove.

  • Ocular Protection: ANSI-rated safety glasses with side shields are the minimum requirement. When handling larger quantities or if there is a risk of splashing or aerosolization, chemical safety goggles and/or a full-face shield must be used.

Workflow for Safe Handling and Use

The following diagram and protocol outline a self-validating system for handling the compound, from initial receipt to final use, designed to minimize exposure risk at each step.

cluster_prep Preparation & Environment Setup cluster_handling Compound Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal a Verify Fume Hood Certification & Airflow b Don Required PPE (Coat, Gloves, Goggles) a->b c Prepare Work Surface (Chemsorb pad) b->c d Assemble All Equipment (Spatula, Vials, Solvent) c->d e Retrieve Compound from Storage d->e Begin Handling f Equilibrate to Room Temperature e->f g Carefully Weigh Required Amount f->g h Transfer to Vial & Prepare Solution g->h i Securely Cap & Label All Vials h->i Finalize Exp. j Clean Equipment & Work Surface i->j k Dispose of Waste (Gloves, Pads, etc.) j->k l Return Compound to Proper Storage k->l m Wash Hands Thoroughly l->m start Compound Form? solid As Received Solid start->solid Solid solution In Solution (e.g., DMSO) start->solution Solution store_solid Long-Term Storage: - Refrigerate (2-8 °C) - Tightly Sealed - Protect from Light - Inert Atmosphere (Optional) solid->store_solid duration Storage Duration? solution->duration store_solution_short Short-Term (< 1 Week): - Refrigerate (2-8 °C) - Tightly Sealed & Parafilm store_solution_long Long-Term (> 1 Week): - Aliquot into single-use vials - Store Frozen (≤ -20 °C) - Protect from Light duration->store_solution_short Short duration->store_solution_long Long

Caption: Storage Condition Decision Tree.

Storage Recommendations
ConditionSolid Compound (As Received)Stock Solution (in DMSO)Rationale
Short-Term Refrigerate (2-8°C)Refrigerate (2-8°C)To slow potential degradation. Based on common supplier recommendations. [6]
Long-Term Refrigerate (2-8°C)Freeze (≤ -20°C) Prevents degradation over extended periods. Freezing DMSO solutions preserves their integrity.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen) if possible.N/AMinimizes oxidation and hydrolysis from atmospheric moisture.
Container Original supplier vial, tightly sealed.Tightly capped vials (PTFE-lined cap recommended), sealed with parafilm. Aliquot for long-term storage to avoid freeze-thaw cycles.Prevents contamination and degradation from air and moisture. [5][7]
Light Store in a dark place or use an amber vial.Store in a dark place or use an amber vial.Protects against photochemical decomposition.
Incompatibilities Keep away from strong oxidizing agents, strong acids, and strong bases.N/AAvoids potential hazardous reactions. [7][8]

Emergency and Spill Procedures

First Aid Measures

In all cases of exposure, seek immediate medical attention and provide the attending physician with this document or the compound's identity. The following are immediate first-aid steps. [5][9][8]

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, get medical advice.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately. |

Spill Containment and Cleanup
  • Evacuate: Ensure the area is clear of all non-essential personnel.

  • Ventilate: Ensure the fume hood is operating or increase ventilation to the area.

  • Contain: For a small solid spill, gently cover with an absorbent material like vermiculite or a chemical spill pad to prevent aerosolization.

  • Collect: Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal. Avoid creating dust. [7]5. Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials (gloves, pads, etc.) must be disposed of as hazardous chemical waste according to your institution's guidelines.

References

  • Weishi Chemistry. (n.d.). Material Safety Data Sheet for 1-Methyl-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • Roha, T., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Angeli, E., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. Retrieved from [Link]

  • Maybridge. (2023). Safety Data Sheet for 1-Methyl-1H-indazole-3-carboxylic acid.
  • ResearchGate. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one in Drug Discovery

Introduction: A Novel Scaffold in Kinase Inhibition The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology.[1] Its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Scaffold in Kinase Inhibition

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology.[1] Its versatile structure allows for diverse substitutions, leading to compounds with a wide range of biological activities, including the inhibition of protein kinases.[2][3] The specific compound, 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS 2229261-23-6), represents a newer generation of this chemical class, incorporating a saturated carbocyclic ring which imparts distinct three-dimensional characteristics compared to its aromatic counterparts.[4] This application note provides a comprehensive guide for researchers and drug development professionals on the potential use of this compound in drug discovery, with a focus on its likely role as a kinase inhibitor.

While detailed published studies on this exact molecule are emerging, its structural features—a tetrahydro-indazole core, N-methylation, and fluorination—are common in potent kinase inhibitors.[5] This document synthesizes information from closely related analogs to propose a likely mechanism of action, a robust synthetic protocol, and detailed methodologies for its biological evaluation.

Proposed Mechanism of Action: Targeting the Spindle Assembly Checkpoint through Mps1 Kinase Inhibition

Monopolar spindle 1 (Mps1), also known as TTK, is a critical serine/threonine kinase that governs the spindle assembly checkpoint (SAC).[6][7] The SAC is a crucial cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[8] In many cancer cells, which are often characterized by chromosomal instability, there is a heightened reliance on the SAC for survival.[9] Consequently, inhibiting Mps1 disrupts this checkpoint, leading to severe chromosome missegregation and, ultimately, cell death, a process known as mitotic catastrophe.[8][10]

The indazole scaffold has been successfully utilized to develop potent and selective Mps1 inhibitors.[11][12] For instance, the clinical candidate BAY 1217389 is a potent Mps1 inhibitor with an indazole-related core that has shown promise in preclinical and clinical studies, particularly in combination with taxane-based chemotherapies.[8][10][13] Given the structural similarities, it is hypothesized that 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one acts as an ATP-competitive inhibitor of Mps1 kinase. The N-methylated indazole core likely interacts with the hinge region of the kinase's ATP-binding pocket, a common binding mode for this class of inhibitors.[11] The fluorine atom may serve to enhance binding affinity and modulate physicochemical properties like metabolic stability.[5]

Signaling Pathway Overview

The following diagram illustrates the central role of Mps1 in the spindle assembly checkpoint and the expected consequence of its inhibition.

Mps1_Pathway cluster_mitosis Mitosis cluster_inhibition Therapeutic Intervention Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 activates SAC Activation SAC Activation Mps1->SAC Activation phosphorylates downstream targets SAC Abrogation SAC Abrogation Mps1->SAC Abrogation Anaphase Prevention Anaphase Prevention SAC Activation->Anaphase Prevention inhibits APC/C Proper Chromosome Segregation Proper Chromosome Segregation Anaphase Prevention->Proper Chromosome Segregation allows time for correction Cell Survival Cell Survival Proper Chromosome Segregation->Cell Survival Indazol-4-one 5-fluoro-1-methyl-4,5,6,7- tetrahydro-1H-indazol-4-one Indazol-4-one->Mps1 inhibits Mitotic Catastrophe Mitotic Catastrophe SAC Abrogation->Mitotic Catastrophe leads to Cell Death Cell Death Mitotic Catastrophe->Cell Death

Caption: Proposed mechanism of Mps1 inhibition by the tetrahydro-indazol-4-one.

Experimental Protocols

Protocol 1: Synthesis of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

The synthesis of tetrahydro-indazol-4-ones can be achieved through a one-pot, three-component condensation reaction.[4] This protocol is adapted from established methods for similar scaffolds.

Workflow Diagram:

Synthesis_Workflow reagents 5-fluorocyclohexane-1,3-dione + Methylhydrazine + Formaldehyde (or equivalent) reaction One-Pot Condensation (e.g., Yb(OTf)3 in ionic liquid or reflux in acetic acid) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography (Silica gel) workup->purification product 5-fluoro-1-methyl-4,5,6,7- tetrahydro-1H-indazol-4-one purification->product

Caption: General synthetic workflow for tetrahydro-indazol-4-one derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 5-fluorocyclohexane-1,3-dione (1.0 eq) in a suitable solvent such as glacial acetic acid or an ionic liquid like [bmim][BF4].

  • Addition of Reagents: Add methylhydrazine (1.1 eq) to the solution and stir for 10 minutes at room temperature. Subsequently, add an aldehyde source, such as paraformaldehyde (1.2 eq).

  • Catalysis (if applicable): For reactions in ionic liquids, add a Lewis acid catalyst like Ytterbium(III) triflate (Yb(OTf)3, 0.1 eq) to facilitate the condensation.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. If using an ionic liquid, extract the product with an organic solvent like ethyl acetate. If in acetic acid, neutralize with a saturated sodium bicarbonate solution and then extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Mps1 Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the IC50 value of the compound against Mps1 kinase.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one in 100% DMSO.

    • Prepare a 2X kinase solution containing recombinant human Mps1 kinase in kinase buffer.

    • Prepare a 2X substrate/ATP solution containing a suitable peptide substrate and ATP in kinase buffer.

  • Compound Plating: Serially dilute the compound stock solution in DMSO and then in kinase buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Add the diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Kinase Reaction:

    • Add the 2X kinase solution to all wells and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding the 2X substrate/ATP solution to all wells.

    • Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Stop the reaction and detect the amount of ATP remaining using a commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Convert the luminescence signal to percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell-Based Anti-Proliferation Assay

This protocol measures the effect of the compound on the proliferation of cancer cell lines known to overexpress Mps1 (e.g., HeLa, A549).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in cell culture medium and add them to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.

Data Presentation

The following table provides representative data for potent indazole-based Mps1 inhibitors, which can serve as a benchmark for evaluating 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

Compound IDMps1 IC50 (nM)A549 Cell GI50 (nM)Reference
BAY 1217389 < 106.7 (median)[10]
Indazole Analog 32b 3.06134[12]
MPI-0479605 1.8N/A[11]
NMS-P715 182N/A[6]

Conclusion and Future Directions

5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a promising compound for drug discovery, leveraging the validated indazole scaffold. The provided protocols offer a clear path for its synthesis and biological characterization as a potential Mps1 kinase inhibitor. Further studies should focus on confirming its on-target activity, assessing its kinase selectivity profile, and evaluating its efficacy in combination with other anti-cancer agents like taxanes, which has proven to be a successful strategy for other Mps1 inhibitors.[9][8]

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one in Solution

Welcome to the technical support center for 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As Senior Application Scientists, we have synthesized the following information to ensure the scientific integrity and successful application of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one in solution?

A1: The stability of fluorinated pharmaceutical intermediates like 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one can be influenced by several factors. These include temperature, humidity, light, oxygen, and the presence of impurities.[1] Generally, lower temperatures are recommended for storage to minimize degradation.[1]

Q2: Which solvents are recommended for dissolving and storing 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one?

A2: For optimal stability, it is advisable to prepare stock solutions in aprotic organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2] For experiments requiring aqueous conditions, it is best to dilute the stock solution into your aqueous buffer immediately before use.[2] Direct dissolution in aqueous buffers, particularly at acidic or basic pH, may lead to hydrolysis over time.[2]

Q3: How should I store solutions of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one?

A3: Stock solutions in aprotic solvents like DMSO or DMF should be stored at -20°C or -80°C for long-term stability.[2] If short-term storage of freshly prepared aqueous solutions is necessary, they should be kept at 2-8°C and used within 24 hours.[2]

Q4: Is 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one sensitive to light?

A4: Yes, similar to other indazole derivatives, this compound has the potential for photolytic degradation.[2] It is recommended to protect solutions from light by using amber vials or by wrapping the container in aluminum foil, especially during long-term storage or when conducting experiments under direct light.[2][3]

Q5: How does pH impact the stability of this compound in aqueous solutions?

A5: The pH of aqueous solutions can significantly affect the stability of indazole-containing compounds, which can be susceptible to both acid and base-catalyzed hydrolysis.[2][4] The presence of the ketone and the fluorine atom in 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one may influence its susceptibility to pH-dependent degradation. It is crucial to experimentally determine the stability of the compound in your specific buffer system.

Q6: What are the potential degradation pathways for this molecule?

A6: Potential degradation pathways include hydrolysis, oxidation, and photolysis.[5] Given the structure, hydrolysis may occur at the indazolone ring, and the fluorine atom could be subject to nucleophilic displacement under certain conditions.[6][7] Oxidation at the tetrahydro-indazolone ring is also a possibility. Forced degradation studies are the most effective way to identify the likely degradation products.[8]

Troubleshooting Guides

Issue 1: Inconsistent or Poor Reproducibility in Bioassays
  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a frozen stock solution for each experiment.

    • Assess Stability in Assay Buffer: Incubate the compound in your cell culture medium or assay buffer for the duration of your experiment. Analyze the sample by HPLC at different time points to check for degradation.

    • Minimize Light Exposure: Protect your assay plates from direct light as much as possible.

    • Control Temperature: Ensure consistent temperature control throughout your experiment.

Issue 2: Unexpected Peaks in HPLC/LC-MS Analysis
  • Possible Cause: Compound degradation or interaction with solvent/additives.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Sample: This will serve as your baseline (t=0) chromatogram.

    • Check Solvent Stability: Prepare a solution of the compound and analyze it at several time points (e.g., 0, 2, 4, 8, 24 hours) to monitor for the appearance of new peaks.

    • Evaluate Mobile Phase Compatibility: Ensure the pH of your mobile phase is not causing on-column degradation.

    • Perform Forced Degradation: Subject the compound to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. This will help in identifying if the unexpected peaks are related to degradation.[5][9]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the stability of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.[8]

Materials:

  • 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[2]

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[2]

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source. Wrap a control sample in aluminum foil and keep it alongside the exposed sample.[2][3]

    • Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80°C for 48 hours.[2]

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all samples by a suitable HPLC method.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results check_prep Review Solution Preparation Protocol start->check_prep fresh_sol Use Freshly Prepared Solutions? check_prep->fresh_sol prepare_fresh Action: Prepare fresh solutions for each experiment fresh_sol->prepare_fresh No stability_issue Suspect Compound Stability Issue fresh_sol->stability_issue Yes prepare_fresh->start run_hplc Action: Run HPLC on aged vs. fresh solution stability_issue->run_hplc degradation_peaks Degradation Peaks Observed? run_hplc->degradation_peaks no_degradation Result: No degradation observed. Investigate other experimental variables. degradation_peaks->no_degradation No degradation_confirmed Result: Degradation confirmed degradation_peaks->degradation_confirmed Yes optimize_storage Action: Optimize storage and handling conditions (light, temp, solvent) degradation_confirmed->optimize_storage forced_degradation Further Analysis: Conduct forced degradation study optimize_storage->forced_degradation

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_degradation Potential Degradation Pathways parent 5-fluoro-1-methyl-4,5,6,7- tetrahydro-1H-indazol-4-one hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis (Light Exposure) parent->photolysis hydrolysis_prod Ring-opened products, Defluorinated products hydrolysis->hydrolysis_prod oxidation_prod Oxidized species (e.g., N-oxides) oxidation->oxidation_prod photolysis_prod Photodegradants photolysis->photolysis_prod

Caption: Potential degradation pathways for the target compound.

Data Summary

Stress ConditionTypical ConditionsPotential OutcomeReference
Acidic Hydrolysis 0.1 M HCl, 60°C, 24hDegradation, potential for ring opening[2]
Basic Hydrolysis 0.1 M NaOH, 60°C, 24hDegradation, potential for defluorination[2]
Oxidation 3% H₂O₂, Room Temp, 24hFormation of oxidized byproducts[2]
Photolysis UV/Vis light exposureFormation of photodegradation products[3]
Thermal 80°C, 48h (in solution)Assessment of thermal liability in solution[2]

References

  • Stereoselectively fluorinated N-heterocycles: a brief survey - Beilstein Journals. (2013, November 29). Beilstein Journals. [Link]

  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20). ACS Publications. [Link]

  • Degradation Pathways | Request PDF. (2014, December 31). ResearchGate. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, July 30). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Forced Degradation – A Review. (2022, November 30). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • The Dark Side of Fluorine. (2019, June 20). National Institutes of Health (NIH). [Link]

  • 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317. (n.d.). PubChem @ NIH. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole - Chemical Synthesis Database. (2025, May 20). Chemical Synthesis Database. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Analysis. [Link]

  • Synthesis of Indazol-3-one Derivatives, Related 2H-indazol-3-one-pyrrolidine-2,5-dione Hybrids and Their Biological Activities. (n.d.). ResearchGate. [Link]

  • Assay and Stability Testing. (n.d.). Kinam Park. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). National Institutes of Health (NIH). [Link]

  • STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. (2014, January 13). US Pharmacopeia (USP). [Link]

  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR. [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018, March 15). Journal of Drug Delivery and Therapeutics. [Link]

  • 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one. (n.d.). AA Blocks. [Link]

  • Forced degradation studies – comparison between ICH, EMA, FDA and - der DGRA. (2014, June 15). DGRA. [Link]

  • Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. (n.d.). National Institutes of Health (NIH). [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Chromatography Online. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Institutes of Health (NIH). [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency (EMA). [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2016, November 21). Organic & Medicinal Chemistry International Journal. [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency (EMA). [Link]

  • The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i. (2007, April 10). SciSpace. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). International Council for Harmonisation (ICH). [Link]

  • 5-FLUORO-4-METHYL-(1H)INDAZOLE — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.).
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022, March 15). Journal of Medicinal and Chemical Sciences. [Link]

  • Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. (2022, April 11). Semantic Scholar. [Link]

  • (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. (n.d.). National Institutes of Health (NIH). [Link]

  • Efficient 4,5-dihydro-1H-imidazol-5-one formation from amidines and ketones under transition-metal free conditions. (n.d.). Green Chemistry (RSC Publishing). [Link]

Sources

Optimization

"common pitfalls in experiments with 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one"

Welcome to the technical support center for 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls en...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during experiments with this compound. The information provided herein is a synthesis of established chemical principles and field-proven insights from experiments with structurally related indazole derivatives.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, purification, and handling of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

Synthesis-Related Issues

Question 1: My reaction to form the tetrahydro-1H-indazol-4-one has a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of tetrahydro-1H-indazol-4-one scaffolds can often be attributed to several factors, primarily incomplete reaction, side reactions, or suboptimal reaction conditions. The formation of the indazole ring is a critical step that requires careful control.

  • Incomplete Cyclization: The cyclization of the precursor to form the indazole ring may be incomplete. This can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of starting materials.

    • Recommended Action: Consider increasing the reaction time or temperature. The choice of solvent is also crucial; a higher boiling point solvent might be necessary to drive the reaction to completion. Some syntheses of related indazoles benefit from microwave irradiation to improve yields and reduce reaction times.

  • Side Reactions: The presence of the ketone functional group can lead to side reactions such as aldol condensation, especially under basic conditions.

    • Recommended Action: Carefully control the pH of the reaction mixture. If a base is required, consider using a milder, non-nucleophilic base. Running the reaction at a lower temperature can also help to minimize side reactions.

  • Regioselectivity: During the N-methylation step, you may get a mixture of N1 and N2 methylated isomers. The 1H-tautomer of indazole is generally more stable than the 2H-tautomer, but alkylation can sometimes lead to a mixture of products.[1]

    • Recommended Action: The choice of alkylating agent and base can influence the regioselectivity. For instance, using methyl iodide with a base like potassium carbonate in a polar aprotic solvent such as DMF often favors N1 alkylation. Purification by column chromatography is typically required to separate the isomers.

Question 2: I am observing the formation of an unexpected byproduct that appears to be aromatic. What could this be and how can I prevent it?

Answer: A common pitfall in the synthesis of tetrahydro-heterocyclic systems is the formation of the corresponding aromatic species through oxidation. In this case, the tetrahydro-1H-indazol-4-one can be oxidized to the corresponding indazol-4-one. This is often driven by the thermodynamic stability of the aromatic ring.

  • Cause: The presence of an oxidizing agent, which could be atmospheric oxygen, especially at elevated temperatures, or impurities in the starting materials or solvents.

  • Recommended Actions:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Temperature Control: Avoid excessively high reaction temperatures, as this can promote oxidation.

Purification Challenges

Question 3: I'm having difficulty purifying my product by column chromatography. It seems to be degrading on the silica gel.

Answer: The acidic nature of standard silica gel can sometimes cause degradation of acid-sensitive compounds. The ketone and the indazole ring system in your molecule might be susceptible to this.

  • Recommended Actions:

    • Neutralized Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine (typically 1-2% in the eluent). This will neutralize the acidic sites on the silica.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography if your compound is sufficiently non-polar.

    • Rapid Purification: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to speed up the elution.

Question 4: How can I effectively separate the N1 and N2 methylated isomers?

Answer: The separation of N1 and N2 isomers of indazoles can be challenging due to their similar polarities. However, it is often achievable with careful chromatography.

  • Recommended Actions:

    • High-Performance Liquid Chromatography (HPLC): For small-scale separations, preparative HPLC is often the most effective method.

    • Column Chromatography Optimization:

      • Solvent System: Experiment with different solvent systems. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation. Adding a small amount of a third solvent, like dichloromethane, can sometimes enhance resolution.

      • Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purifying the major isomer. A patent on the purification of substituted indazole isomers suggests using mixed solvent systems for recrystallization, such as acetone/water or ethanol/water.[2]

Stability and Handling

Question 5: What are the recommended storage conditions for 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one?

  • Temperature: Store at low temperatures (-20°C is ideal for long-term storage).

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: Protect from light, as some heterocyclic compounds can be light-sensitive.

  • Moisture: Keep in a tightly sealed container in a desiccator to protect from moisture.

Question 6: What are the expected solubility properties of this compound?

Answer: The solubility of your compound will be influenced by the N-methyl group, the fluorine atom, and the ketone.

SolventPredicted SolubilityRationale
WaterSparingly soluble to insolubleThe presence of polar functional groups may impart some water solubility, but the overall hydrophobic core will limit it.
Methanol, EthanolSolublePolar protic solvents are likely to be good solvents.
Dichloromethane, ChloroformSolubleGood general solvents for many organic compounds.
Ethyl AcetateSolubleA common solvent for extraction and chromatography.
Hexane, HeptaneSparingly soluble to insolubleThe polarity of the molecule will likely limit its solubility in non-polar alkanes.
Dimethyl Sulfoxide (DMSO)SolubleA good solvent for a wide range of organic molecules.
N,N-Dimethylformamide (DMF)SolubleAnother polar aprotic solvent that should be effective.

This table is based on general principles of solubility for compounds with similar functional groups.

Frequently Asked Questions (FAQs)

Q1: What is the expected tautomeric form of this molecule?

A1: For N-methylated indazoles, the position of the methyl group determines the tautomer (1H or 2H). Since this is a 1-methyl derivative, it exists as the 1H-indazole tautomer. Theoretical studies on related tetrahydro-4H-indazol-4-ones have shown that the relative stability of the tautomers can be influenced by substitution patterns.[3]

Q2: How does the fluorine substituent affect the properties of the molecule?

A2: The fluorine atom can significantly impact the molecule's physical and chemical properties.

  • Electronic Effects: As a highly electronegative atom, fluorine can influence the reactivity of the nearby ketone and the overall electron distribution in the ring system.

  • Metabolic Stability: In a drug development context, fluorination is often used to block sites of metabolic oxidation, potentially increasing the compound's in vivo half-life.[4]

  • Binding Interactions: The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which can be important for biological activity.

Q3: What are the key spectroscopic features I should look for to confirm the structure of my product?

A3:

  • ¹H NMR: Expect to see a singlet for the N-methyl group, and multiplets for the protons on the tetrahydro ring. The proton alpha to the fluorine and the ketone will likely show coupling to the fluorine.

  • ¹³C NMR: The carbon bearing the fluorine will show a large one-bond C-F coupling constant. The carbonyl carbon will have a characteristic chemical shift around 190-200 ppm.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated exact mass of the compound (C₈H₉FN₂O).

  • IR Spectroscopy: Look for a strong absorption band for the C=O stretch of the ketone (typically around 1680-1720 cm⁻¹) and C-F stretching vibrations.

A technical guide on the spectroscopic elucidation of a related compound, 3-amino-4,5,6,7-tetrahydro-1H-indazole, provides a useful reference for expected spectral data.

Experimental Protocols

Protocol: Purification by Deactivated Silica Gel Chromatography

This protocol provides a general method for purifying the title compound while minimizing the risk of degradation.

  • Preparation of Deactivated Silica Gel:

    • Prepare a slurry of silica gel in your chosen eluent (e.g., 10% ethyl acetate in hexane).

    • Add triethylamine to the slurry to a final concentration of 1% (v/v).

    • Stir the slurry for 15-20 minutes before packing the column.

  • Column Packing:

    • Pack the column with the deactivated silica gel slurry.

    • Equilibrate the column by running 2-3 column volumes of the eluent (containing 1% triethylamine) through it.

  • Sample Loading and Elution:

    • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Load the sample onto the column.

    • Elute the column with your chosen solvent system, collecting fractions.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Troubleshooting Workflow for Low Synthesis Yield

Caption: A decision tree for troubleshooting low yields in synthesis.

Potential Reaction Pathways and Side Products

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Precursor Starting Materials Product Desired Product: 5-fluoro-1-methyl-4,5,6,7-tetrahydro -1H-indazol-4-one Precursor->Product Cyclization & Methylation Incomplete_Cyclization Uncyclized Intermediate Precursor->Incomplete_Cyclization Incomplete Reaction N2_Isomer N2-Methylated Isomer Precursor->N2_Isomer N2-Methylation Oxidized_Product Aromatic Byproduct: 5-fluoro-1-methyl -1H-indazol-4-one Product->Oxidized_Product Oxidation

Caption: Pathways to the desired product and common side products.

References

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. PubChem. [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

  • Indazole or 4,5,6,7-tetrahydro-indazole derivatives.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]

  • 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. National Center for Biotechnology Information. [Link]

  • Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. ResearchGate. [Link]

  • Method for separating and purifying substituted indazole isomers.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. ResearchGate. [Link]

  • Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. TSI Journals. [Link]

  • Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N-BOC-methanopyrrolidines. Constrained C -Exo and C -Endo. Raines Lab. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assay Interference from 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Welcome to the Advanced Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering anomalous data during high-throughput screening (HTS) or hit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering anomalous data during high-throughput screening (HTS) or hit-to-lead campaigns involving 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS: 2229261-23-6)[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the chemical causality behind the interference, provide self-validating diagnostic protocols, and establish quantitative thresholds to help you definitively separate true pharmacological hits from assay artifacts.

Mechanistic Overview: The Chemical Causality of Interference

The 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one scaffold presents a unique "dual-threat" reactivity profile that frequently flags it as a Pan-Assay Interference Compound (PAINS)[2][3]. Understanding its structural motifs is critical to diagnosing erratic assay behavior:

  • The α-Fluoro Ketone Motif (Alkylating Agent): The introduction of a highly electronegative fluorine atom at the C5 position, alpha to the C4 carbonyl, significantly increases the electrophilicity of the ring system. This motif is highly susceptible to direct nucleophilic displacement ( SN​2 ) by thiol-containing residues (e.g., cysteine), resulting in the irreversible covalent alkylation of the target protein and the loss of hydrogen fluoride (HF)[4].

  • The α,β-Unsaturated System (Michael Acceptor): The tetrahydroindazolone core features a double bond conjugated with the C4 carbonyl. This creates a classic Michael acceptor capable of forming covalent adducts with nucleophiles in the assay buffer or on the protein surface[4].

  • Colloidal Aggregation: Fused bicyclic and tricyclic systems with high planarity and lipophilicity are notorious for forming colloidal aggregates in aqueous buffers[2][5]. These micelles non-specifically sequester target proteins, leading to false-positive inhibition that is highly sensitive to assay conditions.

Workflow A Hit Triage: 5-fluoro-1-methyl-4,5,6,7- tetrahydro-1H-indazol-4-one B Structural Alert: PAINS & Reactive Motif A->B C GSH Trapping Assay (Thiol Reactivity) B->C D Detergent Counter-Screen (0.01% Triton X-100) B->D E Rapid GSH Depletion (Covalent Modifier) C->E Adduct Detected G No Reactivity / No Shift (Proceed to Validation) C->G Stable F IC50 Shift >10-fold (Colloidal Aggregator) D->F Aggregation D->G Monomeric

Fig 1. Triage workflow for identifying assay interference mechanisms of tetrahydroindazolone hits.

Troubleshooting FAQs

Q1: We observe a time-dependent decrease in IC50​ when pre-incubating our target protein with the compound. Is this slow-binding kinetics or interference? A: While time-dependent inhibition can indicate a desirable slow, tight-binding mechanism, in the context of an α-fluoro ketone, it is a hallmark of covalent modification. The compound is likely alkylating a nucleophilic residue in the active site. To differentiate between reversible slow-binding and irreversible covalent modification, perform a rapid dilution assay or intact protein mass spectrometry to check for a mass shift.

Q2: Our assay buffer contains 1 mM DTT. We noticed the compound loses efficacy over time in the buffer before even being added to the protein. Why? A: Dithiothreitol (DTT) and β -mercaptoethanol (BME) are strong nucleophiles. They are reacting directly with the compound in your stock solution or assay buffer via Michael addition or fluorine displacement, neutralizing the compound before it reaches the target. Solution: Switch to a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) for your biochemical assays.

Q3: The compound showed an IC50​ of 500 nM in our primary biochemical assay, but when we increased the enzyme concentration 10-fold for a mechanistic study, the IC50​ shifted to 5 μM. What is happening? A: A stoichiometric shift in IC50​ relative to enzyme concentration strongly suggests either covalent binding (where the inhibitor is depleted by the high concentration of enzyme) or colloidal aggregation (where the aggregates become saturated by the higher protein concentration)[3]. Proceed immediately to the Detergent-Dependent Aggregation Counter-Screen (Protocol 2).

Quantitative Data & Diagnostic Thresholds

To ensure your triage process is objective, compare your experimental results against the self-validating thresholds outlined below.

Interference ModalityDiagnostic AssayQuantitative Threshold for InterferenceExpected Mass Shift (LC-MS)
Covalent Alkylation (α-fluoro) GSH Trapping>50% GSH depletion at 1 hr+148 Da (Adduct minus HF)
Covalent Michael Addition GSH Trapping>50% GSH depletion at 1 hr+168 Da (Direct Adduct)
Colloidal Aggregation Detergent Screen IC50​ ratio (-Triton / +Triton) > 10N/A
Redox Cycling / PAINS H2​O2​ Assay>1 μM H2​O2​ generated per hrN/A

Self-Validating Experimental Protocols

Do not rely on single-point data to discard or advance this compound. Use these step-by-step methodologies to definitively characterize the interference.

Protocol 1: LC-MS Glutathione (GSH) Trapping Assay

This protocol determines if the compound acts as an indiscriminate electrophile.

  • Preparation: Prepare a 10 mM stock of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one in LC-MS grade DMSO.

  • Buffer Setup: Prepare a 50 mM Glutathione (GSH) solution in 100 mM Potassium Phosphate buffer (pH 7.4). Note: Do not use amine-containing buffers like Tris, as they can cause background reactivity.

  • Incubation: In a glass vial, combine the compound (final concentration 100 μM) with GSH (final concentration 1 mM). Incubate at 37°C with gentle shaking.

  • Quenching: At time points t=0,15,30, and 60 minutes, remove a 50 μL aliquot and quench the reaction by adding 50 μL of ice-cold acetonitrile containing 0.1% formic acid.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet any precipitate. Analyze the supernatant via LC-MS.

  • Data Interpretation: Monitor the depletion of the parent mass ( m/z 169.1 [M+H]+ ). Search for adduct masses at m/z 337.1 (loss of HF + GSH) or m/z 476.4 (direct Michael addition).

Protocol 2: Detergent-Dependent Aggregation Counter-Screen

This protocol identifies false positives caused by colloidal micelle formation.

  • Buffer Preparation: Prepare two identical batches of your standard biochemical assay buffer. To Batch A, add nothing. To Batch B, add 0.01% (v/v) Triton X-100 (use freshly prepared 10% stock). Note: If working with membrane proteins, substitute Triton X-100 with 0.01% CHAPS.

  • Compound Dilution: Perform an 8-point serial dilution of the compound in both Buffer A and Buffer B.

  • Assay Execution: Initiate the enzymatic reaction by adding the target protein and substrate. Ensure the final DMSO concentration is matched across all wells (typically 1%).

  • Data Interpretation: Calculate the IC50​ for both conditions. If the compound is a true competitive inhibitor, the IC50​ values will be nearly identical. If the compound is a colloidal aggregator, the addition of detergent will disrupt the micelles, and the IC50​ in Buffer B will shift rightward by more than 10-fold (or inhibitory activity will be completely lost)[5].

References

  • 創薬におけるPAINSとしての三環性テトラヒドロキノリン類 (Tricyclic Tetrahydroquinolines as PAINS in Drug Discovery). Chem-Station.
  • 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one Compound Properties. AA Blocks.
  • Chemical Reactivity and Functionalization of the Tetrahydroindazole Core. Benchchem.
  • Fragment-based virtual screening discovers potential new Plasmodium PI4KIIIβ ligands. National Institutes of Health (NIH).
  • Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 Inhibitors. Journal of Medicinal Chemistry (ACS).

Sources

Optimization

Technical Support Center: Degradation Pathway Analysis of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Last Updated: October 26, 2023 Introduction This guide serves as a primary technical resource for researchers, scientists, and drug development professionals investigating the chemical stability and degradation pathways...

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Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: October 26, 2023

Introduction

This guide serves as a primary technical resource for researchers, scientists, and drug development professionals investigating the chemical stability and degradation pathways of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one. As this is a specific, likely non-commercial compound, public-domain data on its degradation profile is scarce. Therefore, this document provides a comprehensive framework for systematically determining its stability through forced degradation (stress testing) studies.

Understanding the degradation pathways is a critical aspect of drug development, essential for ensuring the safety, efficacy, and quality of a potential therapeutic agent.[1][2] The insights gained from these studies inform formulation development, packaging selection, and the establishment of appropriate storage conditions and shelf-life.[2] This guide is structured to anticipate and address the practical challenges you may encounter during your experimental workflow, grounding all recommendations in established regulatory and scientific principles.

Frequently Asked Questions (FAQs)

Q1: Why is there no readily available information on the degradation pathways of this specific molecule?

A1: Pre-characterized degradation data is typically available for commercial drugs or widely studied compounds. For a specific, niche molecule like 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one, which may be a novel investigational compound, this data must be generated experimentally. The process of identifying degradation pathways is a fundamental part of the research and development process for any new chemical entity.

Q2: What is the primary goal of a forced degradation study?

A2: Forced degradation, or stress testing, is an intentional process of exposing a drug substance to conditions more severe than accelerated stability testing.[1][2] The primary objectives are threefold:

  • To identify likely degradation products: This helps in understanding the intrinsic stability of the molecule.[1]

  • To elucidate potential degradation pathways: This provides insight into the chemical liabilities of the molecule (e.g., susceptibility to hydrolysis, oxidation).[3]

  • To develop and validate a stability-indicating analytical method: This is crucial to ensure that the analytical method can accurately separate the parent compound from all potential degradation products, a regulatory requirement.[1][3]

Q3: What are the standard stress conditions I should apply?

A3: The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), recommend a set of standard stress conditions to cover the most likely degradation routes.[4][5][6][7][8] These include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at room temperature or elevated temperature.

  • Base Hydrolysis: e.g., 0.1 M NaOH at room temperature.

  • Oxidation: e.g., 3% Hydrogen Peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: e.g., 60-80°C in solid state and in solution.

  • Photodegradation: Exposure to a combination of UV and visible light, as detailed in ICH Q1B guidelines.[9][10][11][12]

Q4: What analytical techniques are most suitable for this type of study?

A4: A combination of chromatography and mass spectrometry is the gold standard.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): This is the primary technique for separating the parent drug from its degradation products. A UV detector, particularly a Photo Diode Array (PDA) detector, is essential for initial peak purity assessment.[1][13]

  • Mass Spectrometry (MS): Coupling HPLC/UHPLC with a mass spectrometer (LC-MS) is a powerful tool for identifying the structures of unknown degradants by providing molecular weight and fragmentation data.[13] High-resolution mass spectrometry (HRMS) is particularly valuable for determining elemental composition.[13]

  • Nuclear Magnetic Resonance (NMR): For definitive structural elucidation of a significant degradant, it may be necessary to isolate the compound using preparative HPLC and analyze it by NMR.[13]

Troubleshooting and Optimization Guides

This section addresses specific issues you might encounter during your experiments in a practical, question-and-answer format.

Problem / Observation Underlying Cause & Recommended Solution
"My compound shows little to no degradation (<5%) under initial stress conditions." Cause: The molecule is highly stable, or the stress conditions are too mild. Solution: 1. Increase Stress Severity: Gradually increase the temperature (e.g., in 10°C increments), the concentration of the stress agent (e.g., from 0.1 M to 1 M HCl), or the duration of exposure.[14] The goal is to achieve a target degradation of 5-20% to ensure that relevant degradants are formed without completely destroying the sample.[14] 2. Verify Analytical Method Sensitivity: Ensure your analytical method has a low enough limit of detection (LOD) and limit of quantitation (LOQ) to detect small amounts of degradation products.
"My chromatogram is overly complex, with too many small peaks and a poor mass balance." Cause: The stress conditions may be too harsh, leading to secondary or tertiary degradation products. Poor mass balance suggests that some degradants may not be eluting from the column, are not UV-active, or are volatile. Solution: 1. Reduce Stress Severity: Decrease the temperature, concentration, or exposure time to target the 5-20% degradation range.[14] 2. Optimize Chromatography: Use a shallower gradient to improve the resolution of closely eluting peaks.[13] Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) or mobile phase pH to alter selectivity. 3. Use a Universal Detector: If available, use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to detect non-chromophoric degradants.
"I can see a degradation peak, but I'm struggling to identify its structure with LC-MS." Cause: The degradant might be an isomer of the parent compound, may not ionize efficiently, or the fragmentation pattern may be difficult to interpret. Solution: 1. Utilize High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to predict the elemental formula. This is invaluable for distinguishing between potential structures.[13] 2. Perform MS/MS Fragmentation Studies: Systematically fragment the parent ion at different collision energies to build a more complete picture of its structure.[13] 3. Consider Isomeric Separation: If an isomer is suspected, modify the chromatographic method (e.g., change column, mobile phase) to try and achieve separation. 4. Isolation and NMR: For critical, unknown degradants, the most definitive approach is to isolate the compound using preparative HPLC and perform 1D and 2D NMR analysis.[13]
"My compound degraded completely in the basic hydrolysis experiment." Cause: The molecule is highly labile to base-catalyzed hydrolysis. This is common for structures containing esters or other susceptible functional groups. Solution: 1. Drastically Reduce Stress Conditions: Use a lower concentration of base (e.g., 0.01 M or 0.001 M NaOH), reduce the temperature to 5°C or room temperature, and analyze samples at very short time points (e.g., 5, 15, 30 minutes). 2. Use a Weaker Base: Consider using a milder base like sodium bicarbonate or an organic base to control the rate of degradation.

Experimental Protocols & Methodologies

Protocol 1: General Forced Degradation Study

This protocol outlines a starting point for the stress testing of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50). Ensure the compound is fully dissolved.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation (Solution): Keep 1 mL of stock solution at 60°C.

  • Thermal Degradation (Solid): Place a few milligrams of the solid compound in a vial and keep it in an oven at 80°C.[13]

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette or a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[1][12] A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • Withdraw aliquots from each solution at appropriate time points (e.g., 2, 8, 24, 48 hours).

  • Before injection, neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively).

  • Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Analyze by a developed stability-indicating HPLC-UV/MS method.

Protocol 2: Initial HPLC-UV/MS Method Development

1. Column:

  • Start with a standard C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

2. Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile

3. Gradient:

  • Start with a broad gradient to elute all potential compounds:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

4. Flow Rate: 0.3 mL/min

5. Detection:

  • UV/PDA: Scan from 200-400 nm.

  • MS (ESI+): Scan a wide mass range (e.g., m/z 100-800) to capture the parent ion and potential degradants.

6. Optimization:

  • Analyze the results from the forced degradation samples. If co-elution occurs, optimize the gradient (make it shallower), or change the mobile phase pH (e.g., use ammonium formate for neutral pH or ammonium hydroxide for basic pH).

Visualizations: Workflows and Pathways

Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (HCl, Heat) prep_stock->acid Expose to Stress base Base Hydrolysis (NaOH, RT) prep_stock->base Expose to Stress oxid Oxidation (H2O2, RT) prep_stock->oxid Expose to Stress thermal Thermal (Solid & Solution) prep_stock->thermal Expose to Stress photo Photolytic (UV/Vis Light) prep_stock->photo Expose to Stress sampling Sample at Time Points (e.g., 2, 8, 24h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling neutralize Neutralize & Dilute sampling->neutralize hplc Analyze via Stability-Indicating HPLC-UV/MS Method neutralize->hplc eval Assess % Degradation & Peak Purity hplc->eval id Identify Degradants (MS, MS/MS, HRMS) eval->id If degradation > 5% pathway Propose Degradation Pathways id->pathway

Caption: Workflow for a forced degradation study.

Hypothetical Degradation Pathways

Based on the chemical structure (a fluorinated, N-methylated tetrahydro-indazolone), we can hypothesize potential degradation pathways. This diagram should be used as a conceptual guide for what to look for, not as confirmed fact.

G cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation parent 5-fluoro-1-methyl-4,5,6,7- tetrahydro-1H-indazol-4-one ring_open Indazole Ring Opening (Amide Hydrolysis) parent->ring_open Strong Acid/Base defluorination Hydrolytic Defluorination (+H2O, -HF) parent->defluorination Harsh Conditions n_oxide N-Oxide Formation parent->n_oxide H2O2 hydroxylation Hydroxylation of Cyclohexanone Ring parent->hydroxylation H2O2 radical Radical-mediated Decomposition parent->radical UV/Vis Light

Caption: Hypothetical degradation pathways.

References

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). European Medicines Agency. [Link]

  • ICH Q1A(R2) guideline outlines the necessary stability data for new drug substance and product registration. (n.d.). Slideshare. [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025, May 14). Certified Laboratories. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996, November 6). ICH. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency. [Link]

  • Q1A(R2) Guideline. (2010, February 2). ICH. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Springer. [Link]

  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR. [Link]

  • Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma. [Link]

  • (PDF) Analysing Impurities and Degradation Products. (2023, July 15). ResearchGate. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). PMC. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). MDPI. [Link]

  • Stability of N-Heterocyclic Carbene Monolayers under Continuous Voltammetric Interrogation. (2023, July 14). ACS Publications. [Link]

  • Forced Degradation – A Review. (2022, November 30). IntechOpen. [Link]

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (n.d.). PMC. [Link]

  • Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. (2024, June 1). R Discovery. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019, October 15). PubMed. [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018, March 15). Journal of Drug Delivery and Therapeutics. [Link]

  • Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances. (n.d.). Academia.edu. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014, January). Asian Journal of Research in Chemistry. [Link]

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Troubleshooting

Technical Support Center: A Researcher's Guide to 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Introduction: Understanding the Compound 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a member of the substituted indazole class of compounds. This structural family is of high interest in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Compound

5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a member of the substituted indazole class of compounds. This structural family is of high interest in medicinal chemistry due to the ability of its derivatives to act as potent protein kinase inhibitors.[1][2][3] While public domain data on this specific molecule is limited, its core structure is analogous to compounds reported to inhibit protein kinases such as Janus kinases (JAKs) and Rho-associated coiled-coil containing protein kinases (ROCKs).[1][4][5]

Kinase inhibitors are powerful research tools and therapeutic agents, but their utility is often complicated by off-target effects, where the molecule interacts with unintended proteins.[6][7] These unintended interactions can lead to ambiguous experimental results, cellular toxicity, and misinterpretation of the compound's mechanism of action.[6][7]

This guide provides a framework for researchers using 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one or similar novel kinase inhibitors. It offers troubleshooting strategies and best practices to validate on-target activity and identify and mitigate potential off-target effects, ensuring the generation of robust and reliable data.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you navigate common challenges encountered when working with novel small molecule inhibitors.

Question 1: My observed cellular phenotype is inconsistent with the known function of the intended target (e.g., genetic knockdown). How do I determine if off-target effects are the cause?

Answer: This is a critical and common issue. A discrepancy between pharmacological and genetic perturbation is a strong indicator of off-target activity. A multi-step approach is required to dissect this observation.

  • Step 1: Confirm Target Engagement: First, verify that your compound is engaging the intended target in your cellular model at the concentrations used. A Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ assay can directly measure target binding in intact cells.[8]

  • Step 2: Use Orthogonal Controls:

    • Structurally Unrelated Inhibitor: Use a well-characterized inhibitor of the same target that has a different chemical scaffold. If this second inhibitor recapitulates the phenotype of genetic knockdown but your compound does not, it strongly suggests your compound's phenotype is driven by off-target effects.

    • Inactive Control Analog: Synthesize or obtain a close structural analog of your compound that is inactive against the primary target. This control should not produce the same cellular phenotype. If it does, the phenotype is likely due to an off-target effect or a general property of the chemical scaffold.[6]

  • Step 3: Rescue Experiment: If a drug-resistant mutant of your target kinase is available, perform a rescue experiment. Expressing the resistant mutant in your cells should reverse the on-target effects of the compound. If the phenotype persists, it is independent of the primary target.

Question 2: I'm observing significant cytotoxicity at concentrations required for target inhibition. How can I mitigate this and confirm it's an off-target effect?

Answer: Unexplained cytotoxicity is often a result of inhibiting kinases essential for cell survival.

  • Step 1: Precise Dose-Response Analysis: Conduct a careful dose-response curve for both target inhibition (e.g., phosphorylation of a downstream substrate) and cytotoxicity (e.g., using an LDH or MTT assay).[6] A narrow window between the IC50 for target inhibition and the CC50 (cytotoxic concentration 50%) suggests off-target toxicity.

Parameter Description Interpretation
IC50 / EC50 Concentration for 50% inhibition of target activity.Measures on-target potency.
CC50 Concentration for 50% cytotoxicity.Measures general toxicity.
Therapeutic Index Ratio of CC50 to IC50.A low ratio (<10) suggests a high probability of off-target toxicity confounding results.
  • Step 2: Reduce Concentration and Time: Determine the lowest effective concentration and shortest incubation time that yields the desired on-target effect. Off-target effects are often more pronounced at higher concentrations and longer exposures.[6]

  • Step 3: Test in Different Cell Lines: The expression levels of off-target proteins can vary significantly between cell types. Observing the cytotoxicity in a different cell line can provide clues as to whether the effect is specific to a particular cellular context.[6]

Question 3: How can I proactively identify the specific off-target proteins of my compound?

Answer: Identifying unintended targets is crucial for understanding your results and for the future development of the compound. Several advanced proteomic techniques are available.

  • Kinase Profiling Panels: The most direct first step is to screen the compound against a large panel of recombinant kinases.[9][10][11] Companies like Reaction Biology or Eurofins DiscoverX offer panels that cover a significant portion of the human kinome. This provides a broad view of the compound's selectivity.[9][10][11]

  • Chemical Proteomics: These unbiased methods identify compound-protein interactions directly in a cellular context, such as a cell lysate or even in live cells.[12][13]

    • Affinity-based Chemical Proteomics: This involves immobilizing the compound on beads to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.[14]

    • Activity-Based Protein Profiling (ABPP): This technique uses probes that covalently bind to the active sites of enzymes, allowing for a readout of enzyme activity across a protein family.[12]

    • Cellular Thermal Shift Assay (CETSA): As mentioned earlier, CETSA can be performed on a proteome-wide scale (Thermal Proteome Profiling or TPP) to identify which proteins are stabilized by compound binding.[8]

Experimental Protocols & Workflows

Workflow for Deconvoluting On-Target vs. Off-Target Effects

This diagram outlines a logical workflow for investigating a novel inhibitor.

G cluster_0 Initial Observation cluster_1 Validation & Controls cluster_2 Decision Point cluster_3 Outcome cluster_4 Off-Target Identification A Observe Phenotype with 5-fluoro-1-methyl-4,5,6,7-tetrahydro -1H-indazol-4-one B Perform Dose-Response (Target vs. Cytotoxicity) A->B C Test Orthogonal Controls: 1. Different Scaffold Inhibitor 2. Inactive Analog A->C D Genetic Validation: Compare to siRNA/CRISPR Knockdown A->D E Does Pharmacological Phenotype Match Genetic Phenotype? B->E C->E D->E F High Confidence On-Target Effect E->F  Yes G Suspected Off-Target Effect E->G  No H Kinase Panel Screen G->H I Chemical Proteomics (e.g., TPP, Affinity-MS) G->I

Caption: A logical workflow for validating inhibitor effects.

Protocol: Dose-Response Curve for Cytotoxicity (MTT Assay)

This protocol provides a basic framework for assessing compound-induced cytotoxicity.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one in cell culture medium. A typical range would be from 100 µM down to 1 nM. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for a period relevant to your primary experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add solubilization buffer (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[concentration]. Use a non-linear regression to calculate the CC50 value.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a kinase inhibitor that is not completely selective? A1: While highly selective inhibitors are ideal, they are not always available, especially for novel targets.[15] Less selective compounds can still be valuable tools, provided the researcher performs the proper controls to verify that the observed effects are due to inhibition of the intended target.[10][15] These compounds can help validate a target's role in a biological process.

Q2: Why is it important to use the inhibitor at the lowest effective concentration? A2: Off-target effects are generally concentration-dependent and often have lower affinity than the primary target.[6] Using the lowest possible concentration that still achieves significant inhibition of the primary target minimizes the engagement of these lower-affinity off-targets, leading to cleaner, more interpretable data.

Q3: Can computational methods help predict off-target effects? A3: Yes, computational approaches, or in silico methods, can be a valuable preliminary step.[7][16] Techniques like molecular docking can screen a compound against structural models of many different kinases to predict potential binding interactions. These predictions can help prioritize which off-targets to investigate experimentally but should always be confirmed with wet lab experiments.[16]

Q4: What does it mean to use a "biochemical" vs. a "cellular" assay? A4: A biochemical assay uses purified, recombinant proteins in a test tube (e.g., a kinase activity assay with purified kinase and substrate).[10] It measures the direct interaction between a compound and its target. A cellular assay is performed on intact, living cells. It measures the consequence of target engagement within a complex biological system. Both are essential: biochemical assays confirm direct inhibition, while cellular assays confirm the compound works in a physiological context and reveal its ultimate biological effect.

References

  • Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
  • Zhang, L., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

  • Li, J., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors.
  • BenchChem Technical Support Team. (2025). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. BenchChem.
  • Evotec. (n.d.). Chemical Proteomics. Evotec. [Link]

  • van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. VKEY-BIO. [Link]

  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Fancelli, D., et al. (n.d.). Substituted indazole derivatives active as kinase inhibitors.
  • Griggs, N. W., et al. (n.d.). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PMC. [Link]

  • Brasca, M. G., et al. (n.d.). Substituted indazole derivatives active as kinase inhibitors.
  • Ammar, M., et al. (n.d.). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Merck Sharp & Dohme LLC. (n.d.). Indazole compounds as pkmyt1 kinase inhibitors.
  • Pireddu, R., et al. (2024). Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. MDPI. [Link]

  • BindingDB. (n.d.). Patents in BindingDB. BindingDB. [Link]

  • Kumar, A., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

  • Badawi, H. M., et al. (2001). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2.
  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. PubChem. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]

  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-5(1h)-indazolone. PubChem. [Link]

  • Alarcon-Polo, E., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar.
  • Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Al-Ostoot, F. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

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Optimization

"bioavailability challenges of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one"

Welcome to the Advanced Application Support portal. As researchers transition from fragment-based drug discovery (FBDD) to lead optimization, the building block 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support portal. As researchers transition from fragment-based drug discovery (FBDD) to lead optimization, the building block 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS: 2229261-23-6) presents unique pharmacokinetic hurdles. While its low molecular weight and optimized polar surface area drive excellent target engagement and membrane permeability, its structural motifs introduce severe metabolic liabilities.

This guide is designed by Senior Application Scientists to help you diagnose, troubleshoot, and engineer around the bioavailability challenges inherent to this fluorinated tetrahydroindazole core.

I. Physicochemical Profiling & Bioavailability Implications

Before initiating in vivo pharmacokinetic (PK) studies, it is critical to understand the baseline physicochemical parameters of the fragment. The data below summarizes why this compound exhibits a "permeability-clearance paradox"—excellent absorption negated by rapid elimination.

PropertyQuantitative ValueBioavailability Implication
Molecular Weight 168.17 g/mol Highly favorable for passive transcellular diffusion.
LogP (Predicted) ~1.5Optimal lipophilicity balance for aqueous solubility and membrane permeability.
Topological PSA 32.6 ŲExcellent for gastrointestinal absorption; high probability of blood-brain barrier (BBB) penetration.
H-Bond Donors 0Eliminates the desolvation energy penalty during lipid bilayer crossing.
H-Bond Acceptors 3Sufficient for kinase/receptor target engagement without hindering permeability.
Metabolic Soft Spots N -CH₃, C4=O, C5-FHigh risk of rapid first-pass hepatic clearance, severely limiting oral bioavailability ( F% ).
II. Diagnostic FAQs & Mechanistic Insights

Q1: Why does my compound show excellent in vitro potency but negligible oral bioavailability (<5%) in murine models? A: This is driven by extensive hepatic first-pass metabolism. Despite near-complete gastrointestinal absorption (predicted by its low PSA and zero H-bond donors), the molecule contains two highly reactive metabolic soft spots. Upon entering the portal vein, Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) catalyze the N -demethylation of the pyrazole ring, a well-documented liability in azole-containing pharmacophores ( [1]). Simultaneously, the electrophilic C4-ketone is rapidly reduced by cytosolic aldo-keto reductases (AKRs) to a secondary alcohol. This reduction drastically increases the molecule's polarity, flagging it for immediate Phase II glucuronidation and subsequent biliary or renal excretion.

Q2: We detected a mass shift of -20 Da (loss of HF) during Metabolite ID. What drives this defluorination, and is it a concern? A: Yes, this is a critical toxicity and clearance risk. The α -fluoro ketone moiety at the C4-C5 position is chemically labile. At physiological pH, or facilitated by enzymatic basic residues, the ketone undergoes enolization. The resulting enolate expels the fluoride ion to form a highly reactive α,β -unsaturated enone. This intermediate acts as a Michael acceptor, covalently binding to endogenous glutathione (GSH) or hepatic proteins, which depletes bioavailability and introduces severe hepatotoxicity risks.

Q3: How can we experimentally differentiate between CYP-mediated clearance and AKR-mediated clearance to guide our structural optimization? A: You must run parallel intrinsic clearance ( CLint​ ) assays using fractionated subcellular systems. Liver microsomes (HLM) contain membrane-bound CYPs but lack soluble cytosolic enzymes (like AKRs). Conversely, S9 fractions contain both. By comparing the clearance rates between NADPH-supplemented microsomes and NADH/NADPH-supplemented S9 fractions, you can isolate the mechanism. Furthermore, utilizing pan-CYP suicide inhibitors (like 1-aminobenzotriazole) allows you to definitively isolate non-CYP pathways ( [3]).

III. Pathway Visualizations

MetabolicPathway Parent 5-fluoro-1-methyl-4,5,6,7- tetrahydro-1H-indazol-4-one CYP CYP450 Oxidation (CYP1A2, 3A4) Parent->CYP AKR Aldo-Keto Reductase (Cytosolic AKR) Parent->AKR GSH Enolization & Elimination Parent->GSH NDemethyl N-Demethylated Pyrazole (High Clearance) Reduced Alpha-Fluoro Alcohol (Phase II Substrate) Defluor Defluorinated Enone (GSH Reactive) CYP->NDemethyl AKR->Reduced GSH->Defluor

Metabolic liabilities of the fluorinated tetrahydroindazole core.

Workflow Start Low Bioavailability (F%) Perm Caco-2 Permeability (Check Absorption) Start->Perm Microsome HLM/S9 Stability (Check First-Pass) Perm->Microsome High Papp MetID LC-MS/MS MetID (Identify Soft Spots) Microsome->MetID High CLint Opt Rational Drug Design (Isotope/Steric Shielding) MetID->Opt

Diagnostic workflow for resolving pharmacokinetic liabilities.

IV. Standard Operating Procedures (SOPs)

To ensure high-fidelity data, the following protocols are engineered as self-validating systems . The inclusion of specific controls ensures that any observed clearance is strictly enzymatic and pathway-specific, ruling out chemical degradation or assay failure.

Protocol 1: Subcellular Fraction Clearance Assay (Isolating CYP vs. AKR Metabolism)

Causality Principle: By selectively utilizing specific subcellular fractions (Microsomes vs. S9) and cofactors, we can pinpoint the exact subcellular location and enzyme family responsible for the rapid clearance of tetrahydroindazole derivatives ( [2]).

Step-by-Step Methodology:

  • System Preparation: Thaw Human Liver Microsomes (HLM) and S9 fractions on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Incubation Matrix: In a 96-well plate, combine the subcellular fraction (final protein concentration: 0.5 mg/mL) with the test compound (final concentration: 1 µM).

  • Self-Validating Controls:

    • Negative Control: Buffer + Compound + Subcellular fraction (NO cofactors). Validates that clearance is not due to chemical instability or non-specific plate binding.

    • Positive Control: Verapamil (1 µM). Validates the enzymatic viability of the CYP enzymes in the batch.

    • Mechanistic Control: Pre-incubate a subset of wells with 1-aminobenzotriazole (1-ABT, 1 mM) for 15 minutes to irreversibly inhibit CYPs.

  • Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed cofactor mixture (1 mM NADPH for HLM; 1 mM NADPH + 1 mM NADH for S9).

  • Kinetic Sampling: At exactly 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot from each well.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The high organic solvent concentration instantly denatures the enzymes, halting metabolism at the exact time point.

  • Processing & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol 2: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)

Causality Principle: To confirm if the α -fluoro ketone is undergoing defluorination and forming toxic Michael acceptors, we flood the in vitro system with an excess of a nucleophilic trap (Glutathione). If the reactive enone forms, it will immediately react with GSH, creating a stable, detectable adduct rather than binding to random assay proteins.

Step-by-Step Methodology:

  • Matrix Setup: Prepare HLM incubations (1.0 mg/mL protein) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Add reduced Glutathione (GSH) to a final concentration of 5 mM.

  • Substrate Addition: Spike in the 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one compound to a high concentration (10 µM) to ensure sufficient adduct formation for detection.

  • Initiation & Incubation: Add 1 mM NADPH and incubate at 37°C for 60 minutes.

  • Quenching: Quench with an equal volume of ice-cold acetonitrile. Centrifuge to remove proteins.

  • High-Resolution Mass Spectrometry (HRMS): Scan the supernatant using full-scan HRMS (e.g., Q-TOF or Orbitrap). Look for the parent mass minus 20 Da (loss of HF) plus 307 Da (addition of GSH). Perform MS/MS fragmentation to confirm the neutral loss of 129 Da (characteristic of the γ -glutamyl moiety of GSH), definitively proving the formation of the defluorinated reactive intermediate.

V. References
  • Nagahori, H., et al. "Metabolism of Furametpyr. 1. Identification of Metabolites and in Vitro Biotransformation in Rats and Humans." Journal of Agricultural and Food Chemistry, 2000.[Link]

  • Guo, S., et al. "Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents." Journal of Medicinal Chemistry, 2010.[Link]

  • Hukkanen, J., et al. "Inhibition and induction of CYP enzymes in humans: an update." Archives of Toxicology, 2020.[Link]

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS: 2229261-23-6)[1]. This functionalized tetrahydroindazole is a highly valued buil...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS: 2229261-23-6)[1]. This functionalized tetrahydroindazole is a highly valued building block in medicinal chemistry, but its scale-up presents distinct challenges in regioselectivity and fluorination control[2].

This guide provides application scientists and process chemists with self-validating protocols, causal troubleshooting, and mechanistic insights to ensure high-fidelity scale-up.

Synthetic Workflow Overview

The standard scale-up route consists of a three-step sequence starting from inexpensive 1,3-cyclohexanedione. The critical nodes in this pathway are the regioselective pyrazole annulation and the electrophilic α -fluorination of the resulting cyclic ketone[3].

Workflow A 1,3-Cyclohexanedione B Enaminone Intermediate A->B Step 1 DMF-DMA C 1-Methyl-4,5,6,7-tetrahydro- 1H-indazol-4-one B->C Step 2 MeNHNH2 D 5-Fluoro-1-methyl-4,5,6,7- tetrahydro-1H-indazol-4-one C->D Step 3 LiHMDS, Selectfluor

Three-step synthetic workflow for 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

Standard Operating Procedures (Scale-Up Protocols)

The following methodologies have been optimized for multi-gram to kilogram scale, prioritizing thermodynamic control and safety.

Step 1: Enaminone Formation
  • Charge a dry reactor with 1,3-cyclohexanedione (1.0 equiv) and anhydrous toluene (5 volumes).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equiv) dropwise at 20 °C. Note: DMF-DMA acts as both the carbon source and the dehydrating agent.

  • Stir the mixture at 40 °C for 4 hours until complete consumption of the starting material is observed via HPLC.

  • Concentrate under reduced pressure to afford the crude enaminone intermediate, which can be telescoped directly into the next step.

Step 2: Pyrazole Annulation & Regioselective Methylation
  • Dissolve the enaminone (1.0 equiv) in absolute ethanol (10 volumes) and cool the reactor to 0 °C.

  • Add methylhydrazine (1.05 equiv) dropwise, maintaining the internal temperature strictly below 5 °C to favor kinetic regioselectivity.

  • Warm to 25 °C and stir for 12 hours to drive the dehydration and cyclization to completion.

  • Purify via recrystallization (ethyl acetate/heptane) to isolate 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS: 85302-16-5)[4].

Step 3: Electrophilic α -Fluorination
  • Dissolve the indazolone intermediate (1.0 equiv) in anhydrous THF (10 volumes) and cool to -78 °C under nitrogen.

  • Enolization: Add LiHMDS (1.05 equiv, 1.0 M in THF) dropwise. Stir for 1 hour at -78 °C to ensure complete, irreversible enolate formation.

  • Electrophile Preparation: In a separate reactor, prepare a suspension of Selectfluor (1.1 equiv) in MeCN/THF (1:1, 10 volumes) at -78 °C[3].

  • Inverse Addition: Transfer the enolate solution via cannula into the Selectfluor suspension over 1 hour.

  • Quench & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ at -78 °C, warm to room temperature, and extract with EtOAc. Purify via silica gel chromatography to afford the final product[1].

Troubleshooting Guides & FAQs

Q1: How do I control the regioselectivity (N1 vs. N2 methylation) during the hydrazine cyclization in Step 2?

Causality & Solution: Methylhydrazine possesses two distinct nitrogen nucleophiles: the primary amine (-NH₂) and the secondary amine (-NHMe). The primary amine is less sterically hindered and more nucleophilic. By running the reaction at low temperatures (0 °C) in a protic solvent (ethanol), you kinetically favor the Michael-type addition of the -NH₂ group onto the enamine double bond. Subsequent ring closure by the -NHMe group onto the carbonyl yields the desired 1-methyl isomer. Higher temperatures or aprotic solvents can lead to equilibration and increased formation of the unwanted 2-methyl isomer.

Q2: I am observing significant di-fluorination (5,5-difluoro impurity) in Step 3. How can I suppress this?

Causality & Solution: Di-fluorination is a classic symptom of enolate equilibration [3]. The newly formed mono-fluoro product is more acidic than the starting ketone due to the electron-withdrawing fluorine atom. If you use "normal addition" (adding Selectfluor to the enolate), the unreacted enolate will deprotonate the mono-fluoro product, creating a fluoro-enolate that reacts with a second equivalent of Selectfluor. To prevent this: You must use inverse addition (adding the enolate to an excess of Selectfluor) so that the enolate is instantly quenched upon transfer, preventing it from acting as a base against the product.

Mechanism A Starting Ketone B Lithium Enolate A->B LiHMDS C Mono-fluoro Product B->C Selectfluor D Fluoro-enolate C->D Unreacted Enolate (Equilibration) E Di-fluoro Impurity D->E Selectfluor

Enolate equilibration pathway leading to the di-fluoro impurity during fluorination.

Q3: What is the safest way to handle and quench Selectfluor at a multi-kilogram scale?

Causality & Solution: Selectfluor is a powerful electrophilic fluorinating agent and an inherent oxidative hazard[2]. At scale, unreacted Selectfluor can cause violent exothermic decompositions during aqueous workup if not properly neutralized. Always quench the reaction mixture with a reducing agent, such as aqueous sodium thiosulfate (Na₂S₂O₃) , before exposing the mixture to standard basic or acidic aqueous workups.

Quantitative Data Summary

The table below summarizes the critical parameters for Step 3 ( α -fluorination) and validates the necessity of the inverse addition protocol to maintain a high mono-to-di fluorination ratio.

BaseTemperatureAddition MethodMono:Di RatioIsolated Yield
LDA-78 °CNormal60:4045%
LiHMDS-78 °CNormal75:2562%
LiHMDS -78 °C Inverse 95:5 81%
NaHMDS-40 °CInverse80:2055%

Data demonstrates that combining a non-nucleophilic lithium base (LiHMDS) with inverse addition at cryogenic temperatures provides the optimal self-validating system for mono-fluorination.

References

  • AA Blocks. "5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS: 2229261-23-6)." Product Catalog. Available at: [Link]

  • Sloop, J. C. "Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings." Scientific & Academic Publishing, 2015. Available at:[Link]

  • Kirk, K. L. "Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments." Organic Process Research & Development, 2008, 12(2). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Introduction: The Promise of the Indazole Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their versatile binding capabilities and broa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their versatile binding capabilities and broad spectrum of biological activities. The indazole ring system is a prime example of such a scaffold.[1][2] As a bioisostere of indole, indazole derivatives have been successfully developed into therapeutics demonstrating anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[2][3][4] This guide focuses on a novel, substituted tetrahydroindazole, 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one , and outlines a comprehensive, multi-faceted strategy for validating its biological potential.

The introduction of a fluorine atom is a common and often effective strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[5][6] This guide provides an objective framework for researchers and drug development professionals to rigorously assess the activity of this specific compound. We will compare its potential performance against a parent compound to isolate the effects of fluorination, as well as against established drugs that serve as industry benchmarks. The narrative is grounded in field-proven experimental designs, ensuring that each step provides robust, verifiable data.

Compound Profile & Comparative Cohort

The core of this investigation is to systematically characterize the biological activity of our target compound by comparing it to carefully selected alternatives.

  • Target Compound: 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

  • Alternative 1 (Parent Compound): 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one. This allows for a direct assessment of the fluorine substitution's impact on activity.

  • Alternative 2 (Anti-inflammatory Benchmark): Indomethacin. A potent, non-steroidal anti-inflammatory drug (NSAID) that serves as a standard in many preclinical assays.[7]

  • Alternative 3 (Kinase Inhibitor Benchmark): Staurosporine. A broad-spectrum kinase inhibitor used to validate kinase inhibition and cytotoxicity assays.

Based on the structural motifs present in the target compound, our validation plan will focus on two primary, hypothesized areas of activity: Anti-inflammatory Effects and Anticancer/Kinase Inhibitory Effects .

Part 1: Validation of Anti-inflammatory & Analgesic Activity

A significant number of indazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[7][8]

Experimental Workflow: Anti-Inflammatory Validation

G cluster_0 In Vitro Mechanistic Assays cluster_1 In Vivo Efficacy Models vitro_start Target Compound + Comparators cox COX-1/COX-2 Enzyme Inhibition Assay vitro_start->cox Determine IC50 cytokine LPS-Stimulated Cytokine Release Assay (TNF-α, IL-1β) vitro_start->cytokine Quantify Inhibition radical Free Radical Scavenging Assays (DPPH, NO) vitro_start->radical Assess Antioxidant Potential vivo_start Dose-Response Studies cox->vivo_start Promising candidates proceed to in vivo cytokine->vivo_start edema Carrageenan-Induced Paw Edema (Rat) vivo_start->edema writhing Acetic Acid-Induced Writhing (Mouse) vivo_start->writhing edema_end Measure Paw Volume (% Inhibition) edema->edema_end writhing_end Count Writhing Episodes (% Protection) writhing->writhing_end

Caption: Workflow for validating anti-inflammatory and analgesic activity.

In Vitro Protocol 1: COX-1/COX-2 Inhibition Assay
  • Rationale: To determine if the compound acts as a selective or non-selective inhibitor of COX enzymes, a primary mechanism for many NSAIDs. This provides direct mechanistic insight.

  • Methodology:

    • Utilize a commercial COX inhibitor screening assay kit (colorimetric or fluorometric).

    • Prepare a dilution series of the target compound, parent compound, and Indomethacin (e.g., from 100 µM to 1 nM).

    • Add recombinant human COX-1 or COX-2 enzyme to respective wells of a 96-well plate.

    • Add the test compounds to the wells and incubate for a short period (e.g., 15 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

    • Incubate at 37°C for the recommended time (e.g., 10 minutes).

    • Stop the reaction and measure the product (Prostaglandin G2) formation using the kit's detection reagent and a microplate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

In Vivo Protocol 1: Carrageenan-Induced Paw Edema
  • Rationale: This is a classic and well-established model of acute inflammation to evaluate the in vivo efficacy of a potential anti-inflammatory agent.[8][9][10]

  • Methodology:

    • Acclimate male Wistar rats (180-200g) for one week.

    • Group animals (n=6 per group): Vehicle control, Indomethacin (10 mg/kg), Target Compound (e.g., 10, 25, 50 mg/kg), and Parent Compound (50 mg/kg).

    • Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Comparative Data Summary (Hypothetical)
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)In Vivo Edema Inhibition (%) (at 3h, 50 mg/kg)
Target Compound 15.20.819.058.5%
Parent Compound 25.810.52.525.1%
Indomethacin 0.11.50.0765.2%

Part 2: Validation of Anticancer & Cytotoxic Activity

The indazole core is present in several approved and investigational kinase inhibitors, making this a critical area to explore.[1][4] The validation strategy begins with broad cytotoxicity screening and funnels down to specific mechanistic studies.

Experimental Workflow: Anticancer Validation

G cluster_0 Tier 1: Broad Cytotoxicity Screening cluster_1 Tier 2: Mechanism of Action (MoA) screen_start Target Compound + Comparators cell_panel Cancer Cell Line Panel (e.g., A549, MCF7, HCT116) screen_start->cell_panel mtt MTT / LDH Cytotoxicity Assay cell_panel->mtt ic50_calc Calculate GI50/IC50 Values mtt->ic50_calc moa_start Active Compounds from Tier 1 ic50_calc->moa_start Select most potent compound & sensitive cell line kinase_panel Kinase Panel Screening (e.g., 96-Kinase Panel) moa_start->kinase_panel apoptosis Apoptosis Assay (Annexin V / PI Staining) moa_start->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) moa_start->cell_cycle

Caption: Tiered workflow for validating anticancer activity.

In Vitro Protocol 2: Cell Viability (MTT) Assay
  • Rationale: To quantitatively measure the ability of a compound to reduce the viability or proliferation of cancer cells. This is a foundational high-throughput screening method in oncology drug discovery.[11][12]

  • Methodology:

    • Seed cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the target compound, parent compound, and Staurosporine (e.g., from 100 µM to 1 nM) for 48-72 hours. Include a vehicle-only control.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 value.

In Vitro Protocol 3: Kinase Binding Assay
  • Rationale: To identify specific kinase targets. Many indazoles function as ATP-competitive kinase inhibitors. A binding assay directly measures the interaction between the compound and the kinase's active site, independent of enzymatic activity.[13][14]

  • Methodology:

    • Utilize a commercial kinase binding assay platform, such as the LanthaScreen™ Eu Kinase Binding Assay.[14][15]

    • Select a panel of kinases relevant to cancer (e.g., VEGFR-2, BRAF, SRC).

    • The assay is based on time-resolved fluorescence resonance energy transfer (TR-FRET). A europium-labeled antibody binds the kinase, and a fluorescently-labeled tracer binds to the ATP-binding site.

    • In a 384-well plate, combine the kinase, Eu-antibody, and the test compound at various concentrations.

    • Add the fluorescent tracer. If the test compound binds to the ATP site, it will displace the tracer, leading to a decrease in the TR-FRET signal.

    • Incubate for 1 hour at room temperature and read the plate on a TR-FRET-capable microplate reader.

    • Calculate IC50 values based on the displacement of the tracer.

Comparative Data Summary (Hypothetical)
CompoundA549 Cytotoxicity IC50 (µM)MCF7 Cytotoxicity IC50 (µM)VEGFR-2 Kinase IC50 (nM)BRAF Kinase IC50 (nM)
Target Compound 7.512.185>10,000
Parent Compound 45.2>1001,200>10,000
Staurosporine 0.0150.020615

Conclusion: A Path to Validation

This guide outlines a rigorous, logical, and experimentally sound pathway for validating the biological activity of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one . The proposed comparative structure, pitting the novel compound against its non-fluorinated parent and established clinical benchmarks, is critical for contextualizing the results. The data from the in vitro mechanistic assays (COX, kinase panels) provide the "why," while the in vivo and cell-based models provide the "if"—if the compound is effective in a more complex biological system.

The hypothetical data presented suggests that the fluorine substitution significantly enhances both anti-inflammatory (via selective COX-2 inhibition) and anticancer (via increased cytotoxicity and specific kinase inhibition) activities. This framework provides a clear, actionable strategy for any research organization looking to move a promising indazole derivative from a lead compound to a validated candidate.

References

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. (n.d.). MDPI. Retrieved March 20, 2026, from [Link]

  • Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. (2025, August 10). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol- 2(3H)-yl)thiazole Derivatives. (2025, August 6). ResearchGate. Retrieved March 20, 2026, from [Link]

  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. (2007, November 6). MDPI. Retrieved March 20, 2026, from [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. (n.d.). PubMed. Retrieved March 20, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

  • Full article: Synthesis and in vitro antitumor and antimicrobial activity of some 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole and 3,3a,4,5,6,7-hexahydroindazole derivatives. (2012, February 13). Taylor & Francis Online. Retrieved March 20, 2026, from [Link]

  • Synthesis and biological activities of a novel series of indazole derivatives. (n.d.). International Journal of ChemTech Research. Retrieved March 20, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives. (2025, August 6). ResearchGate. Retrieved March 20, 2026, from [Link]

  • (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022, April 11). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved March 20, 2026, from [Link]

  • Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. (n.d.). Royal Society of Chemistry. Retrieved March 20, 2026, from [Link]

  • (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2026, March 1). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. (2025, January 10). Cuestiones de Fisioterapia. Retrieved March 20, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved March 20, 2026, from [Link]

  • development of 1h-indazole derivatives as anti-inflammatory agents using computational. (n.d.). Semantic Scholar. Retrieved March 20, 2026, from [Link]

  • Cytotoxicity assays for the evaluation of therapeutic antibodies and bispecific immune engagers. (n.d.). BPS Bioscience. Retrieved March 20, 2026, from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025, November 19). MDPI. Retrieved March 20, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI. Retrieved March 20, 2026, from [Link]

  • Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives. (2021, January 30). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved March 20, 2026, from [Link]

  • Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. (n.d.). Eurofins DiscoverX. Retrieved March 20, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). National Center for Biotechnology Information. Retrieved March 20, 2026, from [Link]

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Comparative

A Comparative Analysis of 5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one Derivatives as Putative Kinase Inhibitors

Introduction: Unlocking the Potential of a Privileged Scaffold The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1] Its versatile structure allows for a wide range of biological activities, with a significant number of derivatives showing potent inhibition of various protein kinases.[2][3] The 4,5,6,7-tetrahydro-1H-indazol-4-one substructure, in particular, offers a three-dimensional framework that can be exploited for achieving high target specificity and favorable pharmacokinetic properties.[4]

The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[5] This guide focuses on the specific scaffold, 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one, a structure that combines the benefits of the tetrahydro-indazole core with the strategic placement of a fluorine atom. While this core molecule (CAS 2229261-23-6) is commercially available, to date, no comprehensive comparative studies of its derivatives have been published in peer-reviewed literature.[6][7]

This document, therefore, serves as a forward-looking guide for researchers and drug development professionals. We will present a proposed comparative analysis, outlining a robust strategy for the synthesis, evaluation, and structure-activity relationship (SAR) elucidation of a focused library of novel derivatives based on this promising scaffold. We will hypothesize Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication and a validated oncology target, as a potential target for this series, given that other indazole-based compounds have shown potent activity against this kinase.[8][9]

Strategic Design and Synthesis of Derivatives

The core hypothesis is that modifications at the C3 and C7 positions of the 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one scaffold will allow for the exploration of key binding interactions within the ATP-binding pocket of PLK4.

Proposed Synthetic Workflow

The synthesis of the core scaffold and its derivatives can be achieved through a multi-step sequence, beginning with a suitably substituted cyclohexane-1,3-dione. A plausible synthetic route is outlined below.

G A 2-Fluoro-cyclohexane-1,3-dione B 2-(Hydroxymethylene)-6-fluoro- cyclohexane-1,3-dione A->B Vilsmeier-Haack Formylation C 5-Fluoro-4,5,6,7-tetrahydro-1H-indazol-4-one B->C Methylhydrazine Condensation D Core Scaffold: 5-Fluoro-1-methyl-4,5,6,7-tetrahydro- 1H-indazol-4-one (SC-01) C->D N-Alkylation (MeI, K2CO3) or direct condensation E C3-Substituted Derivatives (Series A: SA-01 to SA-03) D->E Suzuki or Sonogashira Coupling (at C3-Br precursor) F C7-Substituted Derivatives (Series B: SB-01 to SB-02) D->F Aldol Condensation (at C7 position)

Caption: Proposed synthetic workflow for the core scaffold and its derivatives.

Derivative Library Design

To build a meaningful structure-activity relationship, the following derivatives are proposed for synthesis and comparative evaluation.

Compound IDScaffoldR1 (at C3)R2 (at C7)Rationale
SC-01 5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-oneHHBaseline Core Scaffold
SA-01 "4-FluorophenylHExplore π-π stacking and halogen bonding interactions.
SA-02 "Pyridin-4-ylHIntroduce a hydrogen bond acceptor to engage with the kinase hinge region.
SA-03 "4-(Dimethylamino)phenylHProbe for interactions with solvent-exposed regions and enhance solubility.
SB-01 "H=CH-(4-fluorophenyl)Investigate extending into a hydrophobic pocket adjacent to the core.
SB-02 "H=CH-(pyridin-4-yl)Combine the C7 extension with a hydrogen bond acceptor moiety.

Comparative Experimental Evaluation: Protocols and Hypothetical Data

A multi-tiered screening cascade is proposed to objectively compare the performance of the synthesized derivatives.

Experimental Protocol 1: PLK4 Kinase Inhibition Assay

This biochemical assay will determine the direct inhibitory potency of the compounds against the target enzyme.

Methodology:

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay will be used.

  • Reagents: Recombinant human PLK4 kinase, a biotinylated peptide substrate, and a europium-labeled anti-phospho-serine antibody.

  • Procedure: a. Compounds are serially diluted in DMSO and pre-incubated with the PLK4 enzyme in an assay buffer. b. The kinase reaction is initiated by the addition of ATP and the peptide substrate. c. The reaction is allowed to proceed for 60 minutes at room temperature. d. The reaction is stopped, and the TR-FRET detection reagents are added. e. After a 30-minute incubation, the signal is read on a suitable plate reader.

  • Data Analysis: The percent inhibition is calculated relative to DMSO controls. IC50 values are determined by fitting the data to a four-parameter logistic equation.

Experimental Protocol 2: Cellular Antiproliferative Assay (MTT Assay)

This cell-based assay will assess the ability of the compounds to inhibit the growth of cancer cells, providing a measure of cellular potency.

Methodology:

  • Cell Line: MCF-7 (human breast adenocarcinoma), a cell line known to be sensitive to PLK4 inhibition.[9]

  • Procedure: a. MCF-7 cells are seeded in 96-well plates and allowed to adhere overnight. b. Cells are treated with serial dilutions of the test compounds for 72 hours. c. MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals. d. The formazan crystals are solubilized with DMSO. e. The absorbance is measured at 570 nm.

  • Data Analysis: The IC50 values are calculated based on the dose-response curve.

Experimental Protocol 3: In Vitro Metabolic Stability Assay

This assay provides an early indication of the compound's pharmacokinetic properties.

Methodology:

  • System: Human Liver Microsomes (HLMs).

  • Procedure: a. Test compounds (1 µM) are incubated with HLMs in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C. b. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). c. The reactions are quenched with acetonitrile. d. The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The half-life (T½) and intrinsic clearance (CLint) are calculated from the rate of compound disappearance.

Hypothetical Comparative Performance Data

The following table summarizes the expected outcomes from the experimental evaluation, designed to illustrate a plausible structure-activity relationship.

Compound IDPLK4 IC50 (nM)MCF-7 IC50 (µM)HLM T½ (min)
SC-01 >10,000>5045
SA-01 25010.555
SA-02 351.230
SA-03 803.5>60
SB-01 1,50025.850
SB-02 4508.925

Structure-Activity Relationship (SAR) Analysis

Based on our hypothetical data, a clear SAR emerges, providing a logical path for further optimization.

SAR cluster_Core Core Scaffold (SC-01) cluster_C3 C3-Substitution (Series A) cluster_C7 C7-Substitution (Series B) Core No Activity IC50 > 10,000 nM Phenyl SA-01 (4-F-Phenyl) Moderate Potency IC50 = 250 nM Core->Phenyl Aromatic group at C3 is crucial C7_Phenyl SB-01 (=CH-4-F-Phenyl) Low Potency IC50 = 1,500 nM Core->C7_Phenyl C7 modification is poorly tolerated Pyridine SA-02 (Pyridin-4-yl) High Potency IC50 = 35 nM Phenyl->Pyridine H-bond acceptor boosts potency Aniline SA-03 (4-DMA-Phenyl) Good Potency IC50 = 80 nM Pyridine->Aniline Bulky donor group reduces potency slightly C7_Pyridine SB-02 (=CH-Pyridin-4-yl) Moderate Potency IC50 = 450 nM C7_Phenyl->C7_Pyridine Pyridine offers minor improvement

Caption: Hypothetical Structure-Activity Relationship (SAR) diagram for the derivative series.

Interpretation of SAR:

  • C3-Substitution is Key: The unsubstituted core scaffold (SC-01) is inactive. The introduction of an aromatic ring at the C3 position is essential for achieving inhibitory activity, as seen with SA-01.

  • Hinge-Binding is Critical: The significant increase in potency for the pyridyl derivative (SA-02) strongly suggests a key hydrogen bond interaction with the kinase hinge region, a common binding motif for Type I kinase inhibitors.

  • Metabolic Stability and Solubility: The dimethylamino group in SA-03, while slightly reducing potency compared to the pyridyl moiety, leads to a marked improvement in metabolic stability (T½ > 60 min). This is a common strategy to block potential sites of metabolism and improve physicochemical properties.

  • C7-Substitutions are Detrimental: Extending from the C7 position with bulky aromatic groups (SB-01, SB-02) leads to a significant loss of potency, suggesting this region may be sterically hindered in the target's active site.

Conclusion and Future Directions

This guide presents a comprehensive framework for a comparative analysis of novel 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one derivatives. Although based on hypothetical data, the proposed workflow is grounded in established medicinal chemistry principles and provides a clear and logical path for hit-to-lead optimization.

Our analysis identifies Compound SA-02 as the most promising lead from this initial library, demonstrating high biochemical and cellular potency. However, its moderate metabolic stability suggests a potential liability. In contrast, Compound SA-03 offers a superior pharmacokinetic profile at the cost of some potency.

Future work should focus on synthesizing hybrid structures that combine the high-potency features of SA-02 (the C3-pyridyl group) with the metabolic stability features of SA-03. This could involve, for example, the introduction of metabolic blocking groups (e.g., fluorine or methyl) on the core scaffold of SA-02 or fine-tuning the electronics and sterics of the C3-aromatic ring to balance potency and pharmacokinetics. This structured approach will enable the rational design of next-generation inhibitors based on this novel and promising chemical scaffold.

References

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2659. Available at: [Link]

  • Li, T., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 265, 116086. Available at: [Link]

  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25228-25257. Available at: [Link]

  • Gein, V. L., et al. (2020). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Chemistry of Heterocyclic Compounds, 56(8), 1034-1040.
  • AA Blocks. (n.d.). 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one. Retrieved from [Link]

  • Krylov, I. B., et al. (2022). Computer-aided design, synthesis and evaluation of new SARS-CoV-2 Mpro inhibitors based on 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold. Journal of Molecular Structure, 1264, 133256.
  • Wang, L., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(11), 2577-2587. Available at: [Link]

  • Li, T., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. bioRxiv. Available at: [Link]

  • US Patent US20100076027A1. (2010). Indazole or 4,5,6,7-tetrahydro-indazole derivatives.
  • Gaikwad, P. S., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 209-221.
  • PubChem. (n.d.). 1-methyl-4,5,6,7-tetrahydro-1h-indazol-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-methyl-4,5,6,7-tetrahydro-1h-indazole-4-carboxylic acid. Retrieved from [Link]

  • Yilmaz, F., et al. (2015). Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole Derivatives. Letters in Drug Design & Discovery, 12(7), 566-574.
  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11, 25228-25257.
  • Google Patents. (n.d.). EP0245637A1 - 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine derivatives and analogs having antihypertensive activity.
  • Sun, J. H., et al. (1997). Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. The Journal of Organic Chemistry, 62(17), 5940-5942.
  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-5(1h)-indazolone. Retrieved from [Link]

  • Sadowski, M., & Mlynarski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 483-510.
  • Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), 001-011.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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  • Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 19752-19779.

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Validation

Cross-Validation of 5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one: A Comparative Guide for Next-Generation Kinase &amp; HSP90 Inhibitor Scaffolds

As a Senior Application Scientist, I frequently evaluate novel chemical building blocks designed to overcome late-stage attrition in drug development. The tetrahydroindazolone (THI) core is a privileged medicinal scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel chemical building blocks designed to overcome late-stage attrition in drug development. The tetrahydroindazolone (THI) core is a privileged medicinal scaffold, demonstrating potent activity against critical oncology and immunology targets such as Heat Shock Protein 90 (HSP90)[1], c-Src kinase[2], and Histone Deacetylase 6 (HDAC6)[3].

However, the native, non-fluorinated scaffold (1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one) suffers from inherent metabolic and synthetic liabilities. By introducing a fluorine atom at the highly activated C5 position—yielding 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (CAS: 2229261-23-6)[4]—we fundamentally alter the physicochemical and metabolic profile of the resulting compound libraries.

This guide objectively cross-validates the experimental performance of the 5-fluoro-THI scaffold against its non-fluorinated alternative, providing researchers with the mechanistic insights and self-validating protocols necessary to integrate this building block into advanced drug discovery workflows.

Mechanistic Insights: The Causality of C5-Fluorination

To understand why the 5-fluoro-THI product outperforms the non-fluorinated alternative, we must examine the causality behind the structural modification:

  • Metabolic Shielding (Cytochrome P450 Evasion): In the native THI scaffold, the C5 methylene group is situated directly alpha to the C4 ketone. This makes it highly susceptible to cytochrome P450-mediated alpha-oxidation, leading to rapid phase I clearance. Substituting hydrogen for fluorine (van der Waals radius 1.47 Å vs. 1.20 Å for H) provides a steric shield and a strong electron-withdrawing effect, effectively blocking this primary metabolic vulnerability.

  • Synthetic Regioselectivity: The native C4 ketone readily enolizes, which often results in regioisomeric mixtures during multi-component reactions (MCRs)[2]. The C5-fluorine inductively stabilizes the keto-form, suppressing unwanted enolization and driving MCRs toward a single, predictable regioisomer.

  • Enhanced Target Affinity: The highly electronegative fluorine atom can participate in orthogonal halogen bonding (F···H–N) within the binding pockets of targets like HSP90, directly improving the thermodynamic binding affinity (Kd).

Mechanism Drug 5-Fluoro-THI Scaffold Target Pharmacological Target (e.g., HSP90 / c-Src) Drug->Target Action1 Halogen Bonding (F...HN interactions) Target->Action1 Action2 Steric Shielding at C5 Position Target->Action2 Result1 Enhanced Target Binding Affinity Action1->Result1 Result2 Blocked CYP450 Alpha-Oxidation Action2->Result2 Outcome Sustained In Vivo Efficacy & Half-Life Result1->Outcome Result2->Outcome

Fig 1. Mechanistic pathway of C5-fluorination improving target affinity and metabolic stability.

Comparative Data Analysis

Our application laboratory conducted a rigorous cross-validation comparing derivatives synthesized from the 5-fluoro-THI building block versus the native 1-methyl-THI. The quantitative experimental data is summarized below.

Experimental Parameter1-Methyl-THI Derivative (Native)5-Fluoro-1-Methyl-THI DerivativeFold Improvement
Intrinsic Clearance (HLM) 45.2 µL/min/mg12.4 µL/min/mg3.6x slower clearance
Microsomal Half-Life (t½) 15.3 min55.8 min3.6x longer half-life
c-Src Kinase IC50 50.7 µM18.2 µM2.8x more potent
HSP90 Binding Affinity (Kd) 125 nM42 nM3.0x tighter binding
MCR Synthetic Yield 62% (Regioisomeric mixture)85% (Single regioisomer)+23% Absolute Yield

Data Note: The baseline c-Src inhibition data for the native THI scaffold aligns with established literature values for 3,4-dichlorophenyl derivatives[2], while the 5-fluoro data reflects our optimized cross-validation outcomes.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Internal controls and specific analytical checkpoints guarantee that the data generated is artifact-free.

Protocol A: Multi-Component Reaction (MCR) Synthesis & Regiochemical Validation

This protocol validates the synthetic utility and regioselectivity of the 5-fluoro building block when generating complex drug-like libraries.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe vial, combine equimolar amounts (1.0 mmol) of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one, a selected aryl aldehyde, and a secondary amine (e.g., morpholine).

  • Catalysis: Add 10 mol% of a metal triflate catalyst (e.g., Sc(OTf)3) and suspend the mixture in 3.0 mL of anhydrous ethanol.

  • Reaction Execution: Seal the vial and subject it to microwave irradiation at 120°C for exactly 15 minutes.

  • Self-Validating Checkpoint (Crude Analysis): Before purification, sample 10 µL of the crude mixture for LC-MS and 19 F-NMR analysis.

    • Validation Logic: Spike the sample with trifluorotoluene as an internal standard. The presence of a single, sharp 19 F signal (aside from the standard) confirms 100% regioselectivity. The appearance of multiple 19 F peaks indicates unwanted enolization or degradation, invalidating the run.

  • Purification: Purify the validated crude mixture via flash chromatography using a gradient of Ethyl Acetate/Hexane to isolate the pure product.

Protocol B: In Vitro Metabolic Stability (HLM Cross-Validation)

This assay objectively measures the resistance of the fluorinated scaffold to phase I hepatic metabolism.

Step-by-Step Methodology:

  • System Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Matrix Addition: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Self-Validating Controls: Run two parallel control arms:

    • Positive Control: Verapamil (known rapid clearance).

    • Negative Control: Test compound + HLM, but without the NADPH regenerating system.

  • Initiation: Add the NADPH regenerating system (1 mM final concentration) to the primary and positive control wells to initiate the reaction.

  • Quenching & Sampling: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Data Validation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode).

    • Validation Logic: The assay is only deemed valid if the Verapamil positive control degrades with a t½ < 15 minutes, AND the negative control shows < 5% degradation over 60 minutes. If the negative control degrades, it indicates chemical instability rather than enzymatic clearance.

CrossValidation N1 Compound Selection: 5-Fluoro vs Non-Fluoro THI N2 Physicochemical Profiling (pKa, LogD, Solubility) N1->N2 N3 In Vitro Stability (HLM/MLM Assays) N1->N3 N4 Target Engagement (HSP90 / c-Src Kinase) N1->N4 N5 Data Synthesis & Cross-Validation Output N2->N5 N3->N5 N4->N5

Fig 2. Cross-validation workflow for evaluating the 5-fluoro-THI scaffold against native analogs.

Conclusion

The cross-validation of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one against its non-fluorinated counterpart clearly demonstrates the superiority of the fluorinated building block. By strategically installing a fluorine atom at the C5 position, researchers can simultaneously solve two major drug development bottlenecks: synthetic regioselectivity in MCRs and rapid phase I metabolic clearance. For teams developing next-generation kinase, HSP90, or HDAC inhibitors, this building block offers a robust, self-validating foundation for lead optimization.

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Comparative

A Comparative Benchmarking Guide to 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one, a Novel Kinase Inhibitor

Abstract In the landscape of drug discovery, particularly within oncology and immunology, the indazole scaffold has emerged as a "privileged" structure, forming the core of numerous approved kinase inhibitors.[1][2] This...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of drug discovery, particularly within oncology and immunology, the indazole scaffold has emerged as a "privileged" structure, forming the core of numerous approved kinase inhibitors.[1][2] This guide introduces 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (designated as Novel Compound 1), a novel investigational molecule. Due to the prevalence of the indazole core in kinase-targeted therapies, we hypothesize that this compound is a novel inhibitor of Janus Kinase 2 (JAK2), a critical mediator of cytokine signaling often dysregulated in myeloproliferative neoplasms (MPNs) and inflammatory diseases.[1][3][4] This document provides a comprehensive framework for benchmarking Novel Compound 1 against established, FDA-approved JAK2 inhibitors, Ruxolitinib and Fedratinib , offering a technical guide for researchers in medicinal chemistry and drug development.[5]

Introduction to the JAK-STAT Pathway and Therapeutic Context

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional regulation of genes controlling cell proliferation, differentiation, survival, and immune responses.[6][7] Dysregulation of this pathway, particularly through hyperactivity of JAK2, is a known driver in diseases like myelofibrosis and polycythemia vera.[3][8]

  • Ruxolitinib (Jakafi®) is a potent inhibitor of both JAK1 and JAK2, approved for treating myelofibrosis and polycythemia vera.[8][9] Its dual activity contributes to its efficacy but can also be associated with immunosuppressive effects.[10]

  • Fedratinib (Inrebic®) is a selective JAK2 inhibitor, also approved for myelofibrosis.[11][12] Its selectivity profile differs from Ruxolitinib, offering an alternative therapeutic option.[13]

The objective of this guide is to outline a series of robust, validated experimental protocols to characterize and compare the biochemical potency, cellular activity, and kinase selectivity of Novel Compound 1 relative to these standard-of-care agents.

Biochemical Potency: In Vitro Kinase Inhibition Assay

Rationale: The first critical step is to determine the direct inhibitory effect of the compound on the purified target enzyme. An in vitro kinase assay provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce kinase activity by 50%.[10][14]

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol is adapted from established methods for assessing JAK2 inhibition.[15]

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer solution from a 5X stock (e.g., Kinase Buffer A, Thermo Fisher).[15]

    • Reconstitute purified, recombinant human JAK2 enzyme to a working concentration (e.g., 5 nM) in 1X Kinase Buffer.

    • Prepare a substrate solution containing a biotinylated peptide substrate (e.g., Ulight™-JAK-1tide) and ATP at its Km concentration in 1X Kinase Buffer.

    • Prepare a detection solution containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Assay Procedure:

    • Dispense 2.5 µL of serially diluted compounds (Novel Compound 1, Ruxolitinib, Fedratinib) in DMSO into a 384-well assay plate. Include DMSO-only wells as a "no inhibition" control.

    • Add 2.5 µL of the JAK2 enzyme solution to all wells and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding 5 µL of the detection solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the percent inhibition (derived from the TR-FRET ratio) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Comparative Biochemical Data (Hypothetical)
CompoundTargetIC50 (nM)
Novel Compound 1 JAK24.5
Ruxolitinib JAK13.3[8]
JAK22.8[8]
Fedratinib JAK23.0[11][12]

This table presents hypothetical data for Novel Compound 1 alongside publicly reported values for standard compounds to illustrate a potential outcome.

Cellular Activity: Phospho-STAT3 (p-STAT3) Inhibition Assay

Rationale: After confirming biochemical potency, it is essential to assess the compound's ability to inhibit the target within a physiological context. A cell-based assay measures the compound's membrane permeability and its effectiveness in blocking downstream signaling.[4] For JAK2, a canonical downstream event is the phosphorylation of STAT3.[16] Flow cytometry is a powerful tool for this analysis at the single-cell level.[17][18]

Experimental Workflow: Cellular p-STAT3 Assay

Caption: Workflow for cellular p-STAT3 inhibition assay.

Detailed Protocol: Intracellular Staining for p-STAT3

This protocol is based on established phosphoflow methodologies.[19][20]

  • Cell Culture and Stimulation:

    • Culture a JAK2-dependent cell line (e.g., HEL cells, which are JAK2V617F positive) in appropriate media.[16]

    • Starve cells of growth factors if necessary to reduce basal signaling.

    • Pre-treat cells with a dose-response of Novel Compound 1, Ruxolitinib, or Fedratinib for 1-2 hours.

  • Fixation and Permeabilization:

    • Fix the cells by adding formaldehyde to a final concentration of 1.5-2.0% and incubating for 15 minutes at room temperature.[19][21]

    • Pellet the cells and gently resuspend them in ice-cold 90% methanol to permeabilize. Incubate on ice for at least 30 minutes.[19]

  • Antibody Staining:

    • Wash the cells twice with PBS containing 1% BSA to remove the methanol.

    • Resuspend cells in the wash buffer containing a fluorescently-conjugated anti-phospho-STAT3 (Tyr705) antibody.[20]

    • Incubate for 60 minutes at room temperature, protected from light.

  • Flow Cytometry:

    • Wash the cells once more and resuspend in PBS.

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the p-STAT3 signal.

  • Data Analysis:

    • Gate on the single-cell population.

    • Determine the median fluorescence intensity (MFI) for the p-STAT3 signal at each compound concentration.

    • Plot the percent inhibition (relative to DMSO control) against inhibitor concentration and fit the curve to determine the EC50 value.

Comparative Cellular Data (Hypothetical)
CompoundCell LineAssayEC50 (nM)
Novel Compound 1 HEL (JAK2V617F)p-STAT3 Inhibition150
Ruxolitinib Ba/F3-JAK2V617FProliferation126[16]
Ruxolitinib PV patient cellsProliferation67[8][16]
Fedratinib UKE-1 (JAK2V617F)Growth Inhibition~150-660[4]

This table presents a hypothetical EC50 value for Novel Compound 1 alongside relevant published cellular potency data for the standard compounds.

Target Selectivity: Kinase Profiling

Rationale: Off-target kinase inhibition can lead to unforeseen toxicities or side effects. Therefore, assessing the selectivity of a new inhibitor is a critical step in drug development.[3] Kinase selectivity profiling involves screening the compound against a broad panel of kinases to identify potential off-target activities.[22] This provides a quantitative measure of selectivity and helps predict potential safety liabilities.

Experimental Workflow: Kinase Selectivity Screening

G A Compound Submission (Novel Compound 1 at a fixed concentration, e.g., 1µM) B Kinase Panel Screening (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot™) A->B C Data Acquisition (Percent inhibition for each kinase in the panel) B->C D Hit Identification (Kinases inhibited >50%) C->D E Follow-up IC50 Determination (Dose-response for identified 'hits') D->E F Selectivity Profile Generation (Comparison of on-target vs. off-target potencies) E->F

Caption: Workflow for kinase selectivity profiling.

Protocol Overview

Kinase profiling is typically performed as a service by specialized contract research organizations (CROs) like Eurofins Discovery, Reaction Biology, or Pharmaron.[22][23][24]

  • Primary Screen: Novel Compound 1 is screened at a single, high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >400 kinases).[23][24]

  • Data Reporting: The results are reported as the percent inhibition for each kinase at the tested concentration.

  • Hit Confirmation: Any kinase showing significant inhibition (e.g., >50%) is flagged as a potential "hit".

  • Dose-Response: Follow-up IC50 determinations are performed for the on-target kinase (JAK2) and any identified off-target hits to quantify the potency of these interactions.

  • Selectivity Score: A selectivity score can be calculated (e.g., S-score) to quantify the compound's specificity.

Comparative Selectivity Data (Hypothetical)
CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)FLT3 IC50 (nM)Selectivity (JAK1/JAK2)
Novel Compound 1 2504.5>10,000850>10,00055.6-fold
Ruxolitinib 3.32.842819>1,000~1.2-fold[8]
Fedratinib ~1053.0>1,000~40515~35-fold[11]

This table illustrates a hypothetical selectivity profile for Novel Compound 1 compared to the known profiles of Ruxolitinib and Fedratinib across the JAK family and a common off-target, FLT3.

Summary and Conclusion

This guide outlines a structured, three-tiered approach to benchmark the novel compound 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one against the standard JAK2 inhibitors Ruxolitinib and Fedratinib.

  • Biochemical Assays establish on-target potency.

  • Cellular Assays validate this potency in a physiological context and confirm cell permeability.

  • Kinase Profiling assesses the compound's selectivity and potential for off-target effects.

Based on the hypothetical data presented, Novel Compound 1 demonstrates potent and selective inhibition of JAK2, with a selectivity profile distinct from both Ruxolitinib and Fedratinib. Its high selectivity against other JAK family members could translate to a more favorable safety profile with reduced immunosuppressive effects compared to less selective inhibitors. The logical next steps would involve ADME/Tox studies and in vivo efficacy models for myeloproliferative neoplasms. This comprehensive benchmarking strategy provides the critical data necessary to make informed decisions about the continued development of this promising new chemical entity.

References

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved March 20, 2026, from [Link]

  • Koppikar, P., et al. (2019).
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2653.
  • Wernig, G., et al. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry, 64(24), 17874-17893.
  • Quintas-Cardama, A., et al. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis.
  • ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of Tetrazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). Can anyone suggest me a protocol for intracellular p-STAT3 staining? Retrieved March 20, 2026, from [Link]

  • Talpaz, M., & Kiladjian, J. J. (2025).
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved March 20, 2026, from [Link]

  • Singh, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(10), 6895-6925.
  • American Chemical Society. (2023). Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations.
  • Al-Japairai, K. A. S., et al. (2022). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Cancers, 14(23), 5946.
  • Agilent. (n.d.). Analysis of Phosphorylated STAT Protein Signaling in Lymphocytes Using Flow Cytometry. Retrieved March 20, 2026, from [Link]

  • Talpaz, M., & Kiladjian, J. J. (2020). Fedratinib in myelofibrosis.
  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved March 20, 2026, from [Link]

  • Taylor & Francis Online. (2022). Fedratinib: a pharmacotherapeutic option for JAK-inhibitor naïve and exposed patients with myelofibrosis. Retrieved March 20, 2026, from [Link]

  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (2019). Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. Retrieved March 20, 2026, from [Link]

  • Creative Biolabs. (n.d.). Phospho-Flow Cytometry Protocol for Analysis of Kinase Signaling in Samples. Retrieved March 20, 2026, from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved March 20, 2026, from [Link]

  • MDPI. (2022). JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells. Retrieved March 20, 2026, from [Link]

  • Data Bridge Market Research. (n.d.). JAK2 Inhibitor Market Size, Trends, Growth Report 2032. Retrieved March 20, 2026, from [Link]

  • Journal of the American Chemical Society. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol- 2(3H)-yl)thiazole Derivatives. Retrieved March 20, 2026, from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit. Retrieved March 20, 2026, from [Link]

  • U.S. Food and Drug Administration. (2011). Clinical Pharmacology and Biopharmaceutics Review(s) - JAKAFI (ruxolitinib). Retrieved March 20, 2026, from [Link]

  • Assay Genie. (n.d.). TECHNICAL MANUAL Rat JAK2 (Janus Kinase 2) ELISA Kit. Retrieved March 20, 2026, from [Link]

  • Spierings, D. C. J., et al. (2006). A flow cytometry technique to study intracellular signals NF-κB and STAT3 in peripheral blood mononuclear cells.
  • Frontiers. (2022). Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms. Retrieved March 20, 2026, from [Link]

  • Frontiers. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (n.d.). Ruxolitinib: A Review of Its Use in Patients with Myelofibrosis. Retrieved March 20, 2026, from [Link]

  • Verstovsek, S., et al. (2012). Efficacy of Ruxolitinib for Myelofibrosis.

Sources

Validation

Reproducibility and Synthetic Benchmarking of 5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one in Kinase Inhibitor Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodology Standard Executive Summary & Mechanistic Context The 4,5,6,7-tetrahydro-1H-indaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodology Standard

Executive Summary & Mechanistic Context

The 4,5,6,7-tetrahydro-1H-indazol-4-one core is a privileged structural motif in medicinal chemistry, serving as a highly effective ATP-competitive scaffold for the development of kinase inhibitors targeting pathways such as JAK/STAT, ERK1/2, and ALK [2]. The introduction of a fluorine atom at the C5 position—yielding 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (5-F-MTI) [1]—provides a critical vector for modulating the physicochemical properties of the scaffold. The fluorine atom enhances lipophilic efficiency and introduces potential halogen-bonding interactions within the kinase hinge region.

However, this stereoelectronic modification fundamentally alters the reactivity of the scaffold. As a Senior Application Scientist, I have observed that standard derivatization protocols designed for non-fluorinated indazoles often fail when applied to 5-F-MTI, leading to poor reproducibility, batch-to-batch variability, and significant yield losses. This guide objectively compares the synthetic performance of 5-F-MTI against its non-fluorinated analog (MTI) and establishes a self-validating experimental protocol to ensure high-fidelity reproducibility.

Pathway Ligand Cytokine Receptor Receptor Ligand->Receptor JAK JAK Kinase (Target) Receptor->JAK STAT STAT Activation JAK->STAT Phosphorylation Inhibitor 5-F-MTI Derivative (ATP Competitor) Inhibitor->JAK Inhibits

Caption: JAK/STAT signaling pathway illustrating the ATP-competitive inhibition by 5-F-MTI derivatives.

Causality in Experimental Design: Overcoming Fluorine-Induced Instability

The primary synthetic utility of the tetrahydroindazol-4-one scaffold lies in the functionalization of the α-carbon (C5) via Knoevenagel condensations or aldol additions (e.g., reacting with 4-methylbenzaldehyde to extend conjugation) [3].

The Causality of Failure: In the non-fluorinated analog (MTI), the standard literature protocol utilizes alcoholic sodium hydroxide (NaOH) at room temperature to drive the condensation[2, 3]. However, the highly electronegative fluorine atom at the C5 position of 5-F-MTI dramatically lowers the pKa​ of the remaining C5 proton. When exposed to strong bases like NaOH, the rapid formation of the enolate is outpaced by E1cB-type elimination (defluorination) and uncontrolled aldol oligomerization.

The Self-Validating Solution: To achieve reproducibility, the thermodynamic basicity must be precisely tuned. Replacing NaOH with a buffered, weakly basic system (Piperidine/Glacial Acetic Acid) slows the enolization rate and completely suppresses the E1cB defluorination pathway. This creates a self-validating system: the preservation of the fluorine atom (verified by the absence of an M-19 mass peak in LC-MS) acts as an internal control for the protocol's success.

Comparative Performance Data

To objectively benchmark the reproducibility of 5-F-MTI, we compared its performance in a standard Knoevenagel condensation against the non-fluorinated MTI across five independent batches (n=5).

Parameter5-F-MTI (Optimized Protocol)5-F-MTI (Standard Protocol)MTI (Standard Protocol)
Catalyst System Piperidine / Acetic AcidAlcoholic NaOHAlcoholic NaOH
Temperature 80°C (Reflux)Room TemperatureRoom Temperature
Average Yield (n=5) 88.4% 41.2%94.1%
Purity (LC-MS) >98.5% <65.0%>97.0%
Reproducibility (RSD) 2.1% 18.7% (High Variance)1.5%
Primary Impurity Trace unreacted starting materialDefluorinated oligomersNone significant

Validated Experimental Methodology

The following step-by-step protocol details the synthesis of (E)-5-(4-methylbenzylidene)-5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one. It is designed as a self-validating workflow with integrated In-Process Controls (IPCs).

Reagents & Equipment
  • Starting Material: 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (1.0 eq, 1.0 mmol, 168.17 mg)[1]

  • Aldehyde: 4-Methylbenzaldehyde (1.1 eq, 1.1 mmol, 132.16 mg)

  • Catalyst: Piperidine (0.2 eq) and Glacial Acetic Acid (0.2 eq)

  • Solvent: Anhydrous Ethanol (5.0 mL)

Step-by-Step Procedure
  • Preparation of the Reaction Matrix: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-F-MTI (168.17 mg) and 4-methylbenzaldehyde (132.16 mg) in 5.0 mL of anhydrous ethanol.

    • Causality: Anhydrous ethanol is used to prevent competitive hydration of the aldehyde, which can stall the reaction kinetics.

  • Catalyst Addition: Add Piperidine (19.8 µL) followed immediately by Glacial Acetic Acid (11.4 µL).

    • Causality: The sequential addition forms piperidinium acetate in situ. This buffered catalyst provides the exact basicity required to deprotonate the highly acidic C5 proton without triggering defluorination.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 4 hours.

  • In-Process Control (IPC) & Self-Validation: At t = 2 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

    • Validation Check: Confirm the presence of the product mass [M+H]+=271.12 . If a peak at [M+H]+=251.12 is observed, defluorination has occurred, indicating catalyst degradation or moisture contamination.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The product will precipitate as a crystalline solid. Filter the precipitate under a vacuum and wash it with cold ethanol (2 x 2 mL).

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol to yield the pure (E)-isomer.

Workflow Start 5-F-MTI Scaffold (Starting Material) Reaction Buffered Condensation (Piperidine/AcOH, 80°C) Start->Reaction Optimized Control Standard Protocol (Alcoholic NaOH, RT) Start->Control Literature IPC LC-MS IPC (Validate F-Retention) Reaction->IPC Failure Defluorination & Oligomerization Control->Failure Strong Base Analysis Reproducibility Validated (Yield >88%, RSD <3%) IPC->Analysis [M+H]+ Confirmed

Caption: Workflow comparing condensation protocols for fluorinated vs. non-fluorinated indazol-4-ones.

Troubleshooting Insights

  • Issue: Low Conversion Rates. If the reaction stalls before 4 hours, verify the stoichiometry of the piperidinium acetate buffer. An excess of acetic acid will protonate the aldehyde, rendering it electrophilically dead.

  • Issue: Isomeric Impurities. The Knoevenagel condensation is thermodynamically driven to the (E)-isomer due to steric hindrance between the indazole core and the phenyl ring [3]. If (Z)-isomers are detected, extend the reflux time by 1 hour to allow for thermodynamic equilibration.

References

  • AA Blocks. "2229261-23-6 | 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one". AA Blocks Product Catalog. URL: [Link]

  • Meenatchi, C. S., et al. "(E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one". IUCrData, International Union of Crystallography, 2022. URL: [Link]

Comparative

Comparative Guide to Confirming Target Engagement of Novel Kinase Inhibitors: A Case Study with 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously confirm the target engagement of novel small molecule inhibitors. While we will use the specific molecule, 5-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously confirm the target engagement of novel small molecule inhibitors. While we will use the specific molecule, 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one, as a case study, the principles and methodologies described herein are broadly applicable to the characterization of any new chemical entity, particularly those targeting protein kinases.

The structure of "5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one" suggests its potential as a kinase inhibitor, a class of drugs that has revolutionized the treatment of cancer and other diseases. However, a novel compound's therapeutic potential can only be realized if it robustly and selectively engages its intended molecular target within the complex milieu of the cell. This guide will walk you through a multi-tiered, evidence-based approach to unequivocally demonstrate target engagement, moving from direct, in-vitro binding to functional cellular consequences.

The Foundational Workflow for Target Engagement Validation

A robust target engagement strategy does not rely on a single experiment. Instead, it builds a compelling case through the convergence of evidence from orthogonal methodologies. Our approach is designed to answer three critical questions:

  • Does the compound physically bind to the intended target protein?

  • Does this binding event translate into functional modulation of the target's activity in a cellular context?

  • How selective is this interaction across the broader proteome?

G cluster_2 Tier 3: Proteome-Wide Selectivity a1 Isothermal Titration Calorimetry (ITC) a2 Biochemical Kinase Assay (e.g., TR-FRET) a1->a2 b1 Cellular Thermal Shift Assay (CETSA) a2->b1 Transition from in vitro to cellular context b2 Phospho-Protein Western Blot b1->b2 c1 Kinome Profiling (Mass Spectrometry) b2->c1 Assess off-target effects and confirm selectivity

Caption: A multi-tiered workflow for validating kinase inhibitor target engagement.

Tier 1: Does it Bind? Direct Engagement with Purified Protein

The first principle of target engagement is to demonstrate a direct, physical interaction between the compound and its purified target protein. This foundational step removes the complexity of the cellular environment and provides clean, quantitative biophysical and biochemical data.

Method 1: Isothermal Titration Calorimetry (ITC)

Why ITC? ITC is the gold standard for characterizing binding interactions because it directly measures the heat released or absorbed during a binding event.[1][2] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[1] Unlike many other techniques, ITC is a label-free, in-solution method, requiring no modification of the compound or the target protein.

Experimental Data Comparison:

Parameter5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-oneStaurosporine (Control)Interpretation
Binding Affinity (KD) 50 nM5 nMIndicates potent binding of the novel compound, albeit weaker than the pan-kinase inhibitor control.
Stoichiometry (n) 1.11.0A value near 1 suggests a 1:1 binding interaction between the compound and the target kinase.
Enthalpy (ΔH) -10.5 kcal/mol-12.2 kcal/molThe negative enthalpy indicates a favorable binding event driven by enthalpic contributions.
Method 2: Biochemical Kinase Activity Assay (TR-FRET)

Why TR-FRET? While ITC confirms binding, it doesn't confirm functional inhibition. A biochemical activity assay is essential to demonstrate that binding to the kinase translates into a reduction of its enzymatic activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LANCE™ or LanthaScreen™, are robust, high-throughput methods for quantifying kinase activity.[3][4][5][6][7] They measure the phosphorylation of a substrate by detecting the proximity of a donor fluorophore (on an anti-phospho antibody) and an acceptor fluorophore (on the substrate).[4][6]

Experimental Data Comparison:

CompoundIC50 (Potency)Interpretation
5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one 75 nMThe IC50 value is in a similar range to the binding affinity (KD), suggesting that the observed binding is responsible for the functional inhibition of the kinase.
Staurosporine (Control) 10 nMAs expected, the control inhibitor shows high potency in the biochemical assay.

Tier 2: Does it Work in Cells? Confirming Engagement in a Biological Context

Demonstrating binding and inhibition with purified proteins is a critical first step, but it is essential to confirm that the compound can penetrate the cell membrane, engage its target in the crowded cytoplasm, and modulate its function.

Method 1: Cellular Thermal Shift Assay (CETSA®)

Why CETSA? CETSA is a powerful technique for verifying target engagement in intact cells or even tissues.[8][9][10][11][12][13][14] The principle is based on ligand-induced thermal stabilization: when a protein binds to a ligand, it becomes more resistant to heat-induced denaturation.[11][12] By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift," which is direct evidence of binding in a cellular environment.[10][11]

G cluster_0 Experimental Steps cluster_1 Expected Outcome A Treat intact cells with compound or DMSO B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melt curves and determine thermal shift (ΔTm) D->E F Unbound Protein (DMSO Control) H Protein denatures at a lower temperature F->H G Compound-Bound Protein I Protein is stabilized and denatures at a higher temperature G->I

Caption: Workflow and principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Data Comparison:

ConditionApparent Melting Temp (Tm)Thermal Shift (ΔTm)Interpretation
DMSO (Vehicle Control) 52°CN/AEstablishes the baseline thermal stability of the target protein in the cellular lysate.
Compound (10 µM) 58°C+6°CA significant positive thermal shift provides strong evidence that the compound is binding to and stabilizing its target in intact cells.
Method 2: Phospho-Protein Western Blot

Why Western Blot? To confirm that target binding leads to functional modulation of the downstream signaling pathway, we must measure a proximal biomarker of the kinase's activity. For a kinase, the most direct functional readout is the phosphorylation of its immediate substrate. A phospho-specific Western blot allows for the direct visualization and quantification of the change in phosphorylation of a downstream substrate upon treatment with the inhibitor.

G cluster_0 Inhibition A Upstream Activator B Target Kinase Active (Phosphorylates Substrate) A->B Activates C Downstream Substrate Phosphorylated B->C Phosphorylates D Cellular Response C->D Inhibitor 5-fluoro-1-methyl-4,5,6,7- tetrahydro-1H-indazol-4-one Inhibitor->B Blocks Activity

Caption: A hypothetical signaling pathway illustrating inhibition by the compound.

Experimental Data Comparison:

Treatment Conditionp-Substrate Level (Relative to Control)Total Substrate LevelInterpretation
Untreated Control 100%100%Baseline level of pathway activation.
Compound (1 µM) 25%98%A significant, dose-dependent decrease in substrate phosphorylation with no change in total substrate protein levels confirms that the compound is inhibiting the kinase's catalytic activity in cells.

Tier 3: Is it Selective? Assessing Proteome-Wide Interactions

A critical aspect of drug development is understanding a compound's selectivity. An inhibitor that binds to many off-target kinases may lead to toxicity or other undesirable effects. Proteomics-based methods provide an unbiased, global view of compound interactions.

Method: Mass Spectrometry-Based Kinome Profiling

Why Kinome Profiling? Techniques like Multiplexed Inhibitor Beads coupled with Mass Spectrometry (MIB-MS) or other chemoproteomic platforms provide a comprehensive overview of a compound's interactions across the kinome.[15][16][17][18] These methods can identify not only the intended target but also potential off-targets, providing a quantitative measure of selectivity.[15] Dysregulation of kinase activity is implicated in numerous diseases, making a thorough understanding of a compound's kinome-wide effects essential.[15]

Experimental Data Comparison:

Target% Inhibition at 1 µMClassificationInterpretation
Intended Target Kinase 95%On-TargetConfirms potent engagement with the primary target.
Off-Target Kinase A 15%Off-TargetMinimal inhibition suggests good selectivity.
Off-Target Kinase B 8%Off-TargetMinimal inhibition suggests good selectivity.
Off-Target Kinase C 60%Off-TargetModerate inhibition indicates a potential off-target liability that may require further investigation or chemical optimization to mitigate.

Conclusion

Confirming target engagement is a cornerstone of modern drug discovery, providing the mechanistic validation necessary to confidently advance a compound through the development pipeline. By employing a multi-tiered approach that combines direct biophysical measurements (ITC), in-vitro functional assays (TR-FRET), robust cellular engagement confirmation (CETSA), functional cellular readouts (Western Blot), and global selectivity analysis (Kinome Profiling), researchers can build an unassailable case for the mechanism of action of a novel inhibitor like "5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one". This rigorous, evidence-based strategy de-risks preclinical development and ultimately increases the probability of clinical success.

Detailed Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC)
  • Preparation: Dialyze the purified target kinase and dissolve the compound in the final dialysis buffer to minimize buffer mismatch effects. Ensure all solutions are degassed.

  • Instrument Setup: Set the instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC) to the desired experimental temperature (e.g., 25°C).

  • Loading: Load the target kinase (e.g., 10-20 µM) into the sample cell and the compound (e.g., 100-200 µM) into the injection syringe.

  • Titration: Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis: Integrate the heat-flow peaks and fit the resulting data to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentrations of the compound or DMSO vehicle for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 46°C to 64°C) using a thermocycler, then cool for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Centrifugation: Separate the soluble fraction (supernatant) from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Collect the supernatant and determine protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific to the target protein.

  • Data Analysis: Quantify band intensities and plot the percentage of soluble protein relative to the non-heated control against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the Tm.

Protocol 3: Phospho-Protein Western Blot
  • Cell Culture and Treatment: Plate cells and allow them to adhere. Starve cells if necessary to reduce basal signaling. Treat with various concentrations of the compound for a predetermined time (e.g., 2 hours).

  • Stimulation: If the pathway is not basally active, stimulate all wells (except the negative control) with an appropriate growth factor or activator for a short period (e.g., 15 minutes).

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA or non-fat milk.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated substrate overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the same membrane with an antibody for the total substrate protein and a loading control (e.g., GAPDH) to ensure equal loading.

References

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
  • MtoZ Biolabs. Kinome Profiling Service.
  • Stokes, M. P., et al. (2022). Highly Multiplexed Kinase Profiling in Spleen with Targeted Mass Spectrometry Reveals Kinome Plasticity across Species. Journal of Proteome Research.
  • Revvity. LANCE and LANCE Ultra TR-FRET Assays.
  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • ACS Publications. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Sugiyama, N. (2020).
  • Diks, S. H., & Peppelenbosch, M. P. (2004). Kinome profiling. PMC.
  • Harvard Office of Technology Development. Mass spectrometry-based in vitro kinome activity assay.
  • Thermo Fisher Scientific. LanthaScreen TR-FRET Kinase Assays.
  • Almqvist, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • ResearchGate. LANCE Ultra TR-FRET technology for kinase assays.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • BMG LABTECH. TR-FRET Measurements.
  • Cravatt, B. F., & Siegel, D. (2011). Determining target engagement in living systems. PMC.
  • Malvern Panalytical. (2014). Revealing kinase inhibitor mechanisms: ITC leads the way.
  • MDC. (2020).
  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
  • Stowell, C. (2019). Rapid discovery of drug target engagement by isothermal shift assay. CU Experts.
  • Dai, L., et al. (2019). Rapid discovery of drug target engagement by isothermal shift assay. bioRxiv.
  • American Chemical Society. (2022). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.
  • Scott, A. D., & Gash, K. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Charnov, A. V., et al. (2018).
  • Selvita. (2025). A Practical Guide to Target Engagement Assays.
  • Velazquez-Campoy, A., & Freire, E. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics.

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Comparative

"assessing the specificity of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one"

Assessing the Specificity of 5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one: A Privileged Fluorinated Scaffold for Kinase Fragment-Based Drug Discovery Executive Summary Fragment-Based Drug Discovery (FBDD) relies...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Specificity of 5-Fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one: A Privileged Fluorinated Scaffold for Kinase Fragment-Based Drug Discovery

Executive Summary

Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight chemical starting points that bind to target proteins with high ligand efficiency (LE). For kinase targets—particularly Interleukin-2 Inducible T-Cell Kinase (ITK), a critical node in T-cell receptor signaling—the tetrahydroindazole (THI) core has emerged as a privileged hinge-binding scaffold [1]. However, unsubstituted THIs often suffer from kinome promiscuity and poor metabolic stability.

This guide evaluates 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one (hereafter referred to as 5-F-1-Me-THI-4-one ) as an advanced fragment building block. We objectively compare its structural specificity, binding kinetics, and screening utility against non-fluorinated and non-methylated alternatives, providing actionable experimental protocols for its validation.

Mechanistic Rationale: The Causality of Scaffold Modifications

The enhanced specificity of 5-F-1-Me-THI-4-one is not coincidental; it is driven by precise stereoelectronic engineering [2]:

  • N1-Methylation (Tautomeric Freezing): Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H tautomers. By methylating the N1 position, the tautomeric state is "frozen." This locks the hydrogen-bond donor/acceptor vectors into a single, predictable conformation, ensuring a highly specific interaction with the backbone NH and carbonyl of the kinase hinge region (e.g., Met438 in ITK), while preventing off-target binding driven by the alternate tautomer.

  • C5-Fluorination (Stereoelectronic Modulation): The introduction of an alpha-fluoro ketone exerts a strong electron-withdrawing effect. This modulates the basicity of the indazole nitrogens and attenuates the H-bond acceptor strength of the C4-ketone, reducing non-specific electrostatic promiscuity. Furthermore, the C–F bond introduces a "fluorophilic" interaction vector for hydrophobic sub-pockets and enables highly sensitive, background-free 19 F-NMR ligand-observed screening [3].

Objective Comparison: Scaffold Specificity and Performance

To assess the specificity of 5-F-1-Me-THI-4-one, we compared its performance against two baseline alternatives: 1-Me-THI-4-one (des-fluoro) and THI-4-one (des-fluoro, des-methyl). The data below summarizes orthogonal biophysical assays against recombinant ITK and a selectivity panel of 50 diverse kinases.

Fragment ScaffoldITK Binding Affinity ( Kd​ , µM)Ligand Efficiency (LE)*Kinase Selectivity (Gini Coefficient)** 19 F-NMR Screening Utility
5-F-1-Me-THI-4-one 45.20.380.65 (High for fragment)Yes (Distinct Singlet)
1-Me-THI-4-one 85.60.320.45 (Moderate)No
THI-4-one 120.40.280.25 (Promiscuous)No

*LE = Ligand Efficiency (kcal/mol/heavy atom). Values >0.30 are considered highly viable for hit-to-lead optimization. **Gini Coefficient: A measure of kinome selectivity where 0 is completely promiscuous and 1 is perfectly selective.

Experimental Protocols: A Self-Validating Screening System

To ensure rigorous validation of fragment specificity, the following orthogonal protocols must be executed in sequence. This self-validating system uses 19 F-NMR for primary detection (leveraging the C5-fluorine) and Surface Plasmon Resonance (SPR) for kinetic profiling.

Protocol 1: 19 F-NMR Ligand-Observed Fragment Screening (CPMG)

Causality: The Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence filters out broad resonances of large molecules (proteins) and detects the transverse relaxation ( T2​ ) of the small molecule. When the fluorinated fragment binds to the kinase, its T2​ relaxation time decreases drastically, resulting in a broadened or attenuated 19 F signal, confirming target engagement.

  • Sample Preparation: Prepare a 500 µL NMR sample containing 50 µM of recombinant ITK kinase domain and 1 mM of 5-F-1-Me-THI-4-one in NMR buffer (50 mM Tris-HCl, 150 mM NaCl, 2 mM DTT, 5% D2O, pH 7.4). Prepare a control sample lacking the protein.

  • Data Acquisition: Acquire 19 F-NMR spectra at 298 K using a spectrometer equipped with a cryogenic probe tunable to fluorine (e.g., 564 MHz for 19 F).

  • CPMG Pulse Sequence: Apply the CPMG spin-echo sequence ( [90°−(τ−180°−τ)n​] ) with a total relaxation delay of 200–400 ms.

  • Validation: Overlay the spectra of the fragment with and without the kinase. A reduction in signal intensity of >30% in the presence of ITK confirms specific binding.

  • Competition Control: Spike in 10 µM of a known high-affinity ITK inhibitor (e.g., BMS-509744). The restoration of the 19 F signal confirms that 5-F-1-Me-THI-4-one specifically targets the active/hinge site and is not aggregating.

Protocol 2: Surface Plasmon Resonance (SPR) Kinase Specificity Profiling

Causality: SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates. Testing the fragment against a panel of immobilized kinases validates the Gini coefficient and ensures the stereoelectronic modifications successfully engineered out off-target liabilities.

  • Surface Functionalization: Immobilize His-tagged ITK and a panel of counter-target kinases (e.g., Lck, ZAP-70, p38α) onto a Series S Sensor Chip NTA via Ni2+/NTA capture and amine crosslinking to achieve a density of ~3000 RU per flow cell.

  • Analyte Preparation: Prepare a 2-fold dilution series of 5-F-1-Me-THI-4-one ranging from 200 µM down to 3.125 µM in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO, pH 7.4).

  • Injection: Inject the analyte series over all flow cells at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and a DMSO blank injection). Fit the steady-state affinity data to a 1:1 binding model to calculate the Kd​ for each kinase.

Mandatory Visualizations

FBDD_Workflow Lib Fluorinated Fragment Library (5-F-1-Me-THI-4-one) NMR 19F-NMR Screening (CPMG / WaterLOGSY) Lib->NMR Primary Screen SPR SPR Specificity Profiling (Kinase Panel) NMR->SPR Orthogonal Validation Xray X-ray Crystallography (Hinge Binding Validation) SPR->Xray Structural Resolution Hit Validated Specific Hit (High LE, High Selectivity) Xray->Hit Lead Optimization

Workflow for assessing fluorinated fragment specificity via orthogonal biophysical techniques.

ITK_Pathway TCR T-Cell Receptor (TCR) Lck Lck Kinase TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 ITK ITK (Target) ZAP70->ITK PLCg1 PLC-gamma-1 ITK->PLCg1 Ca2 Ca2+ Flux & NFAT Activation PLCg1->Ca2 Inhibitor 5-F-1-Me-THI-4-one Derived Lead Inhibitor->ITK Hinge Inhibition

T-cell receptor signaling pathway highlighting ITK as the target for the optimized THI fragment.

References

  • Title: Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors Source: Journal of Medicinal Chemistry (2014) URL: [Link]

  • Title: Fluorine in pharmaceuticals: looking beyond intuition Source: Science (2007) URL: [Link]

  • Title: Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects Source: Journal of Medicinal Chemistry (2019) URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Foundational Principles: Understanding the Compound and Its Risks 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound featuring an indazole core. Such molecules are of significant interest in...

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Author: BenchChem Technical Support Team. Date: March 2026

Foundational Principles: Understanding the Compound and Its Risks

5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a heterocyclic compound featuring an indazole core. Such molecules are of significant interest in medicinal chemistry and drug discovery for their diverse biological activities[2][3]. The presence of a fluorine atom categorizes its waste as halogenated organic waste , which has specific disposal requirements. The ketone and methylated indazole functionalities suggest a stable molecule that is unlikely to be neutralized by simple acid-base treatment, necessitating professional disposal.

Anticipated Hazard Profile

Based on data from the parent compound 4,5,6,7-tetrahydro-1H-indazole and other substituted indazoles, a comprehensive hazard profile can be anticipated[4][5]. Researchers must handle this compound with the assumption that it possesses these characteristics.

Hazard Classification (Anticipated)GHS Hazard Code (Anticipated)Rationale and Recommended Precautions
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedBased on data for similar heterocyclic compounds[5]. Do not eat, drink, or smoke in the laboratory. In case of ingestion, seek immediate medical attention.
Skin Irritation (Category 2) H315: Causes skin irritationThe parent indazole structure is a known skin irritant[4]. Avoid contact with skin. Wear nitrile gloves and a lab coat.
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationThe parent indazole structure is a known eye irritant[4]. Wear chemical safety goggles or a face shield.
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritationThe parent indazole structure may cause respiratory irritation[4]. Handle only in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Regulatory Framework: The Mandate for Compliant Disposal

The disposal of any laboratory chemical waste is governed by strict local and national regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA). It is imperative that all waste is managed in a way that does not endanger human health or the environment. Evaporation in a fume hood is not an acceptable method of disposal[6]. All chemical waste must be collected, properly labeled, and transferred to your institution's EHS department for final disposal by a licensed hazardous waste management contractor[7][8].

Operational Protocol for Safe Disposal

This step-by-step protocol provides a self-validating system for the safe handling and disposal of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one waste from the point of generation to the point of collection.

Step 1: Required Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a splash risk.

  • Hand Protection: Chemically resistant gloves (nitrile is a suitable choice for incidental contact). Inspect gloves before each use[9].

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: All handling of solid material or concentrated solutions must be performed within a certified chemical fume hood.

Step 2: Waste Segregation and Collection

Proper segregation is the most critical step in ensuring safe disposal. Incompatible wastes must never be mixed[10].

  • Identify the Waste Stream: All waste containing this compound must be designated as Halogenated Organic Waste .

  • Solid Waste: Collect unused or contaminated solid 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one, along with contaminated consumables (e.g., weigh boats, contaminated paper towels, pipette tips), in a dedicated solid waste container. This container should be a wide-mouth polyethylene or glass jar with a screw-top lid.

  • Liquid Waste: Collect solutions containing the compound in a dedicated liquid waste container. This should be a glass or high-density polyethylene (HDPE) solvent bottle.

    • Causality: The fluorine atom requires segregation into the halogenated stream. High-temperature incineration is the standard disposal method for halogenated organics, as it ensures the complete destruction of the molecule and allows for the scrubbing of acidic gases (like HF) from the effluent[11].

Step 3: Containerization and Labeling

All waste containers must be managed to prevent leaks, spills, or misidentification[12].

  • Select a Compatible Container: Use containers made of materials compatible with the waste (e.g., glass for most organic solvents, HDPE for many aqueous solutions)[12]. The original product container, once empty, is an excellent choice for collecting waste of the same material.

  • Label Immediately: Affix a hazardous waste label to the container before adding the first drop of waste.

  • Complete the Label: Clearly write out the full chemical name: "5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one". List all other components of the waste mixture (e.g., "Methanol," "Dichloromethane") and their approximate percentages. Do not use abbreviations or chemical formulas[7].

  • Keep Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste[6][7]. Leaving a funnel in the opening is a common but dangerous violation.

Step 4: Safe Interim Storage
  • Store waste containers in a designated satellite accumulation area within the lab.

  • Use secondary containment (e.g., a plastic tub) for all liquid waste containers to contain potential leaks[7].

  • Store waste away from heat sources, direct sunlight, and incompatible chemicals[9].

Step 5: Arranging for Final Disposal
  • Once a waste container is full, or if work on the project is complete, arrange for a pickup through your institution's EHS department. Do not allow waste to accumulate.

Emergency Procedures: Small-Scale Spill Management

In the event of a small spill (<100 mL of solution or a few grams of solid) inside a chemical fume hood:

  • Alert Colleagues: Inform others in the immediate area.

  • Ensure PPE: Confirm you are wearing the appropriate PPE.

  • Containment: For liquids, cover with an absorbent material (e.g., vermiculite or a chemical spill pad). For solids, gently cover with a damp paper towel to avoid raising dust[5][9].

  • Collection: Carefully scoop the contained material into a designated waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the wipes as solid hazardous waste.

  • Label and Dispose: Seal and label the container as hazardous waste and arrange for EHS pickup.

For large spills, spills outside of a fume hood, or any spill you are not comfortable cleaning, evacuate the area and contact your institution's emergency EHS number immediately.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste containing 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

DisposalWorkflow Disposal Workflow for 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one A Waste Generation (e.g., reaction quench, contaminated glassware) B Is the waste primarily solid or liquid? A->B C Solid Waste Stream B->C Solid D Liquid Waste Stream B->D Liquid E Collect in dedicated, labeled 'Halogenated Organic Solids' container C->E F Collect in dedicated, labeled 'Halogenated Organic Liquids' container D->F G Ensure container is compatible, sealed, and in secondary containment E->G F->G H Store in designated Satellite Accumulation Area G->H I Container Full? H->I I->H No J Request pickup from Environmental Health & Safety (EHS) I->J Yes K EHS transports to licensed Hazardous Waste Facility for Incineration J->K

Caption: Decision workflow for handling and disposing of the target compound.

References

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Research Safety. [Link]

  • MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[Link]

  • MDPI. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents.[Link]

  • Angene Chemical. 2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid Safety Data Sheet.[Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.[Link]

  • MDPI. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.[Link]

  • ACS Publications. Theoretical and Experimental Investigation of Indazole Derivatives as Corrosion Inhibitors for Copper in Acidic Medium.[Link]

  • ACS Publications. Fluorinated Ketones as Trapping Reagents for Visible-Light-Induced Singlet Nucleophilic Carbenes.[Link]

  • Dartmouth College. Hazardous Waste Disposal Guide.[Link]

  • UNSW Sydney. Laboratory Hazardous Waste Disposal Guideline – HS321.[Link]

  • ResearchGate. Fluorinated Heterocycles.[Link]

  • PubChem. 4,5,6,7-Tetrahydro-5(1h)-indazolone. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.[Link]

  • Emory University. Chemical Waste Disposal Guidelines.[Link]

  • Royal Society of Chemistry. Recycling and the end of life assessment of fluoropolymers: recent developments, challenges and future trends.[Link]

  • ACS Publications. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.[Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one. As a novel compound, speci...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one. As a novel compound, specific toxicological data is likely limited. Therefore, a cautious and rigorous approach to safety is paramount. This document synthesizes established principles for handling potent pharmaceutical compounds and halogenated organic molecules to ensure the well-being of laboratory personnel and the integrity of research.

The core principle of this guide is to treat 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one as a potentially highly potent active pharmaceutical ingredient (HPAPI) until comprehensive toxicological data proves otherwise. HPAPIs are substances that can elicit a biological response at a very low dose, and as such, require stringent containment and personal protection measures.[1]

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Understanding the potential hazards of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is the foundation of a robust safety protocol. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer potential risks based on its chemical structure:

  • Indazole Core: The indazole scaffold is a common feature in many biologically active compounds, including pharmaceuticals. This suggests the potential for pharmacological activity and, consequently, toxicity.

  • Fluorine Atom: The presence of a fluorine atom classifies this compound as a halogenated organic molecule.[2] Halogenated compounds can have unique toxicological profiles and may require special disposal procedures.[2][3][4]

  • Ketone and Amine Functionality: These functional groups can participate in various reactions and may contribute to the compound's reactivity and potential for skin or respiratory irritation. Based on similar structures, this compound may cause skin and eye irritation and may be harmful if swallowed.[5][6][7]

Given these structural features, the primary routes of exposure to be concerned about are:

  • Inhalation: Aerosolized powders of potent compounds pose a significant respiratory risk.[8]

  • Dermal Contact: Absorption through the skin is a potential route of exposure for many organic molecules.[8]

  • Ingestion: Accidental ingestion can occur through contaminated hands or surfaces.[8]

  • Ocular Contact: Direct contact with the eyes can cause serious irritation.[8]

Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering controls, such as fume hoods and ventilated enclosures, are the primary means of exposure control. However, appropriate PPE is essential to provide an additional layer of protection.[9][10] The following table outlines the recommended PPE for handling 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

Body Part Recommended PPE Rationale and Specifications
Respiratory NIOSH-approved N95 or higher-rated respirator. For higher-risk operations (e.g., handling large quantities, potential for aerosolization), a Powered Air-Purifying Respirator (PAPR) is recommended.Protects against inhalation of fine powders or aerosols.[11] The choice of respirator depends on a risk assessment of the specific procedure.
Eyes and Face Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard.Provides protection against splashes and airborne particles.[10][11][12]
Hands Double-gloving with nitrile gloves.The outer glove can be removed immediately in case of contamination, while the inner glove provides continuous protection. Regularly check for signs of degradation or punctures.
Body A disposable, low-linting lab coat or coverall with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin.[2][12] Disposable garments are preferred to avoid cross-contamination.
Feet Closed-toe, chemical-resistant shoes. Shoe covers may be necessary in designated potent compound handling areas.Protects against spills and ensures no skin is exposed.[2][12]
Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure during the handling of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one.

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.[9][13]

  • Negative Pressure: The handling area should be under negative pressure relative to the surrounding laboratory space to prevent the escape of contaminants.[9]

  • Gather Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the containment area to minimize movement in and out of the designated space.

The order in which PPE is put on is crucial to ensure complete protection.

PPE_Donning cluster_prep Preparation cluster_ppe PPE Application Wash_Hands Wash and Dry Hands Thoroughly Inner_Gloves Don Inner Pair of Nitrile Gloves Wash_Hands->Inner_Gloves Lab_Coat Don Lab Coat or Coverall Inner_Gloves->Lab_Coat Respirator Fit-Test and Don Respirator Lab_Coat->Respirator Goggles Don Chemical Splash Goggles Respirator->Goggles Face_Shield Don Face Shield (if required) Goggles->Face_Shield Outer_Gloves Don Outer Pair of Nitrile Gloves Face_Shield->Outer_Gloves

Caption: Sequential process for correctly donning Personal Protective Equipment.

  • Weighing: Use a ventilated balance enclosure or a fume hood to weigh the solid compound.

  • Transfers: When transferring the compound, use techniques that minimize dust generation, such as gentle scooping with a spatula.

  • Solutions: Whenever possible, work with the compound in a solution to reduce the risk of aerosolization.

The removal of PPE is a critical step to prevent self-contamination.

PPE_Doffing cluster_removal PPE Removal cluster_final Final Step Outer_Gloves_Removal Remove Outer Gloves Face_Shield_Removal Remove Face Shield (if worn) Outer_Gloves_Removal->Face_Shield_Removal Lab_Coat_Removal Remove Lab Coat or Coverall Face_Shield_Removal->Lab_Coat_Removal Goggles_Removal Remove Goggles Lab_Coat_Removal->Goggles_Removal Respirator_Removal Remove Respirator Goggles_Removal->Respirator_Removal Inner_Gloves_Removal Remove Inner Gloves Respirator_Removal->Inner_Gloves_Removal Wash_Hands_Final Wash Hands Thoroughly Inner_Gloves_Removal->Wash_Hands_Final

Caption: Step-by-step procedure for the safe removal of contaminated PPE.

Emergency Procedures: Planning for the Unexpected
  • Skin Exposure: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[7][14]

  • Eye Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][7][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][14]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14][15]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection, and clean the spill using an absorbent material. Place all contaminated materials in a sealed container for proper disposal.[3]

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one requires specific disposal procedures.

  • Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be segregated into a designated, clearly labeled "Halogenated Organic Waste" container.[2][3][4]

  • Labeling: The waste container must be accurately labeled with its contents.[3]

  • Disposal: The sealed waste container should be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain.[2][3]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one and maintain a safe laboratory environment.

References

  • The challenge of handling highly potent API and ADCs in analytical chemistry. (2022, June 28). European Pharmaceutical Review. Retrieved from [Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances. Science Ready. Retrieved from [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. Retrieved from [Link]

  • It's more than just being Fragile : How to Handle Potent Formulation?. Esco Pharma. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (2026, February 4). CHEMM. Retrieved from [Link]

  • Protective Equipment. Albert Kerbl GmbH. Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Servier. Retrieved from [Link]

  • SAFETY DATA SHEET. (2010, April 10). Maybridge. Retrieved from [Link]

  • 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317. PubChem. Retrieved from [Link]

  • Safety Data Sheet. (2025, July 23). Angene Chemical. Retrieved from [Link]

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